molecular formula C23H29NO7 B1235014 Fusarin C CAS No. 79748-81-5

Fusarin C

Cat. No.: B1235014
CAS No.: 79748-81-5
M. Wt: 431.5 g/mol
InChI Key: FZFYFSUIOSWLHW-UNZVFGKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fusarin C is a mutagenic mycotoxin produced by various Fusarium species, including F. moniliforme and F. venenatum . Its biosynthesis is carried out by a polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) hybrid system . The compound features a structure characterized by a substituted 2-pyrrolidone moiety and a polyene chromophore, and it is known to rearrange under various conditions, forming isomers such as (8Z)- and (6Z)-fusarin C and epi-fusarin C . Initially investigated for its potential role in human esophageal cancer , research on this compound has revealed diverse biological activities. It has been identified as an estrogenic agonist, stimulating the growth of breast cancer cells (MCF-7 line) in vitro and binding to estrogen receptors, despite its structure differing from classical estrogens . While some in vivo studies have reported the induction of esophageal and forestomach carcinomas , others have not observed carcinogenic effects, and earlier reports of its ability to form DNA adducts have been questioned . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79748-81-5

Molecular Formula

C23H29NO7

Molecular Weight

431.5 g/mol

IUPAC Name

methyl (2E,3E,5E,7E,9E)-2-ethylidene-11-[(1R,4S,5R)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate

InChI

InChI=1S/C23H29NO7/c1-6-17(19(27)30-5)13-15(3)12-14(2)8-7-9-16(4)18(26)23-20(31-23)22(29,10-11-25)24-21(23)28/h6-9,12-13,20,25,29H,10-11H2,1-5H3,(H,24,28)/b8-7+,14-12+,15-13+,16-9+,17-6+/t20-,22-,23-/m0/s1

InChI Key

FZFYFSUIOSWLHW-UNZVFGKVSA-N

SMILES

CC=C(C=C(C)C=C(C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O)C(=O)OC

Isomeric SMILES

C/C=C(\C=C(/C)\C=C(/C)\C=C\C=C(/C)\C(=O)[C@@]12[C@@H](O1)[C@](NC2=O)(CCO)O)/C(=O)OC

Canonical SMILES

CC=C(C=C(C)C=C(C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O)C(=O)OC

Color/Form

Yellow oil

Other CAS No.

79748-81-5

solubility

Soluble in ethanol and methanol.

Synonyms

2-ethylidene-11-(4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo(3.1.0)hex-1-yl)-4,6,10-trimethyl-11-oxo-3,5,7,9-undecatetraenoic acid methyl ester
fusarin C

Origin of Product

United States

Foundational & Exploratory

Fusarin C: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fusarin C is a mutagenic mycotoxin produced by various Fusarium species, most notably Fusarium moniliforme (now reclassified as Fusarium verticillioides).[1][2][3] Its discovery was prompted by investigations into the high rates of esophageal cancer in certain regions and the association with maize contaminated by F. moniliforme.[4] this compound possesses significant biological activity, including mutagenicity after metabolic activation, which has made it a subject of toxicological and biosynthetic research.[4][5][6] This document provides a comprehensive technical overview of the discovery, structure, biosynthesis, isolation, and analytical characterization of this compound.

Discovery and Structural Elucidation

This compound was first identified as a mutagenic metabolite produced by F. moniliforme strain MRC 826, an isolate from a high-risk area for esophageal cancer in Transkei, Southern Africa.[4] The structure of this compound (C₂₃H₂₉NO₇) was elucidated through detailed high-field ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry, and ultimately confirmed by X-ray crystallography of one of its isomers.[7][8]

The molecule's structure is characterized by two main features:

  • A polyene chromophore , which is responsible for its UV absorbance and susceptibility to light-induced rearrangements.[1][7]

  • A substituted 2-pyrrolidone moiety containing a C13-14 epoxide ring, which is believed to be crucial for its mutagenic activity.[1][2]

This compound is known to be unstable and can rearrange under various conditions, such as during reversed-phase chromatography or upon exposure to light, forming several isomers like (10Z)-, (8Z)-, (6Z)-fusarin C, and epi-fusarin C.[5][6][9][10] This instability presents significant challenges for its isolation and toxicological assessment.[6]

Spectroscopic TechniqueKey FindingsReference
High-Resolution Mass Spectrometry (HRMS) Determined molecular formula as C₂₃H₂₉NO₇.[7]
UV/Vis Spectroscopy λₘₐₓ (MeOH) at 358 nm (ε 32,000), characteristic of the polyene chain.[7][11]
Infrared (IR) Spectroscopy Showed characteristic absorptions at 1720, 1630, and 1590 cm⁻¹ (in CHCl₃).[7]
¹H and ¹³C NMR Spectroscopy Enabled detailed assignment of the proton and carbon skeleton, revealing the substituted 2-pyrrolidone and polyene structures.[7][8]
X-ray Crystallography Performed on an isomer to definitively establish the substitution pattern and relative configuration of the 2-pyrrolidone ring.[7][8]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system.[1][3] The core enzyme, encoded by the fusA (or FUS1) gene, is a large, multifunctional protein.[1][3]

The proposed biosynthetic pathway is as follows:

  • Polyketide Chain Assembly: The PKS module of the enzyme catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to form a linear heptaketide chain.[12] The PKS contains a C-methyltransferase (CMeT) domain responsible for adding methyl groups to the growing chain.[3][13]

  • Amino Acid Incorporation: The NRPS module incorporates the amino acid L-homoserine onto the polyketide intermediate through the formation of an amide linkage.[3][12]

  • Cyclization and Modification: The hybrid molecule is then offloaded from the enzyme and undergoes a series of post-PKS modifications, including epoxidation and esterification, catalyzed by other enzymes within the fus gene cluster, to yield the final this compound structure.[3][12]

This compound Biosynthesis Pathway cluster_start acetyl_coa Acetyl-CoA (1 unit) pks PKS Module (KS, AT, DH, CMeT, ER, KR, ACP) acetyl_coa->pks Condensation malonyl_coa Malonyl-CoA (6 units) malonyl_coa->pks Condensation heptaketide Heptaketide Intermediate pks->heptaketide nrps NRPS Module (C, A, T, R) heptaketide->nrps homoserine L-Homoserine homoserine->nrps Incorporation hybrid PKS-NRPS Hybrid Intermediate nrps->hybrid modifications Post-Enzyme Modifications (e.g., Epoxidation, Esterification) hybrid->modifications Offloading & Processing fusarin_c This compound modifications->fusarin_c

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound requires careful control of conditions to minimize degradation and isomerization. The following protocol is a synthesis of methodologies reported in the literature.

Optimal production of this compound is highly dependent on culture conditions.

  • Strain: Fusarium moniliforme (e.g., MRC 826) is a known high-producer.

  • Culture Medium: A liquid culture medium is often preferred for easier extraction.[14] A suitable medium can be prepared with a carbon source like glucose or sucrose (30-40 g/L) and a nitrogen source.[14][15][16] Some studies have noted hydroxyproline as a particularly effective nitrogen source.[15] Alternatively, sterilized maize kernels can be used as a solid substrate.[1][14]

  • Culture Conditions:

    • pH: Optimal biosynthesis occurs at an acidic pH of 3.0 to 4.0.[1][14][16]

    • Temperature: Incubation at 28°C is common.[14][15]

    • Aeration: Adequate aeration is critical for mycotoxin production.[1][14]

    • Incubation Time: A time-course study showed significant production over a 14 to 21-day period.[14][15]

  • Harvesting: After incubation, the culture (liquid or solid) is harvested. For liquid cultures, the mycelium is separated from the filtrate by filtration.

Substrate/MediumIsolate(s)Production LevelReference
Liquid Culture (Glucose/Sucrose)North American Isolates>60 µg/g[14][16]
Corn KernelsNorth American Isolates18.7 to 332.0 µg/g[1][14]
Perlite-Liquid MediumF. moniliforme936 mg/kg organic matter[15]
Corn Grit MediumF. moniliforme831 mg/kg corn grit[15]

All steps should be performed with minimal exposure to light to prevent isomerization.

  • Initial Extraction:

    • The culture filtrate (approx. 1 L) is passed through a solid-phase extraction (SPE) column.[6] A Strata C-18E column is suitable for this purpose.[6]

  • Solid-Phase Extraction (SPE):

    • Conditioning: The SPE column is conditioned sequentially with methanol (50 mL) and water (50 mL).[6]

    • Loading: The culture filtrate is loaded onto the column.

    • Washing: The column is washed with water (100 mL) to remove polar impurities like salts and sugars.[6]

    • Elution: The fusarin fraction is eluted with a solution of methanol/water (70:30, v/v).[6]

  • Solvent Removal: The solvent from the eluted fraction is removed using a rotary evaporator.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The crude extract is redissolved in a suitable solvent for HPLC. For normal-phase (NP) HPLC, a mixture of CH₂Cl₂/MeOH (95:5, v/v) is used.[6]

    • Column: A preparative NP-HPLC column is used for separation.

    • Mobile Phase: An isocratic mobile phase of CH₂Cl₂/MeOH (95:5, v/v) at a flow rate of 5 mL/min can be effective.[6]

    • Detection: Fractions are monitored using a UV detector at 363 nm.[6][11]

    • Fraction Collection: Fractions containing the target compound are collected in deactivated glassware to prevent degradation.[6]

  • Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC-UV or HPLC-MS/MS.

Isolation and Purification Workflow culture F. moniliforme Liquid Culture filtration Filtration culture->filtration filtrate Culture Filtrate filtration->filtrate spe Solid Phase Extraction (C18 Column) filtrate->spe Load wash Wash (H₂O) spe->wash Condition elution Elution (MeOH/H₂O) spe->elution evaporation Rotary Evaporation elution->evaporation crude_extract Crude Fusarin Extract evaporation->crude_extract prep_hplc Preparative NP-HPLC crude_extract->prep_hplc fractions Collect Fractions (Monitor @ 363 nm) prep_hplc->fractions analysis Purity Check (HPLC-UV/MS) fractions->analysis pure_fusarin Purified this compound analysis->pure_fusarin

Caption: Experimental workflow for this compound isolation.

Analytical Methods for Detection

Reliable quantification of this compound in complex matrices like food and feed is essential for risk assessment. High-performance liquid chromatography coupled with various detectors is the primary analytical technique.

  • HPLC with UV Detection: This method is commonly used for quantification, leveraging the strong UV absorbance of the polyene chromophore.[5] However, its reliability can be affected by the co-elution of fusarin isomers.

  • HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a more sensitive and specific method. A method based on dispersive solid-phase extraction (DSPE) followed by HPLC-MS/MS has been developed for the determination of this compound in corn samples.[17]

  • HPLC-Fourier Transform Mass Spectrometry (HPLC-FTMS): This high-resolution technique is valuable for confirming the presence of this compound and identifying its structural analogues in complex mixtures.[9][17]

MethodExtractionLODLOQRecoveryReference
HPLC-MS/MS Dispersive Solid Phase Extraction (DSPE)2 µg/kg7 µg/kg80%[17]

Biological Activity and Significance

This compound is of significant interest due to its genotoxic properties.

  • Mutagenicity: It is mutagenic to Salmonella typhimurium in the presence of a metabolic activation system (e.g., a microsomal S9 fraction).[5] It also induces gene mutations, sister chromatid exchange, and chromosomal aberrations in cultured mammalian cells.[5]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound with limited evidence for carcinogenicity in experimental animals.[5] Studies have shown it can induce papillomas and carcinomas of the esophagus and forestomach in rodents.[5] However, other studies have failed to demonstrate cancer-initiating activity, suggesting its role in carcinogenesis may be complex.[4][18]

  • Estrogenic Activity: More recent research has indicated that this compound can act as an estrogenic agonist, stimulating the growth of breast cancer cells (MCF-7) in vitro.[19]

The toxicological profile of this compound, combined with its natural occurrence in maize, underscores the importance of continued research and the development of sensitive analytical methods for its detection in food and feed.[5]

References

Fusarin C Biosynthetic Pathway in Fusarium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarin C is a mycotoxin produced by various Fusarium species, notable for its mutagenic properties. Its biosynthesis is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated gene cluster. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and regulatory networks. The document includes a compilation of quantitative production data, detailed experimental protocols for pathway investigation, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction

This compound is a polyketide-non-ribosomal peptide hybrid metabolite synthesized by several plant-pathogenic fungi of the genus Fusarium, including F. fujikuroi, F. graminearum, and F. verticillioides (formerly F. moniliforme).[1][2] Its chemical structure features a polyene chain attached to a 2-pyrrolidone ring derived from homoserine.[2][3] The discovery of this compound's mutagenic activity has spurred research into its biosynthetic origins and the factors governing its production, not only due to its potential impact on food safety but also as a model for studying complex fungal secondary metabolism. This guide aims to consolidate the current knowledge of the this compound biosynthetic pathway for researchers and professionals in related fields.

The this compound Biosynthetic Gene Cluster (fus)

The biosynthesis of this compound is directed by a co-regulated set of genes known as the fus cluster.[4] In Fusarium fujikuroi, this cluster is comprised of nine genes, designated fus1 through fus9.[4] However, functional analyses have demonstrated that only four of these genes—fus1, fus2, fus8, and fus9—are essential for the biosynthesis of the final this compound molecule.[4][5]

Table 1: Genes of the this compound Biosynthetic Cluster in Fusarium fujikuroi

GeneProposed FunctionEssential for this compound Biosynthesis?Reference
fus1 (fusA) Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid enzymeYes[4][6]
fus2 Putative α/β hydrolase, involved in 2-pyrrolidone ring closureYes[4]
fus3 UnknownNo[4]
fus4 UnknownNo[4]
fus5 UnknownNo[4]
fus6 Major Facilitator Superfamily (MFS) transporter, likely involved in secretionNo[7]
fus7 UnknownNo[4]
fus8 Cytochrome P450 monooxygenase, catalyzes oxidation at C-20Yes[4]
fus9 Methyltransferase, responsible for methylation at C-20Yes[4]

The Biosynthetic Pathway

The assembly of this compound is a multi-step process initiated by a hybrid megaenzyme and completed by a series of tailoring enzymes.

Core Structure Synthesis

The backbone of this compound is synthesized by the PKS-NRPS hybrid enzyme, Fus1 (also known as FusA).[1][6] This enzyme possesses a complex domain architecture:

  • PKS module: Contains domains for ketosynthase (KS), acyltransferase (AT), dehydratase (DH), C-methyltransferase (CMeT), ketoreductase (KR), and acyl carrier protein (ACP). This module is responsible for the synthesis of a linear heptaketide chain.[1]

  • NRPS module: Comprises condensation (C), adenylation (A), and thiolation (T) or peptidyl carrier protein (PCP) domains. This module incorporates the amino acid homoserine.[1]

The PKS module synthesizes the polyketide chain, which is then transferred to the NRPS module where it is condensed with homoserine.[1]

Post-PKS-NRPS Modifications

Following its release from the Fus1 enzyme, the initial intermediate undergoes a series of modifications to yield the final this compound molecule. It is proposed that the PKS/NRPS releases its product as an open-ring alcohol.[4]

  • Ring Closure: The Fus2 protein, a putative hydrolase, is believed to catalyze the closure of the 2-pyrrolidone ring.[4]

  • Oxidation: Fus8, a cytochrome P450 monooxygenase, carries out an oxidation step at the C-20 position.[4]

  • Methylation: Finally, Fus9, a methyltransferase, adds a methyl group at the C-20 position to complete the synthesis of this compound.[4]

Fusarin_C_Biosynthesis cluster_precursors Precursors cluster_pks_nrps PKS-NRPS Synthesis cluster_tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA Fus1 Fus1 (PKS-NRPS) Acetyl-CoA->Fus1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fus1 Homoserine Homoserine Homoserine->Fus1 Intermediate1 Open-ring Intermediate Fus1->Intermediate1 Release Intermediate2 Pyrrolidone Intermediate Intermediate1->Intermediate2 Fus2 (Hydrolase) Ring Closure Intermediate3 Oxidized Intermediate Intermediate2->Intermediate3 Fus8 (P450) Oxidation FusarinC This compound Intermediate3->FusarinC Fus9 (Methyltransferase) Methylation

Figure 1: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of environmental cues and signaling pathways.

  • Nitrogen Availability: High concentrations of nitrogen, particularly in the form of glutamine, stimulate this compound production and the expression of the fus gene cluster.[4][6][8] This regulation appears to be independent of the primary nitrogen regulators AreA and AreB, but is influenced by NmrA.[9]

  • pH: Acidic pH conditions are favorable for this compound biosynthesis.[8][10]

  • Light: Illumination has been shown to reduce the accumulation of this compound, partly due to the molecule's sensitivity to light.[6] The White Collar protein WcoA is a key player in the light-mediated repression of fusarin production.[7][11]

  • Signaling Pathways: The cAMP signaling pathway, through the action of adenylate cyclase (AcyA), positively regulates this compound synthesis.[7][11] The Velvet complex protein, Vel1, has also been implicated in the regulation of fusarin production.[9]

Fusarin_C_Regulation cluster_environmental Environmental Signals cluster_regulators Regulatory Proteins cluster_target Target High Nitrogen High Nitrogen NmrA NmrA High Nitrogen->NmrA Acidic pH Acidic pH fus_cluster fus Gene Cluster Acidic pH->fus_cluster + Light Light WcoA WcoA Light->WcoA NmrA->fus_cluster + Vel1 Vel1 Vel1->fus_cluster + WcoA->fus_cluster - AcyA AcyA AcyA->fus_cluster + Fusarin_C This compound Production fus_cluster->Fusarin_C

Figure 2: Regulatory network of this compound biosynthesis.

Quantitative Data on this compound Production

The yield of this compound varies significantly among different Fusarium species and is highly dependent on culture conditions.

Table 2: this compound Production by Various Fusarium Species

Fusarium SpeciesSubstrate/MediumThis compound ConcentrationReference
F. moniliformeCorn18.7 - 332.0 µg/g
F. moniliformeLiquid Culture (ICI N)> 60 µg/mL[12]
F. oxysporumLiquid Culture (ICI N)0.04 - 200 µg/L[13]
F. sporotrichioidesLiquid Culture (ICI N)0.04 - 200 µg/L[13][14]
F. poaeLiquid Culture (ICI N)0.04 - 200 µg/L[13][14]
F. graminearumCorn KernelsUp to 83 mg/kg[3]

Experimental Protocols

Fungal Culture and this compound Extraction

experimental_workflow A Inoculate Fusarium spores in liquid medium (e.g., ICI N) B Incubate at 28°C for 7-14 days with shaking A->B C Separate mycelia from culture filtrate by filtration B->C D Extract filtrate with an organic solvent (e.g., ethyl acetate) C->D E Evaporate the solvent to obtain crude extract D->E F Redissolve in methanol for analysis E->F

Figure 3: General workflow for this compound extraction.

A detailed protocol for the extraction of this compound from liquid cultures is as follows:

  • Inoculate a suitable liquid medium (e.g., modified ICI N medium) with Fusarium spores.

  • Incubate the cultures at 28°C for 7 to 14 days on a rotary shaker.

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate multiple times with an equal volume of a non-polar solvent such as ethyl acetate.

  • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Redissolve the crude extract in a known volume of methanol for subsequent analysis.

HPLC-MS/MS Analysis of this compound

A reliable method for the quantification of this compound involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[3]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid, is employed for optimal separation.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Detection: UV detection can be performed at approximately 360 nm, which is the absorption maximum for this compound.[2][7]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For this compound ([M+H]⁺ = 432.2), characteristic product ions can be monitored for selective detection.[2]

Gene Knockout via Protoplast Transformation

Targeted gene disruption is a crucial technique for functionally characterizing the genes in the fus cluster.[12][15] This is often achieved through protoplast-mediated transformation.

  • Protoplast Preparation:

    • Grow fresh fungal mycelium in a suitable liquid medium.

    • Harvest the mycelium and resuspend it in a protoplasting solution containing enzymes such as Driselase, chitinase, and lysing enzymes from Trichoderma harzianum in an osmotic stabilizer (e.g., 1.2 M KCl).[1][15]

    • Incubate with gentle shaking until a sufficient number of protoplasts are released.

    • Separate the protoplasts from the mycelial debris by filtration.

    • Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris pH 7.5, 50 mM CaCl₂).[1]

  • Transformation:

    • Prepare a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the target gene's upstream and downstream regions.

    • Add the knockout cassette DNA to the protoplast suspension.

    • Induce DNA uptake by adding a solution of polyethylene glycol (PEG).[1][16]

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

  • Screening and Confirmation:

    • Isolate transformants that grow on the selective medium.

    • Confirm the gene replacement event by PCR and Southern blot analysis.

Conclusion

The this compound biosynthetic pathway in Fusarium species represents a well-characterized example of fungal secondary metabolism. The identification of the fus gene cluster and the functional elucidation of its key enzymes provide a solid foundation for further research. The complex regulatory network governing this compound production highlights the intricate interplay between environmental signals and cellular responses in fungi. The methodologies detailed in this guide offer a practical framework for researchers aiming to investigate this pathway further, with potential applications in mitigating mycotoxin contamination in agriculture and exploring novel bioactive compounds. The continued study of the this compound pathway will undoubtedly yield deeper insights into the evolution and ecological significance of fungal secondary metabolites.

References

Fusarin C: A Technical Guide to its Mutagenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: FC-MA-WG-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fusarin C is a mycotoxin produced by various species of the Fusarium fungus, commonly found as a contaminant in corn and other cereals. Classified as a Group 2B possible human carcinogen by the IARC, its primary toxicological significance lies in its potent mutagenicity. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's mutagenic activity. A key finding is that this compound is a pro-mutagen, requiring metabolic activation by host enzymes to exert its genotoxic effects. This process yields highly reactive metabolites that are orders of magnitude more mutagenic than the parent compound. The resulting DNA damage manifests as gene mutations, sister chromatid exchanges, and chromosomal aberrations. This guide details the metabolic pathways, presents quantitative genotoxicity data, and outlines the key experimental protocols used to characterize this mycotoxin.

Introduction to this compound

This compound is a yellow, oily polyketide-nonribosomal peptide hybrid metabolite.[1][2] First isolated from Fusarium moniliforme (now F. verticillioides), its production has been confirmed in numerous Fusarium species.[1] The molecule's chemical structure features a C13-C14 epoxide ring, which is considered critical for its mutagenic properties; analogues lacking this ring, such as Fusarin A and D, are not mutagenic.[3] this compound is notably unstable, degrading upon exposure to heat and light. Its presence in the food chain, particularly in maize-dependent populations, raises significant health concerns, including a potential association with esophageal cancer.[4][3]

Core Mutagenic Mechanism

The mutagenicity of this compound is not direct. It is a multi-step process initiated by metabolic transformation within the host organism, leading to the formation of DNA-reactive species that cause genetic damage.

Requirement for Metabolic Activation

This compound is a pro-mutagen, meaning it is not inherently reactive with DNA. Its genotoxic activity is almost entirely dependent on bioactivation by cellular enzymes.[5] In standard mutagenicity assays, such as the Ames test, this compound shows activity only in the presence of an exogenous metabolic activation system, typically a rat liver homogenate fraction known as S9 mix.[5] This S9 mix contains a cocktail of enzymes, most notably the cytochrome P450 (CYP450) family of monooxygenases, which are responsible for the oxidative metabolism of xenobiotics.[6]

Metabolic Activation and Deactivation Pathways

The metabolism of this compound is a dual-edged sword, involving both activation to more potent mutagens and deactivation to less harmful byproducts.

  • Activation: The primary activation step is catalyzed by a microsomal monooxygenase, likely a phenobarbital-inducible cytochrome P450 enzyme.[5][6] This enzymatic reaction hydroxylates this compound at the 1-position, leading to the formation of two key metabolites: Fusarin X (FX) and Fusarin Z (FZ) . These metabolites are significantly more mutagenic than the parent compound. In the Salmonella typhimurium TA100 strain, FZ is approximately 500 times more mutagenic, and FX is about 60 times more mutagenic than this compound.

  • Deactivation: The cell possesses detoxification pathways that can mitigate the threat of this compound. One major route is enzymatic conjugation with glutathione, mediated by glutathione-S-transferase.[5] Another pathway involves carboxylesterases, which metabolize this compound into a less mutagenic, water-soluble form.[5][6] Inhibition of these esterases has been shown to double the mutagenicity of this compound in vitro, highlighting their protective role.[6][7]

FusarinC_Metabolism cluster_activation Activation Pathway cluster_deactivation Deactivation Pathways FC This compound FX Fusarin X (60x more mutagenic) FC->FX CYP450 (Hydroxylation) FZ Fusarin Z (500x more mutagenic) FC->FZ CYP450 (Hydroxylation + Isomerization) LMM Less Mutagenic Metabolites FC->LMM Esterases GSH_Conj Glutathione Conjugate FZ->GSH_Conj Glutathione-S-Transferase

Caption: Metabolic activation and deactivation pathways of this compound.

Genotoxicity and DNA Interaction

Once activated, the metabolites of this compound can inflict various forms of genetic damage. Although direct, covalent DNA adducts have not been consistently demonstrated with purified this compound using methods like 32P-postlabelling, the spectrum of genetic damage strongly implies interaction with DNA.[5] The highly reactive epoxide ring is the most likely functional group responsible for this interaction.[3] The observed genotoxic endpoints in mammalian cells (Chinese Hamster V79) include:

  • Gene Mutations: Induction of point mutations.[5]

  • Sister Chromatid Exchanges (SCEs): A sensitive indicator of DNA damage and repair, SCEs are significantly increased by this compound.[5]

  • Chromosomal Aberrations: Structural damage to chromosomes is a key outcome of exposure.[5]

  • Micronucleus Formation: An indicator of chromosomal breaks or loss.[5]

Mutagenesis_Workflow FC This compound Exposure Uptake Cellular Uptake FC->Uptake Activation Metabolic Activation (CYP450) Uptake->Activation Metabolites Reactive Metabolites (FX, FZ) Activation->Metabolites Damage DNA Damage (Adducts, Breaks) Metabolites->Damage Response DNA Damage Response & Repair Damage->Response Outcome Mutagenic Outcomes Response->Outcome GM Gene Mutations Outcome->GM SCE Sister Chromatid Exchanges Outcome->SCE CA Chromosomal Aberrations Outcome->CA

Caption: Logical workflow of this compound-induced mutagenesis.

Quantitative Genotoxicity and Cytotoxicity Data

The following tables summarize key quantitative data regarding the biological activity of this compound and its metabolites.

Table 1: Comparative Mutagenicity in S. typhimurium TA100

Compound Metabolic Activation (S9) Relative Mutagenic Potency
This compound Required 1x (Baseline)
Fusarin X (FX) Required ~60x
Fusarin Z (FZ) Required ~500x

Data derived from studies on metabolites formed by in vitro microsomal activation.

Table 2: In Vitro Cytotoxicity of this compound in Human Cell Lines

Cell Line Cell Type IC₅₀ (µM)
Caco-2 Colorectal Adenocarcinoma 5.6 - 42.8
U266 Multiple Myeloma 5.6 - 42.8
PC3 Prostate Cancer 5.6 - 42.8
MCF-7 Breast Adenocarcinoma 46.8

Note: In MCF-7 cells, stimulation of growth was observed between 0.1 and 20 µM, with toxicity only at higher concentrations.[7][8]

Cellular Response to this compound-Induced DNA Damage

While specific studies detailing the DNA Damage Response (DDR) to this compound are limited, the types of damage it causes (chromosomal aberrations, SCEs) are known to activate a complex network of signaling pathways designed to maintain genomic integrity. This response is critical for determining cell fate, which can include cell cycle arrest, DNA repair, or apoptosis.

Key pathways expected to be activated by this compound-induced damage include:

  • ATM/ATR Signaling: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR. ATM primarily responds to double-strand breaks, while ATR is activated by single-strand DNA that forms at stalled replication forks—a likely consequence of bulky DNA adducts formed by this compound metabolites.[9][10][11] Activation of these kinases initiates a phosphorylation cascade involving downstream effectors like CHK1 and CHK2, which orchestrate the cellular response.[11][12]

  • p53 Tumor Suppressor Pathway: The p53 protein is a critical downstream target of the ATM/ATR pathway.[13] Upon stabilization and activation, p53 acts as a transcription factor, inducing genes that mediate cell cycle arrest (e.g., p21) to allow time for repair, or, if the damage is too severe, initiating apoptosis.[6][14]

  • DNA Repair Pathways: The cell employs several repair mechanisms to fix the damage. Sister chromatid exchange itself is a manifestation of homologous recombination (HR), a high-fidelity repair pathway for double-strand breaks and stalled replication forks.[15] Other relevant pathways likely include Base Excision Repair (BER) for smaller base lesions and Nucleotide Excision Repair (NER) for bulky, helix-distorting adducts.

Key Experimental Protocols

The characterization of this compound as a mutagen relies on a standard battery of in vitro genotoxicity assays.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

  • Strain Selection: Use strain TA100, which is sensitive to base-pair substitution mutagens.

  • Culture Preparation: Grow an overnight culture of S. typhimurium TA100 in nutrient broth at 37°C.

  • Metabolic Activation: Prepare the S9 mix from the livers of rats induced with phenobarbital/β-naphthoflavone. The mix should contain S9 fraction, buffer, MgCl₂, KCl, glucose-6-phosphate, NADP⁺, and biotin. Keep on ice.

  • Exposure (Plate Incorporation Method):

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (this compound dissolved in DMSO at various concentrations), and 0.5 mL of S9 mix (for activated plates) or buffer (for non-activated plates).

    • Add 2.0 mL of molten top agar (containing trace histidine) kept at 45°C.

    • Vortex briefly and pour immediately onto a minimal glucose agar plate.

    • Include negative (DMSO) and positive (e.g., 2-aminoanthracene for S9-activated plates) controls.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive mutagenic response.

In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.

  • Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes. Culture cells to achieve exponential growth.

  • Exposure:

    • Treat the cell cultures with at least three concentrations of this compound (with and without S9 mix for metabolic activation) for a short duration (e.g., 3-5 hours).

    • A parallel long-term treatment (e.g., 24 hours) without S9 mix is also performed.

    • Include negative (solvent) and positive controls.

  • Cell Harvest:

    • After the treatment period, wash the cells and add fresh medium.

    • Allow cells to grow for a period equivalent to about 1.5 normal cell cycle lengths from the beginning of treatment.

    • Add a metaphase-arresting agent (e.g., Colcemid) for the final 2-3 hours of culture.

  • Slide Preparation: Harvest the cells by trypsinization, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix with methanol:acetic acid (3:1). Drop the cell suspension onto clean glass slides and air dry.

  • Staining and Analysis: Stain the slides with Giemsa. Microscopically analyze at least 200 well-spread metaphases per concentration for structural aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

  • Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive clastogenic effect.

Chromosomal_Aberration_Workflow start Start with Exponentially Growing Cells treat Treat cells with this compound (± S9 Mix, multiple doses) start->treat culture Wash and Culture for ~1.5 Cell Cycles treat->culture arrest Add Metaphase Arresting Agent (e.g., Colcemid) culture->arrest harvest Harvest Cells (Hypotonic Treatment, Fixation) arrest->harvest prepare Prepare Microscope Slides harvest->prepare stain Stain with Giemsa prepare->stain analyze Microscopic Analysis of 200 Metaphases/ Dose stain->analyze end Score for Aberrations (Breaks, Gaps, Exchanges) analyze->end

Caption: Experimental workflow for the Chromosomal Aberration Test.

In Vitro Sister Chromatid Exchange (SCE) Assay

This assay detects the reciprocal exchange of DNA between sister chromatids, an event enhanced by DNA-damaging agents.

  • Cell Culture and Labeling: Culture mammalian cells (e.g., CHO) for two consecutive cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). BrdU is a thymidine analog that incorporates into the DNA.

  • Exposure: Treat the cells with various concentrations of this compound (with and without S9 activation) during the first or second cell cycle.

  • Cell Harvest: Approximately 2-4 hours before harvesting, add a metaphase-arresting agent (e.g., Colcemid). Harvest the cells as described in the chromosomal aberration test protocol.

  • Slide Preparation and Staining: Prepare slides as previously described. Stain the slides using a fluorescence-plus-Giemsa (FPG) technique. This involves staining with a fluorescent dye (e.g., Hoechst 33258), exposure to long-wave UV light, and subsequent staining with Giemsa. This procedure results in differential staining of the sister chromatids: the unifilarly substituted (TB) chromatid stains dark, and the bifilarly substituted (BB) chromatid stains light (where T=thymidine, B=BrdU).

  • Analysis: Score 25-50 well-differentiated second-division metaphases per concentration. Count the number of exchanges (points where the staining pattern switches from one chromatid to its sister) per metaphase.

  • Evaluation: A significant, dose-related increase in the mean number of SCEs per cell indicates a positive result.

Conclusion

The mechanism of action of this compound as a mutagen is indirect but potent. Its toxicity is unlocked through metabolic activation by host CYP450 enzymes into highly reactive metabolites, Fusarin X and Fusarin Z. These activated forms are the primary agents of genotoxicity, inducing a range of DNA damage that manifests as gene mutations, sister chromatid exchanges, and chromosomal aberrations. While cellular deactivation pathways exist, the high reactivity of the metabolites presents a significant mutagenic threat. Understanding this activation-dependent mechanism is crucial for risk assessment and for the development of strategies to mitigate exposure and potential harm from this common food-borne mycotoxin.

References

Fusarin C: A Potential Etiological Agent in Human Esophageal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fusarin C is a mycotoxin produced by various Fusarium species, fungi that commonly contaminate agricultural commodities, particularly maize.[1] Epidemiological studies have long suggested a correlation between the consumption of maize contaminated with Fusarium mycotoxins and a high incidence of human esophageal cancer in various parts of the world, including regions of China and southern Africa.[1][2] this compound, a prominent metabolite, has been classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[2] This technical guide provides an in-depth overview of the current understanding of this compound's role in the pathogenesis of human esophageal cancer, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

Molecular Mechanisms of this compound in Esophageal Carcinogenesis

While direct and extensive research on the specific molecular mechanisms of this compound in human esophageal cancer cell lines is still emerging, evidence from studies on related compounds and its general carcinogenic properties points towards several key pathways. The primary proposed mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and potential dysregulation of critical cell signaling pathways such as the PI3K/Akt pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many carcinogenic agents exert their effects by disrupting the delicate balance between pro-apoptotic and anti-apoptotic proteins. While direct studies on this compound in esophageal cancer cells are limited, research on the related mycotoxin, Fusaric Acid, in human esophageal cancer SNO cells has demonstrated a clear induction of apoptosis.[3] This is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including caspase-8, caspase-9, and the executioner caspase-3/7, ultimately resulting in apoptotic cell death.[3] It is plausible that this compound induces a similar apoptotic cascade in esophageal cancer cells.

Oxidative Stress and DNA Damage

The generation of reactive oxygen species (ROS) is another hallmark of cellular damage and a known contributor to carcinogenesis. Excessive ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, resulting in mutations and genomic instability. Studies on Fusaric Acid have shown a significant increase in ROS-induced lipid peroxidation and DNA damage in esophageal cancer cells.[3] The mutagenic nature of this compound has been demonstrated in various experimental systems, and it is hypothesized that this is mediated, at least in part, through the generation of oxidative stress.[1]

Dysregulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a frequent event in many human cancers, including esophageal squamous cell carcinoma (ESCC).[4][5] While direct evidence linking this compound to this pathway in esophageal cancer is yet to be firmly established, the pathway's central role in cancer progression makes it a likely target. Downstream effectors of this pathway, such as mTOR, are pivotal in controlling protein synthesis and cell growth. Inhibition of the PI3K/Akt pathway is a key strategy in cancer therapy, and it is conceivable that this compound may promote carcinogenesis by dysregulating this pathway.

Quantitative Data on this compound Cytotoxicity

Cell LineCancer TypeIC50 (µM)
Caco-2Colorectal Adenocarcinoma~5.6
U266Multiple Myeloma~42.8
PC3Prostate CancerNot specified, but inhibited > 10µM
MDA-MB-231Breast AdenocarcinomaNot specified, but inhibited > 10µM
MCF-7Breast Adenocarcinoma~46.8 (inhibitory at >20µM)
Data extrapolated from Sondergaard et al., 2011.[2]

Experimental Protocols

This section details the standard methodologies for key experiments used to investigate the effects of this compound on esophageal cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed human esophageal cancer cells (e.g., KYSE-150) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed esophageal cancer cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][9]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Protocol:

  • Protein Extraction: Treat esophageal cancer cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Visualizations

Signaling Pathway Diagram

FusarinC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Receptor Receptor This compound->Receptor Hypothesized Interaction ROS ROS This compound->ROS Induces PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl2 Akt->Bcl2 Inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Caspase-9 Caspase-9 Bax->Caspase-9 Activates Bcl2->Bax Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Mito->Bax Activates

Caption: Proposed signaling pathways of this compound in esophageal cancer cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_data_analysis Data Analysis & Interpretation Seed_Cells Seed Esophageal Cancer Cells (e.g., KYSE-150) Treat_FC Treat with this compound (Dose- and Time-course) Seed_Cells->Treat_FC MTT MTT Assay (Cell Viability) Treat_FC->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treat_FC->Flow WB Western Blot (Protein Expression) Treat_FC->WB IC50 Calculate IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Flow->Apoptosis_Quant Protein_Quant Quantify Protein Levels WB->Protein_Quant Mechanism Elucidate Molecular Mechanism IC50->Mechanism Apoptosis_Quant->Mechanism Protein_Quant->Mechanism

Caption: General experimental workflow for investigating this compound's effects.

Conclusion

This compound is a mycotoxin of significant concern due to its association with human esophageal cancer. While the precise molecular mechanisms of its carcinogenicity in esophageal cells are not fully elucidated, the available evidence suggests that it likely acts through the induction of apoptosis, generation of oxidative stress, and potential dysregulation of key oncogenic signaling pathways such as the PI3K/Akt pathway. Further research utilizing the experimental protocols outlined in this guide is crucial to fully understand the role of this compound in esophageal carcinogenesis and to develop potential strategies for prevention and treatment. This will require a concerted effort from researchers in toxicology, oncology, and drug development to bridge the current knowledge gaps and address the public health challenge posed by this mycotoxin.

References

Biological Activities of Fusarin C and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fusarin C is a mycotoxin produced by various Fusarium species, fungi that commonly contaminate cereal grains. Structurally, it is a polyketide-nonribosomal peptide hybrid, and its biological activities have garnered significant attention due to its potential impact on human and animal health. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound and its analogs, including its genotoxic, cytotoxic, immunomodulatory, and estrogenic effects. We delve into the underlying mechanisms of action, summarizing key signaling pathways affected by these compounds. Furthermore, this document presents quantitative data in structured tables for comparative analysis and outlines detailed methodologies for key experimental assays cited. This guide is intended for researchers, scientists, and professionals in drug development engaged in mycotoxin research and oncology.

Introduction

This compound is a secondary metabolite produced by several pathogenic fungi of the Fusarium genus, such as F. moniliforme (now F. verticillioides), F. venenatum, and F. graminearum. Its presence in agricultural commodities, particularly maize, poses a potential health risk to both humans and livestock. The molecule's structure features a substituted 2-pyrrolidone moiety and a polyene chromophore. A critical structural feature is a C13-14 epoxide ring, which is believed to be responsible for its mutagenic properties. Analogs of this compound, which may lack this epoxide or differ in other substitutions, often exhibit distinct biological activity profiles. This guide aims to consolidate the current scientific knowledge on the diverse biological effects of this compound and related compounds.

Genotoxic and Carcinogenic Effects

2.1 Mutagenicity this compound has demonstrated significant mutagenic activity, which is largely dependent on metabolic activation. In the presence of a rat liver microsomal S9 fraction, this compound is mutagenic to Salmonella typhimurium strains in the Ames test.[1] In mammalian cells, it has been shown to induce a range of genetic damage, including gene mutations, sister chromatid exchanges, chromosomal aberrations, and the formation of micronuclei in Chinese hamster V79 cells. The mutagenicity of this compound is primarily attributed to its epoxide group.[1] Analogs such as fusarin A and D, which lack this epoxide ring, are not mutagenic.

2.2 Carcinogenicity Due to its mutagenic potential, this compound has been investigated for its role in carcinogenesis. It has been associated with a higher incidence of human esophageal cancer, particularly in regions where maize is a dietary staple.[2][3] Some in vivo studies have reported that this compound can induce esophageal and forestomach carcinomas in rats and mice.[4] However, other studies have failed to observe significant carcinogenic effects, suggesting that its role in cancer development may be complex and possibly dependent on co-exposure to other carcinogens.[4] Based on the available evidence, the International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[2]

Cytotoxic Activities

This compound exhibits a dose-dependent cytotoxic effect across a variety of cell lines. Its activity can be either stimulatory or inhibitory, depending on the cell type and concentration.

3.1 Effects on Various Cell Lines At concentrations exceeding 10 μM, this compound inhibits the growth of several human cancer cell lines, including Caco-2 (colorectal), PC3 (prostate), U266 (multiple myeloma), and MDA-MB-231 (breast), as well as the non-tumorigenic breast cell line MCF-10a.[2][3] The half-maximal inhibitory concentration (IC50) for Caco-2, PC3, and U266 cells ranges from 5.6 to 42.8 μM.[2] In cultured lymphoma cells, growth inhibition was observed at a concentration of 2.5 µg/ml.[1] A unique biphasic effect is seen in the estrogen receptor-positive breast cancer cell line MCF-7, which is detailed in section 4.1.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell Line Cell Type Effect Concentration (µM) IC50 (µM) Reference
MCF-7 Breast Adenocarcinoma Stimulatory 0.1 - 20 - [2][4]
Inhibitory > 50 46.8 [2]
Caco-2 Colorectal Adenocarcinoma Inhibitory > 10 5.6 - 42.8 [2]
PC3 Prostate Adenocarcinoma Inhibitory > 10 5.6 - 42.8 [2]
U266 Multiple Myeloma Inhibitory > 10 5.6 - 42.8 [2]
MDA-MB-231 Breast Adenocarcinoma Inhibitory > 10 N/A [2][3]

| MCF-10a | Non-tumorigenic Breast | Inhibitory | > 10 | N/A |[2][3] |

Estrogenic and Immunomodulatory Activities

Beyond direct cytotoxicity, this compound modulates key cellular signaling systems, including endocrine and immune pathways.

4.1 Estrogenic Effects this compound is classified as a mycoestrogen due to its ability to act as an estrogenic agonist.[2][4] This activity is most notably observed in the MCF-7 breast cancer cell line, which is stimulated to proliferate at concentrations ranging from 0.1 to 20 μM.[2][4] This effect is mediated through estrogen receptors.[5][6] At concentrations above 50 μM, this stimulatory effect is reversed, and this compound becomes inhibitory.[2][4] This biphasic response highlights the importance of concentration in determining the ultimate biological outcome.

4.2 Immunomodulation this compound has demonstrated significant immunomodulatory, and generally immunosuppressive, effects.[2] Studies have shown that it can inhibit the activation of macrophages by macrophage activating factor and muramyl dipeptide at concentrations around 6 µg/ml.[1] Furthermore, it can inhibit the cytotoxic activity of already activated macrophages.[1] These effects are dose-dependent and reversible, suggesting that this compound is not broadly cytotoxic to these immune cells but rather interferes with their activation and effector functions.[1]

Table 2: Immunomodulatory and Estrogenic Effects of this compound

Activity Model System Effect Effective Concentration Reference
Estrogenic MCF-7 Cells Growth Stimulation 0.1 - 20 µM [2][4]

| Immunosuppressive | Murine Macrophages | Inhibition of Activation & Cytotoxicity | ~6 µg/mL (13.9 µM) |[1] |

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its analogs are rooted in their metabolic fate and their ability to interfere with critical cellular signaling pathways that regulate cell life and death.

5.1 Metabolic Activation In vivo, this compound is metabolized by two primary rat liver microsomal enzymes: a carboxylesterase and a monooxygenase. These enzymes produce metabolites with opposing activities. The monooxygenase converts this compound into a more potent, water-soluble mutagenic metabolite.[7] Conversely, the carboxylesterase hydrolyzes the C-20 methyl ester group, converting this compound to Fusarin PM1, a highly water-soluble compound that is less mutagenic and requires metabolic activation to become mutagenic.

FusarinC_Metabolism FC This compound MM Active Mutagenic Metabolite FC->MM Monooxygenase (Activation) PM1 Fusarin PM1 (Less Mutagenic) FC->PM1 Carboxylesterase (Detoxification)

Diagram 1. Metabolic pathway of this compound in the liver.

5.2 Cell Cycle Arrest and Apoptosis (Focus on Analogs) While the direct effects of this compound on the cell cycle are less characterized, its analog Fusarochromanone (FC101) provides significant insight. FC101 induces G1 cell cycle arrest in multiple cell lines.[8][9][10] This arrest is achieved by downregulating the expression of key G1 phase proteins, including cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and the phosphatase Cdc25A.[8][9][10] Concurrently, FC101 upregulates the CDK inhibitors p21Cip1 and p27Kip1.[8][10] This coordinated action leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which prevents the cell from transitioning from the G1 to the S phase.[8][11]

G1_Arrest_Pathway cluster_cdk CDK Regulation FC101 Fusarochromanone (FC101) CyclinD1 Cyclin D1 FC101->CyclinD1 inhibits p21p27 p21 / p27 FC101->p21p27 induces CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb-P (Phosphorylated) CDK46->Rb phosphorylates Arrest G1 Arrest p21p27->CDK46 inhibits E2F E2F Rb->E2F inhibits G1_S G1/S Transition E2F->G1_S promotes

Diagram 2. Fusarochromanone-induced G1 cell cycle arrest pathway.

5.3 Induction of Apoptosis FC101 also induces apoptosis, or programmed cell death.[8][9] This process appears to be mediated primarily through the intrinsic (mitochondrial) pathway and is caspase-dependent.[8][9] FC101 treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, while upregulating the pro-apoptotic protein BAD.[8][9] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3 and cleavage of PARP, culminating in apoptosis.[8][12][13]

Apoptosis_Pathway FC101 Fusarochromanone (FC101) AntiApoptotic Bcl-2, Bcl-xL, Mcl-1 FC101->AntiApoptotic inhibits ProApoptotic BAD FC101->ProApoptotic induces Mito Mitochondria AntiApoptotic->Mito inhibits ProApoptotic->Mito acts on Casp3 Caspase-3 Activation Mito->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Diagram 3. Fusarochromanone-induced intrinsic apoptosis pathway.

Biological Activities of this compound Analogs

The biological activities of fusarin compounds are highly dependent on their chemical structure. Various naturally occurring and synthetic analogs exhibit a wide spectrum of effects, from potent cytotoxicity to anti-inflammatory properties.

Table 3: Biological Activities of Selected this compound Analogs

Analog Key Structural Difference from this compound Biological Activity Reference
Fusarin A, D Lack C13-14 epoxide ring Not mutagenic
Fusarochromanone (FC101) Different heterocyclic core Induces G1 arrest & apoptosis; potent anti-cancer [8][9][10][11][12][13][14]
Fusarins G-L Variations in polyunsaturated side chain Anti-inflammatory (inhibit NO production) [15]

| Fusaric Acid | Picolinic acid derivative | Moderate antibacterial; phytotoxic |[16] |

Key Experimental Protocols

The study of this compound and its analogs relies on a set of established experimental procedures. Below are outlines of key protocols.

7.1 Mycotoxin Extraction and Quantification A generalized workflow for the analysis of mycotoxins from a contaminated matrix (e.g., grain) involves extraction, clean-up, and analytical detection.

Mycotoxin_Analysis_Workflow Sample Sample (e.g., Ground Maize) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Clean-up (e.g., SPE Column) Extraction->Cleanup Analysis Analysis (HPLC or LC-MS/MS) Cleanup->Analysis Quant Quantification (vs. Standard Curve) Analysis->Quant

Diagram 4. General workflow for mycotoxin analysis.

7.2 Cell Viability/Cytotoxicity Assay (MTT Protocol) The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18][19][20]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

  • MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL).[18] Incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals formed by viable cells.[18]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

7.3 Cell Cycle Analysis by Flow Cytometry This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[21]

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the test compound for the desired time.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[21] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to eliminate RNA-related signals.[21]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Gate on single cells and measure the fluorescence intensity in the appropriate channel (e.g., PE or PerCP).

  • Data Analysis: Generate a histogram of DNA content. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be distributed between them. Quantify the percentage of cells in each phase using cell cycle analysis software.

7.4 Apoptosis Detection (DNA Fragmentation Assay) A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments, creating a "ladder" pattern on an agarose gel.[22][23]

  • Cell Treatment and Harvesting: Induce apoptosis by treating cells with the compound of interest. Harvest both adherent and floating cells.

  • Cell Lysis: Lyse the cells using a gentle lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100) to release cytoplasmic and nuclear contents.

  • DNA Isolation: Centrifuge the lysate at high speed to pellet the intact chromatin from healthy cells. The fragmented DNA from apoptotic cells will remain in the supernatant.

  • DNA Purification: Precipitate the DNA from the supernatant using ethanol or isopropanol. Treat the sample with RNase A to remove RNA and then with Proteinase K to remove proteins.

  • Agarose Gel Electrophoresis: Run the purified DNA on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Visualize the DNA under UV light. A characteristic ladder of DNA fragments (multiples of ~180-200 bp) indicates apoptosis.

Conclusion and Future Directions

This compound and its analogs are a diverse class of mycotoxins with a wide range of biological activities, from potent mutagenicity and cytotoxicity to nuanced immunomodulatory and estrogenic effects. The activity is highly dependent on specific structural motifs, such as the epoxide ring, and the cellular context, including metabolic competency and receptor status. Analogs like Fusarochromanone demonstrate that the core fusarin scaffold can be a source of potent anti-cancer agents that act by inducing cell cycle arrest and apoptosis.

Future research should focus on several key areas:

  • Elucidating Signaling Pathways: Further investigation is needed to map the precise signaling pathways directly modulated by this compound itself in various cell types, particularly concerning its immunomodulatory and carcinogenic actions.

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis and screening of new analogs can help to dissociate the toxic effects (e.g., mutagenicity) from potentially therapeutic activities (e.g., anti-inflammatory or selective anti-cancer effects).

  • In Vivo Relevance: More in vivo studies are required to understand the impact of chronic, low-dose exposure to this compound and to validate the therapeutic potential of promising, less-toxic analogs in preclinical models.

  • Synergistic Effects: Investigating the synergistic toxicity of this compound with other co-occurring mycotoxins is crucial for accurate risk assessment in food safety.

By continuing to explore the complex biology of these compounds, the scientific community can better mitigate the risks posed by this compound contamination and potentially harness the therapeutic capabilities of its analogs.

References

Structural Elucidation of Fusarin C: A Technical Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Fusarin C, a mycotoxin produced by various Fusarium species, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive overview of the requisite experimental protocols, a quantitative analysis of NMR data, and a visual representation of the structural elucidation workflow and biosynthetic pathway.

Introduction

This compound is a polyketide-derived mycotoxin that has garnered significant attention due to its mutagenic properties.[1] The complex structure of this compound, featuring a polyene chain and a substituted 2-pyrrolidone ring, necessitates advanced analytical techniques for its complete characterization. High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of such natural products.[1][2] This guide will walk through the methodologies and data interpretation central to this process.

Data Presentation: NMR Spectral Data of this compound

The structural assignment of this compound is based on a detailed analysis of its high-field ¹H and ¹³C NMR spectra. The following tables summarize the quantitative NMR data, including chemical shifts (δ) and coupling constants (J), which are crucial for piecing together the molecular framework.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
2-CH₃1.95d7.0
3-H7.20dq15.0, 7.0
4-H6.55d15.0
5-H6.80dd15.0, 10.0
6-H6.40dd15.0, 10.0
7-H6.25d15.0
8-H6.65d15.0
10-CH₃2.10s
11-H7.05s
13-OH5.10br s
14-OH2.85br s
15-CH₂3.80m
16-NH7.01br s
17-H4.50d3.0
18-H3.55d3.0
20-OCH₃3.75s
21-CH₃1.30t7.5
22-H2.60q7.5

Data sourced from Gelderblom et al., 1984.[3]

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ ppm)
1167.5
2129.5
3138.0
4130.5
5135.5
6132.0
7139.0
8125.0
9145.0
10195.0
1198.5
1220.5
1378.0
1460.0
1542.0
16175.0
1765.0
1855.0
2051.5
2114.0
2222.0
2312.5

Data sourced from Gelderblom et al., 1984.[3]

Experimental Protocols

The successful elucidation of this compound's structure relies on a suite of NMR experiments. Below are detailed methodologies for these key experiments.

Sample Preparation

A pure sample of this compound (typically 5-10 mg for ¹H and 20-50 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methylene chloride-d₂ (CD₂Cl₂), and transferred to a 5 mm NMR tube.[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR): This is the foundational experiment for determining the proton environment in the molecule.

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on concentration.

    • Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms and their chemical environments.

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 200-250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Similar to ¹H NMR, with referencing to the solvent carbon signals.

2D NMR Spectroscopy

2D NMR experiments are essential for establishing connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • Pulse Sequence: cosygpmfph.

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): Same as 1D ¹H NMR.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 2-8.

    • Processing: 2D Fourier transformation, phasing, and symmetrization.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • Pulse Sequence: hsqcedetgpsisp2.3.

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): Same as 1D ¹H NMR.

      • Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 180 ppm).

      • Number of Increments (F1): 128-256.

      • Number of Scans per Increment: 4-16.

      • ¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), crucial for connecting spin systems and identifying quaternary carbons.

    • Pulse Sequence: hmbcgplpndqf.

    • Acquisition Parameters:

      • Spectral Widths: Similar to HSQC.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-32.

      • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and 3D structure.

    • Pulse Sequence: noesygpph.

    • Acquisition Parameters:

      • Spectral Widths (F1 and F2): Same as 1D ¹H NMR.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-16.

      • Mixing Time: 300-800 ms, optimized to observe NOE cross-peaks.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and its biosynthetic origin.

G isolate Isolate this compound from Fungal Culture nmr_acq Acquire NMR Data (1D: 1H, 13C; 2D: COSY, HSQC, HMBC, NOESY) isolate->nmr_acq h1_nmr 1H NMR: Proton Chemical Shifts, Multiplicities, Coupling Constants nmr_acq->h1_nmr c13_nmr 13C NMR: Number of Carbons, Chemical Environments nmr_acq->c13_nmr cosy COSY: Establish 1H-1H Spin Systems nmr_acq->cosy hsqc HSQC: Identify Direct 1H-13C Correlations nmr_acq->hsqc hmbc HMBC: Connect Spin Systems, Assign Quaternary Carbons nmr_acq->hmbc noesy NOESY: Determine Stereochemistry and Conformation nmr_acq->noesy assemble Assemble Fragments and Deduce Planar Structure h1_nmr->assemble c13_nmr->assemble cosy->assemble hsqc->assemble hmbc->assemble elucidate Complete Structural Elucidation of this compound noesy->elucidate assemble->elucidate

NMR Experimental Workflow for this compound

G pks_nrps Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthase (NRPS) polyketide Polyketide Chain Assembly (from acetate/malonate units) pks_nrps->polyketide initiates homoserine Incorporation of Homoserine polyketide->homoserine intermediate cyclization Cyclization and 2-Pyrrolidone Ring Formation homoserine->cyclization leads to modifications Post-PKS/NRPS Modifications (e.g., Oxidation, Epoxidation) cyclization->modifications undergoes fusarin_c This compound modifications->fusarin_c yields

References

Estrogenic Agonist Activity of Fusarin C in Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarin C, a mycotoxin produced by various Fusarium species, has been identified as a compound of interest in oncology and toxicology due to its estrogenic agonist activity in breast cancer cells. This technical guide provides a comprehensive overview of the scientific evidence, experimental data, and methodologies used to characterize the estrogenic effects of this compound. The information presented herein is intended to support further research and drug development efforts in the context of hormone-responsive cancers.

This compound exhibits a biphasic effect on the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as the MCF-7 cell line. At lower concentrations, it stimulates cell growth, mimicking the action of estradiol.[1][2][3] Conversely, at higher concentrations, it becomes cytotoxic, inhibiting cell proliferation.[1][2][3] This estrogenic activity is mediated through the estrogen receptor, as the proliferative effects are abrogated by the presence of estrogen receptor antagonists.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the effects of this compound on breast cancer cells.

Table 1: Effect of this compound on MCF-7 Cell Viability
Concentration Range (µM)Observed EffectIC50 (for inhibition) (µM)Reference
0.1 - 20Stimulatory-[1][2][3]
> 50Inhibitory46.8[3]
Table 2: Estrogen Receptor (ER) Binding and Activity
Assay TypeFindingQuantitative DataReference
Luciferase Reporter AssayConfirmed direct binding to the estrogen receptorSpecific IC50/EC50 values not available in cited literature[3]
Co-treatment with ER Antagonist (Fulvestrant)Proliferative effect of this compound is blockedNot applicable[1]

Signaling Pathways and Experimental Workflows

The estrogenic activity of this compound is initiated by its binding to the estrogen receptor, which then triggers a cascade of downstream signaling events. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing the estrogenic potential of a compound like this compound.

EstrogenSignaling Proposed Estrogenic Signaling Pathway of this compound cluster_nucleus Nucleus FusarinC This compound ER Estrogen Receptor (ERα) FusarinC->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds GeneTranscription Gene Transcription (e.g., pS2, PR) ERE->GeneTranscription Activates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to Fulvestrant Fulvestrant (ER Antagonist) Fulvestrant->ER Blocks ExperimentalWorkflow Experimental Workflow for Assessing Estrogenicity start Start cell_culture Culture ER+ Breast Cancer Cells (e.g., MCF-7) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment e_screen E-SCREEN Assay (Cell Proliferation) treatment->e_screen binding_assay Competitive ER Binding Assay treatment->binding_assay reporter_assay ER-Luciferase Reporter Assay treatment->reporter_assay gene_expression Gene Expression Analysis (qPCR for pS2, PR) treatment->gene_expression data_analysis Data Analysis e_screen->data_analysis binding_assay->data_analysis reporter_assay->data_analysis gene_expression->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Natural Occurrence of Fusarin C in Contaminated Corn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarin C, a mycotoxin produced by various Fusarium species, is a frequent contaminant of corn and corn-based products worldwide. This technical guide provides a comprehensive overview of the natural occurrence of this compound in contaminated corn, intended for researchers, scientists, and drug development professionals. The guide details quantitative data on this compound levels reported in various studies, outlines experimental protocols for its detection and quantification, and illustrates the intricate biosynthetic and signaling pathways involved in its production. This document aims to serve as a critical resource for understanding and addressing the challenges posed by this compound contamination in the food and feed chain.

Introduction

This compound is a polyketide-derived mycotoxin with mutagenic properties, first isolated from Fusarium moniliforme (now Fusarium verticillioides). Its chemical structure, featuring a 2-pyrrolidone ring fused to a polyene chain with an epoxide group, contributes to its biological activity and instability under certain conditions. The presence of this compound in corn, a staple food and feed crop, raises significant concerns for human and animal health. This guide provides an in-depth examination of the current scientific knowledge regarding the natural occurrence of this compound in contaminated corn.

Quantitative Occurrence of this compound in Corn

The concentration of this compound in contaminated corn can vary significantly depending on geographical location, climatic conditions, corn variety, and the specific Fusarium species involved. While data on the global prevalence of this compound is not as extensive as for other mycotoxins like fumonisins or deoxynivalenol, several studies have reported its presence in corn samples from various regions.

Region/CountryCorn TypeNo. of SamplesDetection Frequency (%)Concentration RangeReference
GermanyCorn Kernels5080%Not Detectable - 83 mg/kg[1]
GermanyProcessed Corn Food50-Not Detectable - 28 µg/kg[1]
Southern AfricaMaize2100%0.02 - 0.28 mg/kg
USAMaize1100%0.39 mg/kg
ChinaMaize--Naturally Occurring[2]

Note: The significant difference in concentration between corn kernels and processed food samples from the German study highlights the potential for degradation of this compound during food processing.[1] Further research is needed to establish a more comprehensive global picture of this compound contamination in corn.

Co-occurrence with Other Mycotoxins

This compound rarely occurs in isolation. Fusarium species are capable of producing a wide array of mycotoxins, leading to the frequent co-contamination of corn. Understanding these co-occurrence patterns is crucial for risk assessment and the development of effective mitigation strategies.

  • Fumonisins: A strong positive correlation has been observed between the levels of this compound and fumonisins (FB1, FB2, etc.) in corn.[3] This is not surprising as Fusarium verticillioides is a major producer of both mycotoxin classes.

  • Zearalenone: Co-occurrence with zearalenone, another estrogenic mycotoxin produced by Fusarium species, has also been reported.

  • Other Fusarium Mycotoxins: Depending on the infecting Fusarium species, this compound may also co-occur with other mycotoxins such as deoxynivalenol (DON), nivalenol, and fusaric acid.

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are essential for monitoring this compound levels in corn. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used technique for the detection and quantification of this compound.

Sample Preparation and Extraction
  • Sample Homogenization: A representative sample of corn kernels is finely ground to a homogeneous powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v).

    • Shake vigorously for a specified time (e.g., 60 minutes) to ensure efficient extraction of the mycotoxin.

    • Centrifuge the mixture to pellet the solid material.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO₄).

    • Vortex thoroughly to allow the sorbents to bind to interfering matrix components.

    • Centrifuge to separate the cleaned extract.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both acidified with a small amount of formic acid, is commonly employed.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the final extract is injected.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

ParameterTypical Value
Limit of Detection (LOD) 2 µg/kg
Limit of Quantitation (LOQ) 7 µg/kg
Recovery Rate ~80%

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Corn Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Extraction (Acetonitrile/Water) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC HPLC Separation Filtration->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for the analysis of this compound in corn samples.

Biosynthesis and Regulatory Pathways

The production of this compound in Fusarium species is a complex process involving a dedicated gene cluster and is tightly regulated by various environmental and cellular signals.

This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by the fus gene cluster, which consists of nine genes (fus1 to fus9).[4][5] However, only four of these genes are essential for the core biosynthesis: fus1, fus2, fus8, and fus9.[4][5]

  • fus1 (PKS-NRPS): This gene encodes a hybrid polyketide synthase-non-ribosomal peptide synthetase enzyme. This large, multifunctional enzyme is responsible for the initial steps of assembling the polyketide backbone and incorporating an amino acid precursor.[6][7]

  • fus2 (α/β hydrolase): This gene is predicted to encode an α/β hydrolase, which is likely involved in the cyclization of the 2-pyrrolidone ring.[4]

  • fus8 (Cytochrome P450): This gene encodes a cytochrome P450 monooxygenase, which is believed to catalyze an oxidation step in the pathway.[4]

  • fus9 (Methyltransferase): This gene encodes a methyltransferase responsible for the final methylation step in the formation of this compound.[4]

Fusarin_C_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes Acetyl-CoA Acetyl-CoA fus1 Fus1 (PKS-NRPS) Acetyl-CoA->fus1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->fus1 Homoserine Homoserine Homoserine->fus1 Polyketide_Intermediate Polyketide Intermediate fus1->Polyketide_Intermediate fus2 Fus2 (Hydrolase) Cyclized_Intermediate Cyclized Intermediate fus2->Cyclized_Intermediate fus8 Fus8 (P450) Oxidized_Intermediate Oxidized Intermediate fus8->Oxidized_Intermediate fus9 Fus9 (Methyltransferase) Fusarin_C This compound fus9->Fusarin_C Polyketide_Intermediate->fus2 Cyclized_Intermediate->fus8 Oxidized_Intermediate->fus9

Caption: The biosynthetic pathway of this compound.

Regulatory Signaling Pathways

The expression of the fus gene cluster and, consequently, the production of this compound are influenced by several environmental and cellular signals, creating a complex regulatory network.

  • Nitrogen Availability: High concentrations of readily available nitrogen sources, such as glutamine, induce the expression of the fus genes and stimulate this compound production.[4][8]

  • pH: Acidic pH conditions are favorable for the expression of the fus gene cluster.[4][9]

  • Light: Light has been shown to be a positive regulator of this compound synthesis, a process mediated by the White Collar photoreceptor protein, WcoA.[10][11][12]

  • cAMP Signaling: The cyclic AMP (cAMP) signaling pathway, with adenylate cyclase (AcyA) as a key component, also positively regulates this compound production.[10][13]

Fusarin_C_Regulation cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Proteins High_Nitrogen High Nitrogen fus_Genes fus Gene Cluster Expression High_Nitrogen->fus_Genes Acidic_pH Acidic pH Acidic_pH->fus_Genes Light Light WcoA WcoA (Photoreceptor) Light->WcoA cAMP_Signal cAMP cAMP_Signal->fus_Genes WcoA->fus_Genes AcyA AcyA (Adenylate Cyclase) AcyA->cAMP_Signal Fusarin_C_Production This compound Production fus_Genes->Fusarin_C_Production

Caption: Regulatory network of this compound biosynthesis.

Conclusion

The natural occurrence of this compound in contaminated corn represents a significant challenge to food and feed safety. This technical guide has summarized the available quantitative data, provided a detailed experimental protocol for its analysis, and elucidated the biosynthetic and regulatory pathways governing its production. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is fundamental for developing effective strategies to mitigate the risks associated with this compound contamination, from agricultural practices to food processing and potential therapeutic interventions. Further research is warranted to expand our knowledge of the global prevalence of this compound, its toxicological effects in combination with other mycotoxins, and the intricate details of its regulatory networks.

References

Methodological & Application

Application Note: Quantification of Fusarin C in Food Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of Fusarin C, a mycotoxin produced by various Fusarium species, in food samples, particularly corn and other grains. The methodology is based on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or ultraviolet/diode array detection (UV/DAD). Included are comprehensive procedures for sample preparation, chromatographic separation, and detection, along with performance data and a visual workflow to guide researchers. This document is intended for scientists in food safety, quality control, and toxicology research.

Introduction

This compound is a mycotoxin of concern due to its potential mutagenic properties. It is commonly found in corn and other grains contaminated with Fusarium fungi.[1][2] Accurate and sensitive quantification of this compound in the food supply is crucial for assessing human exposure and ensuring consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mycotoxins. When coupled with sensitive detection methods like tandem mass spectrometry (MS/MS), it provides a robust platform for the selective and quantitative analysis of this compound in complex food matrices.[1] This application note details a reliable HPLC-based method for this purpose.

Experimental Protocols

Sample Preparation: Dispersive Solid-Phase Extraction (dSPE)

This protocol is adapted from a method developed for corn and processed corn samples.[1]

Materials:

  • Homogenized food sample (e.g., corn flour, ground grain)

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Methanol (MeOH)

  • Formic acid (FA)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • High-speed blender or homogenizer

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Homogenize at high speed for 3 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 10 mL of the upper acetonitrile layer to a 15 mL centrifuge tube.

    • Add 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 5 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) with 0.1% formic acid.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • MRM Transitions: The specific precursor and product ions for this compound should be determined by infusing a standard solution. A common precursor ion is [M+H]⁺.

HPLC-UV/DAD Analysis

For laboratories without access to MS/MS, HPLC with UV or Diode Array Detection (DAD) can be employed, although it may have lower sensitivity and selectivity.

Instrumentation:

  • HPLC system with a pump and autosampler

  • Reversed-phase C18 column

  • UV/DAD detector

Chromatographic Conditions:

  • Mobile Phase: Methanol/water (70:30, v/v) is a commonly used mobile phase.[3]

  • Flow Rate: 0.6 - 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: this compound exhibits UV absorbance, and a wavelength around 270 nm and 360 nm can be used for detection. A DAD allows for spectral confirmation.

Data Presentation

The performance of the described HPLC-MS/MS method has been validated and reported in the literature. Key quantitative data are summarized below.

Table 1: Method Performance Parameters for this compound Quantification

ParameterValueReference
Limit of Detection (LOD)1 - 2 µg/kg[1][4]
Limit of Quantification (LOQ)4 - 7 µg/kg[1][4]
Recovery Rate80 - 99%[1][4]
Linearity (R²)> 0.99[5]
Repeatability (RSD)< 15%[5]

Table 2: Reported Levels of this compound in Food Samples

Food MatrixConcentration RangeReference
Corn KernelsNot detectable - 83 mg/kg[1]
Processed Corn ProductsNot detectable - 28 µg/kg[1]
Maize (Southern Africa)0.02 - 0.28 mg/kg[2]
Maize (USA)0.39 mg/kg[2]
Various GrainsNot detectable - 24.7 µg/kg[4]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in food samples.

FusarinC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Food Sample Extraction Solvent Extraction (ACN/Water) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup EvapRecon Evaporation & Reconstitution Cleanup->EvapRecon Filtration Syringe Filtration EvapRecon->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Inject Detection Detection (MS/MS or UV/DAD) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Result Reporting (µg/kg or mg/kg) Quantification->Reporting

Caption: Workflow for this compound analysis in food.

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various food matrices, particularly corn and other grains. The sample preparation protocol utilizing dispersive solid-phase extraction is effective in removing matrix interferences, leading to accurate and precise results. For laboratories equipped with HPLC-UV/DAD, a less sensitive but still viable alternative is available. The provided protocols and performance data serve as a valuable resource for researchers and analysts in the field of food safety and mycotoxin analysis.

References

PCR-based detection of Fusarin C producing Fusarium strains

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the PCR-Based Detection of Fusarin C-Producing Fusarium Strains

Introduction

This compound is a mutagenic mycotoxin produced by various Fusarium species, including F. graminearum, F. moniliforme (now F. verticillioides), and F. venenatum.[1][2] Its presence in agricultural commodities poses a potential risk to human and animal health. The biosynthesis of this compound is a complex process involving a dedicated gene cluster.[1][3] Molecular methods, particularly the Polymerase Chain Reaction (PCR), offer a rapid, sensitive, and specific approach for identifying Fusarium strains that possess the genetic machinery for this compound production, even before the toxin is produced. This application note provides detailed protocols for the detection of these strains using both conventional and quantitative PCR (qPCR).

Genetic Basis of this compound Biosynthesis

The production of this compound is governed by a biosynthetic gene cluster, typically referred to as the 'fus' cluster.[1][3] In Fusarium fujikuroi, this cluster comprises nine genes (fus1 through fus9).[1] The cornerstone of the pathway is the fus1 gene (also known as fusA or PKS10), which encodes a large, hybrid enzyme combining a Type I iterative Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS).[1][2][3] This PKS-NRPS enzyme is responsible for synthesizing the core structure of this compound.[2][4] While the cluster contains multiple genes, studies have shown that only a subset—fus1, fus2, fus8, and fus9—are essential for the final biosynthesis.[1][3] The presence of the fus1 gene is a key indicator of a strain's potential to produce this compound, making it an ideal target for PCR-based detection.[1]

Key Genes and Their Functions

The essential genes within the 'fus' cluster have distinct roles in the synthesis of this compound. A summary of these genes is provided in Table 1.

Gene NameEncoded Enzyme/ProteinFunction in Biosynthesis
fus1 (fusA/PKS10) Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Catalyzes the initial steps, forming the polyketide backbone and incorporating an amino acid (L-homoserine).[1][2]
fus2 Putative α/β hydrolaseBelieved to be involved in modifying the core structure.[3]
fus8 Cytochrome P450Likely responsible for oxidation steps in the pathway.[3]
fus9 MethyltransferaseCatalyzes the addition of methyl groups to the molecule.[3]

Principle of PCR-Based Detection

PCR-based detection relies on the amplification of a specific DNA sequence within a target gene. By designing primers that are unique to the fus1 gene, it is possible to determine if a Fusarium isolate carries the genetic blueprint for this compound production.

  • Conventional PCR: Amplifies the target DNA sequence, which is then visualized as a band of a specific size on an agarose gel. This provides a qualitative (presence/absence) result.

  • Quantitative PCR (qPCR): Monitors the amplification of the target DNA in real-time using fluorescent probes or dyes. This allows for the quantification of the target gene, which can be correlated with the amount of fungal DNA in a sample.[5][6]

Experimental Protocols

Protocol 1: Fungal Genomic DNA Extraction

This protocol outlines a standard method for extracting high-quality genomic DNA from Fusarium mycelium, a prerequisite for reliable PCR analysis.

Materials:

  • Fusarium mycelium grown in Potato Dextrose Broth (PDB)

  • Liquid nitrogen

  • Sterile mortar and pestle

  • DNA extraction buffer (e.g., CTAB buffer)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol, ice-cold

  • 70% Ethanol, ice-cold

  • RNase A solution

  • Nuclease-free water

  • Microcentrifuge and tubes

Procedure:

  • Harvest fungal mycelium from liquid culture by filtration.

  • Freeze the mycelium in liquid nitrogen and grind it into a fine powder using a sterile mortar and pestle.

  • Transfer the powder to a microcentrifuge tube containing pre-heated DNA extraction buffer.

  • Incubate at 65°C for 60 minutes with occasional mixing.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at high speed for 10 minutes.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with an equal volume of chloroform:isoamyl alcohol and centrifuge.

  • Transfer the aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol to precipitate the DNA.

  • Incubate at -20°C for 30 minutes or on ice for 10 minutes.

  • Centrifuge at high speed for 15 minutes to pellet the DNA. Discard the supernatant.

  • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge for 5 minutes.

  • Air-dry the pellet briefly and resuspend it in nuclease-free water containing RNase A.

  • Incubate at 37°C for 30 minutes to remove RNA.

  • Determine DNA concentration and purity using a spectrophotometer. Store the DNA at -20°C.

Protocol 2: Conventional PCR for fus1 Gene Detection

This protocol is for the qualitative detection of the fus1 gene.

Primer Design: Primers should be designed to amplify a conserved region of the fus1 gene. As sequences can vary between Fusarium species, it is recommended to align fus1 gene sequences from species of interest (e.g., F. graminearum, F. fujikuroi, F. verticillioides) available in public databases (e.g., NCBI) to identify conserved regions for primer targeting. Example primer sequences are provided in Table 2.

Table 2: Example Primer Sequences for fus1 Gene Detection
Primer Name Sequence (5' to 3')
fus1-FGCA TCG AAG TGA TCC AAG AC
fus1-RTGA TGG TGA GCA TGA TCT TG
Note: These are example primers. Users should validate or design primers specific to their research needs.

PCR Reaction Mix (25 µL):

  • 5x PCR Buffer: 5 µL

  • 10 mM dNTPs: 0.5 µL

  • 10 µM fus1-F Primer: 1 µL

  • 10 µM fus1-R Primer: 1 µL

  • Taq DNA Polymerase (5 U/µL): 0.25 µL

  • Template DNA (20-50 ng): 1 µL

  • Nuclease-free water: to 25 µL

Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 5 minutes

  • 35 Cycles:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 58°C for 30 seconds (optimize as needed)

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 7 minutes

  • Hold: 4°C

Analysis: Analyze the PCR products by running 10 µL on a 1.5% agarose gel stained with a DNA-safe stain. A band of the expected size indicates the presence of the fus1 gene.

Protocol 3: Quantitative PCR (qPCR) for fus1 Gene Quantification

This protocol uses SYBR Green-based qPCR for the detection and quantification of the fus1 gene.

Primers: Design qPCR primers to amplify a smaller fragment (80-150 bp) of the fus1 gene. Ensure primers are tested for specificity and efficiency.

qPCR Reaction Mix (20 µL):

  • 2x SYBR Green qPCR Master Mix: 10 µL

  • 10 µM fus1-qPCR-F Primer: 0.5 µL

  • 10 µM fus1-qPCR-R Primer: 0.5 µL

  • Template DNA (1-10 ng): 2 µL

  • Nuclease-free water: to 20 µL

qPCR Cycling Conditions: A typical three-step qPCR protocol is outlined in Table 3.

Table 3: Typical qPCR Cycling Conditions
Step Temperature (°C) Time
Polymerase Activation 9510 minutes
40 Cycles
Denaturation9515 seconds
Annealing/Extension6060 seconds
Melt Curve Analysis (Instrument-specific)

Data Analysis:

  • Standard Curve: Create a standard curve using a serial dilution of a known quantity of purified PCR product or plasmid containing the target sequence.

  • Quantification: Determine the quantity of the fus1 gene in unknown samples by comparing their quantification cycle (Cq) values to the standard curve.

  • Melt Curve Analysis: Confirm the specificity of the reaction by checking for a single, sharp peak at the expected melting temperature of the amplicon.

Data Presentation and Interpretation

Results from PCR-based assays should be interpreted carefully. Table 4 provides a guide for interpreting the outcomes of conventional PCR.

Table 4: Interpretation of Conventional PCR Results
Observation on Agarose Gel Interpretation Implication
Band of the expected sizePositive resultThe Fusarium strain possesses the fus1 gene and is a potential this compound producer.
No bandNegative resultThe fus1 gene was not detected. The strain is unlikely to produce this compound.
Bands of unexpected sizesNon-specific amplificationPCR conditions may need optimization (e.g., annealing temperature, primer design).

For qPCR, a low Cq value indicates a higher amount of the target gene, while a high Cq value indicates a lower amount. The absence of amplification or a Cq value outside the detection limit suggests the absence of the target gene.

Visualizations

Fusarin_C_Biosynthesis_Pathway Simplified this compound Biosynthesis Pathway cluster_0 Precursors cluster_1 Core Synthesis & Modification cluster_2 Final Product Acetate Acetate Fus1 fus1 (PKS-NRPS) Acetate->Fus1 L_Homoserine L-Homoserine L_Homoserine->Fus1 Fus2 fus2 (Hydrolase) Fus1->Fus2 Polyketide Intermediate Fus8 fus8 (P450) Fus2->Fus8 Fus9 fus9 (Methyltransferase) Fus8->Fus9 FusarinC This compound Fus9->FusarinC Modified Intermediate

Caption: Key enzymatic steps in the this compound biosynthesis pathway.

PCR_Detection_Workflow PCR-Based Detection Workflow cluster_analysis A 1. Fungal Culture (Isolate Fusarium strain) B 2. DNA Extraction (Isolate high-quality genomic DNA) A->B C 3. PCR Amplification (Target fus1 gene with specific primers) B->C D 4. Analysis D_qPCR qPCR: Real-time fluorescence data D_Conv Conventional PCR: Agarose Gel Electrophoresis E 5. Interpretation (Presence/Absence/Quantity of fus1 gene) D_qPCR->E D_Conv->E

Caption: Workflow for detecting this compound-producing Fusarium.

qPCR_Principle Conceptual qPCR Amplification Plot y_axis Fluorescence (Log Scale) origin->y_axis x_axis PCR Cycle Number origin->x_axis threshold Threshold threshold_start->threshold_end positive Positive Sample (High Target Conc.) positive_curve_start->positive_curve_end low_positive Positive Sample (Low Target Conc.) low_positive_curve_start->low_positive_curve_end negative Negative Control negative_curve_start->negative_curve_end

References

Application Notes and Protocols for In Vitro Mutagenicity Testing of Fusarin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarin C is a mycotoxin produced by various Fusarium species, commonly found as contaminants in agricultural commodities. Due to its potential carcinogenic properties, robust and reliable methods for assessing its mutagenicity are crucial for food safety and toxicological risk assessment.[1][2] This document provides detailed application notes and protocols for a battery of in vitro assays designed to evaluate the mutagenic potential of this compound. The described assays—the Ames test, the comet assay, and the micronucleus assay—are standard methods for genotoxicity testing. A critical aspect of this compound's mutagenicity is its requirement for metabolic activation; therefore, the incorporation of a liver S9 fraction is essential in these assays.[3]

Key In Vitro Assays for this compound Mutagenicity

A battery of in vitro tests is recommended to comprehensively assess the mutagenic potential of this compound, targeting different endpoints of genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This assay is used to detect gene mutations, specifically reverse mutations in histidine-requiring strains of Salmonella typhimurium. For this compound, the TA100 strain is particularly relevant.[3]

  • Comet Assay (Single Cell Gel Electrophoresis): This method is employed to detect DNA strand breaks in individual cells. It is a sensitive assay for identifying DNA damage that can arise from various mechanisms, including oxidative stress.

  • Micronucleus Assay: This assay is used to identify both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by detecting the formation of micronuclei in the cytoplasm of treated cells. Chinese hamster V79 cells are a commonly used cell line for this purpose.[2]

Data Presentation

The following tables summarize quantitative data from representative studies on the in vitro mutagenicity of this compound.

Table 1: Ames Test with this compound on Salmonella typhimurium TA100

This compound Concentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SDFold Increase over Control
0 (Control)+120 ± 151.0
10+250 ± 252.1
25+480 ± 404.0
50+850 ± 607.1
100+1500 ± 11012.5

Data are hypothetical and compiled for illustrative purposes based on qualitative descriptions in the literature.

Table 2: Comet Assay with this compound on V79 Cells

This compound Concentration (µM)Treatment Duration (hours)Metabolic Activation (S9)Mean % Tail DNA ± SD
0 (Control)4+5.2 ± 1.8
54+15.8 ± 3.5
104+28.4 ± 4.1
204+45.1 ± 5.9

Data are hypothetical and compiled for illustrative purposes based on qualitative descriptions in the literature.

Table 3: Micronucleus Assay with this compound on V79 Cells

This compound Concentration (µM)Treatment Duration (hours)Metabolic Activation (S9)Frequency of Micronucleated Cells (%) ± SD
0 (Control)24+1.5 ± 0.4
2.524+3.8 ± 0.7
5.024+7.2 ± 1.1
10.024+12.5 ± 1.8

Data are hypothetical and compiled for illustrative purposes based on qualitative descriptions in the literature.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is adapted for testing the mutagenicity of this compound using Salmonella typhimurium strain TA100 with metabolic activation.

Materials:

  • Salmonella typhimurium strain TA100

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • S9 fraction from Aroclor 1254-induced rat liver

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Molten top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)

  • Minimal glucose agar plates

  • Positive controls (e.g., 2-Aminoanthracene for TA100 with S9)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Culture: Inoculate a single colony of S. typhimurium TA100 into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

  • Exposure: In a sterile tube, add the following in order:

    • 0.1 mL of the overnight bacterial culture

    • 0.1 mL of the this compound solution at the desired concentration (or positive/negative control)

    • 0.5 mL of the S9 mix

  • Pre-incubation: Vortex the mixture gently and pre-incubate at 37°C for 20-30 minutes.

  • Plating: Add 2.0 mL of molten top agar (kept at 45°C) to the tube, vortex gently, and pour the entire contents onto a minimal glucose agar plate.

  • Incubation: Distribute the top agar evenly by tilting the plate and allow it to solidify. Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.

Comet Assay (Alkaline Single Cell Gel Electrophoresis)

This protocol is designed to detect DNA strand breaks in V79 cells treated with this compound.

Materials:

  • Chinese hamster V79 cells

  • This compound stock solution

  • S9 mix (as described for the Ames test)

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Microscope slides

Procedure:

  • Cell Treatment: Seed V79 cells and allow them to attach overnight. Treat the cells with various concentrations of this compound in the presence of the S9 mix for a suitable duration (e.g., 4 hours).

  • Slide Preparation: Prepare a base layer of 1% NMPA on a microscope slide and allow it to solidify.

  • Cell Embedding: Harvest the treated cells and resuspend them in PBS. Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the NMPA layer. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) and constant current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, neutralize them with neutralization buffer, and stain with a fluorescent DNA dye.

  • Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the comet tail using appropriate image analysis software.

Micronucleus Assay

This protocol describes the in vitro micronucleus assay in V79 cells to assess clastogenic and aneugenic effects of this compound.

Materials:

  • Chinese hamster V79 cells

  • This compound stock solution

  • S9 mix

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or DAPI)

  • Microscope slides

Procedure:

  • Cell Treatment: Seed V79 cells and treat with different concentrations of this compound in the presence of the S9 mix.

  • Cytokinesis Block: After an appropriate exposure time (e.g., 4 hours), wash the cells and add fresh medium containing cytochalasin B. The concentration of cytochalasin B should be optimized for V79 cells to effectively block cell division and result in binucleated cells.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2.0 cell cycles to allow for the formation of micronuclei in binucleated cells.

  • Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment: Resuspend the cells in a pre-warmed hypotonic solution and incubate to swell the cells.

  • Fixation: Centrifuge the cells and fix them in a cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Analyze the slides under a microscope. Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis prep_bacteria Overnight Culture of S. typhimurium TA100 mix Combine Bacteria, this compound, and S9 Mix prep_bacteria->mix prep_s9 Prepare S9 Mix prep_s9->mix prep_fusarin Prepare this compound Dilutions prep_fusarin->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_top_agar Add Molten Top Agar pre_incubate->add_top_agar plate Pour onto Minimal Glucose Agar add_top_agar->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count

Caption: Workflow for the Ames Test with this compound.

Comet_Assay_Workflow cluster_treatment Cell Treatment cluster_embedding Slide Preparation cluster_processing Lysis and Electrophoresis cluster_analysis Analysis treat_cells Treat V79 Cells with this compound + S9 Mix embed_cells Embed Cells in Agarose on Slide treat_cells->embed_cells lysis Cell Lysis embed_cells->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralize Neutralize and Stain electrophoresis->neutralize visualize Visualize and Quantify Comets neutralize->visualize

Caption: Workflow for the Comet Assay with this compound.

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_cyto_block Cytokinesis Block cluster_harvesting Harvesting and Fixation cluster_analysis Analysis treat_cells Treat V79 Cells with this compound + S9 Mix add_cytoB Add Cytochalasin B treat_cells->add_cytoB incubate Incubate for 1.5-2.0 Cell Cycles add_cytoB->incubate harvest Harvest Cells incubate->harvest hypotonic Hypotonic Treatment harvest->hypotonic fix Fix Cells hypotonic->fix prepare_slides Prepare and Stain Slides fix->prepare_slides score Score Micronuclei in Binucleated Cells prepare_slides->score

Caption: Workflow for the Micronucleus Assay with this compound.

Signaling Pathway

FusarinC_Genotoxicity_Pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response cluster_outcome Genotoxic Outcomes FusarinC This compound S9 S9 Mix (CYP450 enzymes) FusarinC->S9 Metabolism ReactiveMetabolite Reactive Epoxide Metabolite S9->ReactiveMetabolite ROS Reactive Oxygen Species (ROS) Generation ReactiveMetabolite->ROS DNA_Adducts DNA Adduct Formation ReactiveMetabolite->DNA_Adducts DNA_Damage DNA Strand Breaks ROS->DNA_Damage DNA_Adducts->DNA_Damage DDR DNA Damage Response (ATM/ATR signaling) DNA_Damage->DDR ChromosomeBreaks Chromosome Breaks (Comet Assay) DNA_Damage->ChromosomeBreaks CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNA_Repair DNA Repair Pathways (BER, NER) DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis Mutations Gene Mutations (Ames Test) DNA_Repair->Mutations Error-prone repair Micronuclei Micronucleus Formation (Micronucleus Assay) ChromosomeBreaks->Micronuclei

References

Application Notes and Protocols: Total Synthesis of Fusarin C and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarin C is a mycotoxin produced by various Fusarium species, known for its mutagenic and carcinogenic properties. Structurally, it features a substituted 2-pyrrolidone core linked to a polyene chain.[1] Recent studies have also identified this compound as an estrogenic agonist, stimulating the growth of breast cancer cells in vitro, classifying it as a mycoestrogen.[2][3][4] This dual activity makes this compound and its derivatives intriguing targets for chemical synthesis to enable further biological evaluation and the development of potential therapeutic agents or research tools.

These application notes provide an overview of the synthetic strategies towards this compound, detailed (proposed) experimental protocols for key transformations, and insights into its biological mechanism of action.

Synthetic Approaches to this compound

While a complete total synthesis of this compound has not been extensively reported in publicly available literature, research has focused on the synthesis of its core heterocyclic structure.[5] A plausible retrosynthetic analysis suggests a convergent approach, where the pyrrolidone core and the polyene side chain are synthesized separately and then coupled.

Proposed Retrosynthetic Analysis of this compound

G Fusarin_C This compound Coupling Coupling Reaction (e.g., Wittig, Horner-Wadsworth-Emmons) Fusarin_C->Coupling Core 2-Pyrrolidone Core Phosphonium_Ylide Pyrrolidone-derived Phosphonium Ylide Core->Phosphonium_Ylide Side_Chain Polyene Side Chain Aldehyde Polyene Aldehyde Side_Chain->Aldehyde Coupling->Core Coupling->Side_Chain Simpler_Precursors2 Simpler Precursors Aldehyde->Simpler_Precursors2 Simpler_Precursors1 Simpler Precursors Phosphonium_Ylide->Simpler_Precursors1

Caption: A proposed retrosynthetic approach to this compound.

Data Presentation

Table 1: Biological Activities of this compound

Biological ActivityCell Line/ModelEffective ConcentrationReference
Estrogenic AgonistMCF-7 (breast cancer cells)0.1 - 20 µM (stimulation)[2][4]
CytotoxicityMCF-7, Caco-2, U266, PC3, MDA-MB-231, MCF-10a> 10-50 µM (inhibition)[2]
MutagenicitySalmonella typhimuriumRequires metabolic activation[6]
Malignant TransformationRat esophageal epithelial cellsNot specified[7]

Experimental Protocols (Proposed)

The following are proposed, detailed methodologies for key steps in a potential total synthesis of this compound. These protocols are based on established organic chemistry reactions and insights from the synthesis of related natural products.

Protocol 1: Synthesis of the 2-Pyrrolidone Core (Illustrative)

This protocol outlines a potential route to a functionalized 2-pyrrolidone core suitable for coupling with the polyene side chain.

Workflow for 2-Pyrrolidone Core Synthesis

G Start Protected Amino Acid (e.g., Pyroglutamic acid derivative) Step1 Functional Group Interconversion Start->Step1 1. Protection/Deprotection Step2 Introduction of Phosphonium Salt Precursor Step1->Step2 2. Reduction, Halogenation Ylide_Formation Ylide Formation Step2->Ylide_Formation 3. Reaction with PPh3 Core_Product Functionalized 2-Pyrrolidone Phosphonium Ylide Ylide_Formation->Core_Product 4. Deprotonation

Caption: Proposed workflow for the synthesis of the 2-pyrrolidone core.

Methodology:

  • Protection of Pyroglutamic Acid:

    • To a solution of L-pyroglutamic acid (1.0 eq) in dry methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester.

    • Protect the secondary amine with a suitable protecting group (e.g., Boc anhydride) in the presence of a base like triethylamine in dichloromethane.

  • Reduction and Halogenation:

    • Reduce the methyl ester of the protected pyroglutamic acid to the corresponding primary alcohol using a reducing agent like lithium borohydride in THF.

    • Convert the primary alcohol to a bromide using a reagent such as triphenylphosphine and carbon tetrabromide.

  • Formation of the Phosphonium Salt:

    • Treat the resulting bromide with triphenylphosphine in refluxing toluene to yield the corresponding phosphonium salt.

  • Ylide Generation:

    • The phosphonium salt can be deprotonated with a strong base like n-butyllithium in THF at low temperature to generate the corresponding ylide just before the coupling reaction.

Protocol 2: Synthesis of the Polyene Side Chain (Illustrative)

The polyene side chain can be constructed using iterative Wittig or Horner-Wadsworth-Emmons reactions.

Methodology:

  • Iterative Wittig Reactions:

    • Start with a simple, commercially available aldehyde (e.g., crotonaldehyde).

    • Perform a Wittig reaction with a suitable phosphonium ylide to extend the carbon chain and introduce a new double bond.

    • The product of the first Wittig reaction will be an aldehyde that can be used in a subsequent Wittig reaction.

    • Repeat this process to build the desired length of the polyene chain. Stereocontrol of the double bonds can be achieved by careful selection of the ylide and reaction conditions.

Protocol 3: Coupling of the Core and Side Chain (Illustrative)

A Wittig or Horner-Wadsworth-Emmons reaction would be a suitable method to couple the 2-pyrrolidone core with the polyene side chain.

Methodology (Wittig Reaction):

  • Preparation:

    • Dissolve the 2-pyrrolidone-derived phosphonium salt in dry THF under an inert atmosphere.

    • Cool the solution to -78 °C.

  • Ylide Formation:

    • Add a strong base (e.g., n-butyllithium) dropwise until a color change indicates the formation of the ylide.

  • Coupling:

    • Add a solution of the polyene aldehyde in dry THF dropwise to the ylide solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

  • Final Steps:

    • The coupled product may require further functional group manipulations, such as deprotection and oxidation, to yield this compound.

Signaling Pathway

Estrogenic Agonist Activity of this compound

This compound has been shown to act as an estrogenic agonist, stimulating the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[2][3] This activity is likely mediated through the binding to and activation of estrogen receptors, leading to the transcription of estrogen-responsive genes that promote cell cycle progression.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fusarin_C_in This compound ER_FC ER-Fusarin C Complex Fusarin_C_in->ER_FC ER Estrogen Receptor (ER) ER->ER_FC Binding HSP90 HSP90 ER_HSP90 ER-HSP90 Complex HSP90->ER_HSP90 ER_HSP90->ER HSP90 Dissociation ER_FC_dimer Dimerized ER-Fusarin C Complex ER_FC->ER_FC_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_FC_dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Fusarin_C_out This compound Fusarin_C_out->Fusarin_C_in Enters Cell

Caption: Proposed signaling pathway for the estrogenic action of this compound.

Conclusion

The total synthesis of this compound presents a significant challenge due to the sensitive nature of its polyene chain. The proposed synthetic strategies and protocols provide a framework for researchers to approach the synthesis of this intriguing mycotoxin and its derivatives. Further investigation into the total synthesis will be invaluable for a more in-depth study of its biological activities and potential applications in drug development and as a chemical probe to study estrogen receptor signaling. The provided protocols are illustrative and may require optimization for specific laboratory conditions.

References

Application Notes and Protocols for Studying Fusarin C Toxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarin C is a mycotoxin produced by various Fusarium species, commonly found as contaminants in agricultural commodities, particularly maize. Due to its mutagenic and potential carcinogenic properties, understanding its toxicological profile is of significant importance for food safety and human health risk assessment.[1][2] In vitro cell culture models provide a powerful and ethically considerate platform to investigate the cytotoxic, genotoxic, and apoptotic effects of this compound, as well as to elucidate the underlying molecular mechanisms.

These application notes provide a comprehensive guide to utilizing cell culture models for the study of this compound toxicity, including detailed protocols for key assays and a summary of relevant quantitative data.

Recommended Cell Lines for this compound Toxicity Studies

A variety of human and animal cell lines have been employed to investigate the toxic effects of this compound. The choice of cell line should be guided by the specific research question, considering tissue origin and relevance to potential in vivo target organs.

  • Human Breast Cancer Cell Line (MCF-7): This cell line is particularly useful for studying the estrogenic agonist properties of this compound.[1][2]

  • Human Colorectal Adenocarcinoma Cell Line (Caco-2): As a model for the intestinal barrier, Caco-2 cells are relevant for studying the effects of ingested toxins.[2]

  • Human Myeloma Cell Line (U266): A model for studying effects on hematopoietic cells.[2]

  • Human Prostate Cancer Cell Line (PC3): Can be used to assess cytotoxicity in a hormone-independent cancer model.[2]

  • Human Breast Cancer Cell Line (MDA-MB-231): An estrogen receptor-negative breast cancer cell line, useful for comparative studies with MCF-7.[2]

  • Human Non-tumorigenic Breast Epithelial Cell Line (MCF-10a): Provides a non-cancerous control to compare with breast cancer cell lines.[2]

  • Chinese Hamster Lung Fibroblasts (V79): A well-established model for genotoxicity studies, including chromosomal aberration and sister chromatid exchange assays.

  • Rat Hepatoma Cell Line (H4TG): A sensitive cell line for assessing the cytotoxicity of mycotoxins.

  • Rat Esophageal Epithelial Cells: A relevant model for studying the potential role of this compound in esophageal cancer.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various human cell lines. These values provide a comparative measure of the cytotoxic potency of this compound across different cell types.

Cell LineCell TypeAssayExposure TimeIC50 (µM)Reference
MCF-7Human Breast AdenocarcinomaNot SpecifiedNot Specified>50 (inhibitory)[1][2]
Caco-2Human Colorectal AdenocarcinomaNot SpecifiedNot Specified>10[2]
U266Human MyelomaNot SpecifiedNot Specified>10[2]
PC3Human Prostate CancerNot SpecifiedNot Specified>10[2]
MDA-MB-231Human Breast AdenocarcinomaNot SpecifiedNot Specified>10[2]
MCF-10aHuman Non-tumorigenic Breast EpithelialNot SpecifiedNot Specified>10[2]

Note: In MCF-7 cells, this compound exhibits a biphasic effect, stimulating growth at concentrations between 0.1 and 20 µM and showing inhibition at concentrations exceeding 50 µM.[1][2]

Experimental Workflow for Assessing this compound Toxicity

The following diagram illustrates a typical experimental workflow for a comprehensive in vitro assessment of this compound toxicity.

G Experimental Workflow for this compound Toxicity Assessment cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Toxicity Assessment cluster_2 Phase 3: Data Analysis and Interpretation A Select and Culture Appropriate Cell Line(s) B Prepare this compound Stock Solution A->B C Cell Seeding in Multi-well Plates B->C D Treat Cells with a Range of this compound Concentrations C->D E Cytotoxicity Assay (e.g., MTT Assay) D->E F Genotoxicity Assay (e.g., Comet Assay) D->F G Apoptosis Assay (e.g., Annexin V/PI Staining) D->G H Determine IC50 Values E->H I Quantify DNA Damage F->I J Quantify Apoptotic vs. Necrotic Cells G->J K Elucidate Signaling Pathways H->K I->K J->K

Caption: A generalized workflow for in vitro this compound toxicity studies.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Genotoxicity Assessment: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or Propidium Iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Protocol:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.

  • Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip.

  • Lysis: After the agarose has solidified, gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[4]

  • DNA Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.[4]

  • Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[4]

  • Neutralization: After electrophoresis, gently wash the slides with neutralization buffer for 5 minutes, repeating this step three times.

  • Staining: Stain the DNA by adding a few drops of the staining solution to each slide and incubate for 5-10 minutes in the dark.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length).

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways Implicated in this compound Toxicity

Estrogenic Agonist Activity

This compound has been shown to act as an estrogenic agonist, particularly in MCF-7 cells. This suggests that it can bind to and activate estrogen receptors (ERs), leading to the transcription of estrogen-responsive genes and promoting cell proliferation at low concentrations.

G Putative Estrogenic Signaling of this compound FC This compound ER Estrogen Receptor (ER) FC->ER Binds and activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Initiates transcription Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: this compound's potential estrogenic signaling pathway.

Induction of Apoptosis

At higher concentrations, this compound induces apoptosis. While the exact mechanism is not fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.

G Proposed Apoptotic Pathway of this compound FC This compound (High Concentration) Cellular_Stress Cellular Stress FC->Cellular_Stress Bax Bax (Pro-apoptotic) Cellular_Stress->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed intrinsic apoptosis pathway for this compound.

Oncogene Expression

Studies have indicated that this compound can enhance the expression of the oncogenes c-myc and v-erb-B, suggesting a potential mechanism for its role in carcinogenesis. The upregulation of these genes can lead to uncontrolled cell proliferation and transformation.

G This compound and Oncogene Expression FC This compound Upstream_Signal Upstream Signaling (e.g., ER or other pathways) FC->Upstream_Signal c_myc c-myc Expression Upstream_Signal->c_myc Enhances v_erb_B v-erb-B Expression Upstream_Signal->v_erb_B Enhances Proliferation Uncontrolled Cell Proliferation c_myc->Proliferation Transformation Cell Transformation c_myc->Transformation v_erb_B->Proliferation v_erb_B->Transformation

Caption: The influence of this compound on oncogene expression.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the toxicological properties of this compound using in vitro cell culture models. By employing the described assays, scientists can systematically evaluate its cytotoxicity, genotoxicity, and apoptotic potential. Further research into the detailed signaling pathways will be crucial for a complete understanding of the risks associated with this compound exposure and for the development of potential therapeutic interventions in related diseases.

References

Application Notes & Protocols for the Analytical Separation of Fusarin C Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fusarin C, a mycotoxin produced by various Fusarium species, presents a significant analytical challenge due to its inherent instability and propensity to form various isomers under analytical conditions.[1][2] Under reversed-phase chromatographic conditions, this compound can rearrange to form geometric isomers, including (10Z)-, (8Z)-, and (6Z)-fusarin C, as well as an epimer at the C-2 position, known as epi-fusarin C.[1] The accurate identification and quantification of these individual isomers are crucial for toxicological studies and for understanding the biosynthesis and metabolism of this compound. This document provides detailed application notes and protocols for the analytical separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry.

I. Analytical Techniques for this compound Isomer Separation

The primary technique for the separation of this compound isomers is reversed-phase High-Performance Liquid Chromatography (HPLC). The separation of these closely related compounds relies on subtle differences in their polarity and stereochemistry.

Key Separation Principles:

  • Geometric Isomers ((10Z)-, (8Z)-, (6Z)-fusarin C): These isomers differ in the configuration around the double bonds in the polyene chain. Their separation is typically achieved on C18 stationary phases due to slight differences in their hydrophobicity and interaction with the stationary phase.

  • Epimers (epi-fusarin C): Epi-fusarin C is a diastereomer of this compound, differing in the stereochemistry at the C-2 position of the 2-pyrrolidone ring.[1] While diastereomers can often be separated on standard achiral stationary phases like C18, the resolution may be challenging. Chiral chromatography can be a powerful tool for the specific separation of enantiomers and, in some cases, can enhance the separation of diastereomers.

Detection Methods:

  • UV-Vis Detection: this compound and its isomers possess a chromophore that allows for detection by UV-Vis spectroscopy, typically around 360 nm. However, this method may lack the specificity required to differentiate between co-eluting isomers.

  • Mass Spectrometry (MS and MS/MS): Coupling HPLC or UPLC with a mass spectrometer provides high sensitivity and selectivity.[3][4] Tandem mass spectrometry (MS/MS) is particularly useful for confirmation and quantification, as specific precursor and product ion transitions can be monitored for each isomer.[5]

II. Experimental Protocols

A. Protocol 1: HPLC-UV/FTMS for the Separation of this compound Geometric Isomers and Epi-fusarin C

This protocol is based on the methodology described by Kleigrewe et al. (2012) for the isolation and identification of this compound isomers.[1]

1. Sample Preparation (from Fungal Culture):

  • Cultivate the Fusarium strain on a suitable medium (e.g., rice culture) for a specified period to allow for mycotoxin production.

  • Extract the culture material with a mixture of acetonitrile and water (e.g., 80:20, v/v).

  • Filter the extract to remove solid particles.

  • Concentrate the extract under reduced pressure.

  • Redissolve the residue in the initial mobile phase for HPLC analysis.

2. HPLC-UV/FTMS Conditions:

ParameterSpecification
Column Reversed-phase C18 (e.g., Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over a period of 30-40 minutes to elute the isomers. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
UV Detection 360 nm
MS Detection High-Resolution Mass Spectrometer (e.g., Fourier Transform Mass Spectrometry - FTMS) in positive ion mode.

3. Expected Results:

This method should allow for the separation of the major this compound isomers. The elution order will depend on the specific isomers present and the exact chromatographic conditions. Retention times will need to be confirmed by analyzing purified standards of each isomer if available, or by collecting fractions and performing structural elucidation using techniques like NMR.[1]

B. Protocol 2: UPLC-MS/MS for Sensitive Quantification of this compound in Food Matrices

This protocol is a general approach for the sensitive detection and quantification of this compound in complex matrices like corn.[5] While not specifically optimized for isomer separation, it can be adapted for this purpose by modifying the gradient and column chemistry.

1. Sample Preparation (from Maize):

  • Grind the maize sample to a fine powder.

  • Extract a representative portion (e.g., 5 g) with an acidified acetonitrile/water mixture (e.g., 79:20:1, v/v/v, acetonitrile:water:acetic acid).

  • Perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove matrix interferences.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

ParameterSpecification
Column UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 5 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.1% formic acid
Gradient A fast gradient is typically used for screening. For isomer separation, a shallower gradient over a longer run time is recommended. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B.
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS Detection Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

3. MRM Transitions for this compound (m/z):

Precursor IonProduct Ion 1Product Ion 2
432.2386.2250.1

Note: These transitions should be optimized for the specific instrument used. Isomers will have the same MRM transitions, and their differentiation will rely solely on chromatographic separation.

III. Data Presentation

The following table summarizes hypothetical quantitative data for the separation of this compound isomers based on the HPLC protocol described above. Actual retention times and resolution will vary depending on the specific system and conditions.

Table 1: Hypothetical Quantitative Data for HPLC Separation of this compound Isomers

AnalyteRetention Time (min)Resolution (Rs) vs. This compound
(6Z)-fusarin C18.51.8
(8Z)-fusarin C19.81.6
This compound21.0-
(10Z)-fusarin C22.11.4
epi-fusarin C23.51.9

IV. Visualization of Experimental Workflow and Isomer Relationships

A. Experimental Workflow for this compound Isomer Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis sample Fungal Culture or Food Matrix extraction Extraction (Acetonitrile/Water) sample->extraction cleanup Clean-up (Filtration/SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration hplc HPLC / UPLC Separation (Reversed-Phase C18) concentration->hplc detection Detection (UV and/or MS/MS) hplc->detection identification Isomer Identification detection->identification quantification Quantification detection->quantification

Caption: Workflow for the analysis of this compound isomers.

B. Relationship between this compound and its Isomers

isomer_relationship cluster_isomers Isomers FC This compound Z6 (6Z)-fusarin C FC->Z6 Rearrangement Z8 (8Z)-fusarin C FC->Z8 Rearrangement Z10 (10Z)-fusarin C FC->Z10 Rearrangement EPI epi-fusarin C FC->EPI Epimerization

Caption: Isomeric relationships of this compound.

V. Considerations for Chiral Separation of epi-fusarin C

While reversed-phase chromatography can separate diastereomers like epi-fusarin C from this compound, achieving baseline resolution might require significant method development.[1] If specific quantification of the epimer is critical, the use of a chiral stationary phase (CSP) should be considered.

Potential Chiral Separation Strategies:

  • Cyclodextrin-based CSPs: These are widely used for separating a broad range of chiral compounds and could be effective for resolving the epimers of this compound.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These phases offer a different selectivity and are also commonly used for chiral separations in HPLC.

The development of a chiral separation method would involve screening different chiral columns and mobile phase compositions (both normal-phase and reversed-phase) to find the optimal conditions for resolving this compound and epi-fusarin C.

VI. Conclusion

The analytical separation of this compound isomers is a complex but achievable task. The protocols and information provided in these application notes offer a solid foundation for researchers and scientists to develop and validate robust methods for the identification and quantification of these important mycotoxin derivatives. The key to successful separation lies in careful method development, particularly in the optimization of the chromatographic gradient and the choice of a suitable stationary phase. The use of high-resolution mass spectrometry is highly recommended for unambiguous identification and confirmation of the isomers.

References

Application Notes & Protocols: Extraction of Fusarin C from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fusarin C is a mycotoxin produced by various Fusarium species, including F. moniliforme (also known as F. verticillioides), F. venenatum, and F. graminearum.[1] It is recognized for its mutagenic properties, which are enhanced upon metabolic activation.[2][3] The instability of this compound under certain extraction conditions poses a challenge for accurate quantification.[2] These application notes provide detailed protocols for the cultivation of Fusarium species for this compound production, followed by robust extraction, purification, and analytical procedures.

Part 1: Fungal Culture for this compound Production

Optimal biosynthesis of this compound is dependent on several key culture parameters, including pH, aeration, and carbohydrate source.[4] Both liquid and solid-state fermentation methods have been successfully employed.

Protocol 1.1: Liquid Culture for this compound Production

This protocol is adapted from methodologies developed for screening North American isolates of Fusarium moniliforme.[4]

Materials:

  • Fusarium spp. isolate (e.g., F. moniliforme)

  • Culture medium (see Table 1 for composition)

  • Erlenmeyer flasks

  • Shaking incubator

  • Sterile filtration apparatus (e.g., Whatman No. 1 filter paper or Miracloth)[5][6]

Procedure:

  • Prepare the liquid culture medium as described in Table 1. Adjust the pH to 3.0-4.0 using sterile HCl or NaOH.

  • Dispense the medium into Erlenmeyer flasks and autoclave.

  • Inoculate the sterile medium with a mycelial plug or spore suspension of the desired Fusarium strain.

  • Incubate the flasks at 28°C for 7-21 days with continuous agitation (e.g., 150-200 rpm) to ensure adequate aeration.[4]

  • After the incubation period, harvest the culture by separating the mycelia from the culture broth via filtration.

  • The culture filtrate (supernatant) contains the secreted this compound and is used for the extraction process. The mycelia can be discarded or used for other analyses.

Protocol 1.2: Solid-State Culture on Corn

This method is suitable for producing this compound on a natural substrate.[4][7]

Materials:

  • Whole corn kernels

  • Deionized water

  • Culture flasks or bags suitable for solid-state fermentation

  • Fusarium spp. isolate

Procedure:

  • Weigh a desired amount of corn kernels into a culture flask.

  • Add deionized water to achieve a moisture content of approximately 40-50%.

  • Autoclave the hydrated corn to sterilize the substrate.

  • Inoculate the sterile corn with the Fusarium isolate.

  • Incubate at 25-28°C in the dark for 2-3 weeks.

  • Following incubation, dry the fungal-colonized corn at 50-60°C.

  • Grind the dried corn to a fine powder before proceeding with extraction.[8]

Data Summary: Culture Conditions and Yields
ParameterOptimal ConditionExpected YieldSource
Culture Type Liquid or Solid (Corn)>60 µg/mL (liquid); 18.7-332.0 µg/g (corn)[4]
Fungal Species F. moniliforme, F. subglutinans (non-producer), F. oxysporum, F. sporotrichioides, F. poaeVaries by isolate[4][9]
pH 3.0 - 4.0-[4]
Carbohydrate Source Sucrose or Glucose (30-40% conc.)>60 µg/mL[4]
Aeration Required (shaking culture)Essential for optimal biosynthesis[4]
Temperature 28°C-[4]
Incubation Time 7 - 21 daysPeak production varies[4]

Part 2: Extraction and Purification Protocols

This compound is typically extracted from the culture medium using organic solvents, followed by purification steps to remove interfering compounds.

Protocol 2.1: Liquid-Liquid Extraction (LLE) from Culture Filtrate

This protocol is a standard method for recovering this compound from liquid cultures.

Materials:

  • Culture filtrate (from Protocol 1.1)

  • 2N HCl

  • Ethyl acetate or Chloroform

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Take a known volume of the culture filtrate.

  • Acidify the filtrate to a pH of 3.0-4.0 with 2N HCl.[5]

  • Transfer the acidified filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate, cap the funnel, and shake vigorously for 2-3 minutes, venting periodically.

  • Allow the layers to separate completely. The organic (top) layer contains this compound.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[5]

  • Pool the organic extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried residue in a small, known volume of methanol or a suitable solvent for analysis.[5]

Protocol 2.2: Dispersive Solid-Phase Extraction (DSPE)

DSPE is a rapid and efficient cleanup method, particularly for complex matrices like corn samples, and serves as an alternative to classic SPE.[10]

Materials:

  • Crude extract (from solid culture or re-dissolved LLE residue)

  • Acetonitrile

  • DSPE sorbents (e.g., C18, PSA - primary secondary amine)

  • Magnesium sulfate (MgSO₄)

  • Centrifuge tubes and centrifuge

Procedure:

  • Perform an initial extraction of the sample (e.g., ground corn) with an appropriate solvent like acetonitrile-water mixture.

  • Take an aliquot of the supernatant after centrifugation.

  • Add DSPE sorbents to the aliquot in a clean centrifuge tube. PSA is used to remove sugars and fatty acids, while C18 removes nonpolar interferences. MgSO₄ is added to remove excess water.

  • Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., >6000 rpm) for 5-10 minutes to pellet the sorbents and salts.

  • The resulting supernatant is the cleaned extract, ready for analysis by HPLC or LC-MS/MS. This method has been shown to have a recovery rate of around 80%.[10]

Part 3: Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for reliable quantification of this compound.[2]

Protocol 3.1: Quantification by HPLC with UV or Diode Array Detection (DAD)

Instrumentation:

  • HPLC system with a C18 reverse-phase column.

  • UV or DAD detector set to the maximum absorption wavelength for this compound (~360 nm).[11]

  • Mobile phase: A gradient of acetonitrile and water is commonly used.

Procedure:

  • Prepare a series of this compound standards of known concentrations to generate a calibration curve.

  • Filter the prepared extracts through a 0.22 µm syringe filter before injection.

  • Inject a known volume (e.g., 10-20 µL) of the standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and interpolating from the calibration curve.

Data Summary: Analytical Method Performance

The following data pertains to a validated HPLC-MS/MS method using DSPE for cleanup.[10]

ParameterValue
Limit of Detection (LOD) 2 µg/kg
Limit of Quantitation (LOQ) 7 µg/kg
Recovery Rate 80%
Instrumentation HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

Visualizations

Workflow for this compound Extraction and Analysis

G Overall Workflow for this compound Isolation and Analysis cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction & Cleanup cluster_analysis 3. Analysis cluster_output 4. Result Culture Inoculate Fusarium spp. on Liquid or Solid Media Incubate Incubate (e.g., 28°C, 7-21 days) Culture->Incubate Harvest Harvest Culture Incubate->Harvest Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Harvest->Extract Cleanup Cleanup Step (e.g., DSPE or SPE) Extract->Cleanup Evaporate Evaporate & Reconstitute Cleanup->Evaporate Analysis HPLC-UV/DAD or LC-MS/MS Evaporate->Analysis Quantify Quantification (vs. Standard Curve) Analysis->Quantify Result Purified this compound Quantitative Data Quantify->Result G Simplified Biosynthesis of this compound PKS Polyketide Synthase (PKS) Domains (KS-AT-DH-CMeT-ER-KR-ACP) Heptaketide Linear Heptaketide Chain Synthesis PKS->Heptaketide NRPS Non-Ribosomal Peptide Synthase (NRPS) Domains (C-A-T-R) Homoserine Homoserine Addition NRPS->Homoserine Fusion PKS-NRPS Hybrid Enzyme (FusA/FUSS) Heptaketide->Fusion Homoserine->Fusion Intermediate Fused Polyketide-Amino Acid Intermediate Fusion->Intermediate Modification Post-PKS/NRPS Modifying Enzymes (e.g., Monooxygenases, O-methyltransferase) Intermediate->Modification FusarinC This compound Modification->FusarinC

References

Application of LC-MS/MS for the Quantitative Analysis of Fusarin C in Maize

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Fusarin C is a mycotoxin produced by various Fusarium species, which are common fungal contaminants of maize worldwide. Due to its mutagenic properties upon metabolic activation, there is a significant concern for food and feed safety. Consequently, a reliable and sensitive analytical method for the quantification of this compound in maize is crucial for researchers, food safety professionals, and those in drug development monitoring potential toxicological impacts. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in maize, incorporating a dispersive solid-phase extraction (dSPE) for sample cleanup.

Principle of the Method

This method utilizes LC-MS/MS for the selective and sensitive quantification of this compound. Maize samples are first homogenized and extracted with an acidified acetonitrile/water solution. The crude extract is then cleaned up using a dispersive solid-phase extraction (dSPE) procedure to minimize matrix effects. The purified extract is subsequently analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The separation is achieved using a C18 reversed-phase column with a gradient elution of water and methanol containing formic acid. Quantification is based on the transition of the protonated molecular ion of this compound to specific product ions.

Experimental Protocols

Sample Preparation: Dispersive Solid-Phase Extraction (dSPE)
  • Homogenization: Grind a representative sample of maize kernels to a fine powder using a laboratory blender or mill.

  • Weighing: Accurately weigh 5 g (±0.01 g) of the homogenized maize powder into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 20 mL of extraction solvent (acetonitrile/water, 80:20, v/v, with 0.5% formic acid) to the centrifuge tube.

    • Vortex the tube for 1 minute to ensure the sample is thoroughly dispersed in the solvent.

    • Shake the tube for 45 minutes on a laboratory shaker at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbent (e.g., C18 end-capped).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration and Dilution:

    • Filter the supernatant through a 0.2 µm nylon syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column C18 reversed-phase (e.g., 2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A Water with 0.05% Formic Acid
Mobile Phase B Methanol with 0.05% Formic Acid
Flow Rate 0.300 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
8.0
13.0
13.1
15.0

Mass Spectrometry (MS/MS) Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 0.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)432.2213.12020
This compound (Qualifier)432.2111.02035

Data Presentation

Table 1: Quantitative Performance Data for this compound Analysis in Maize by LC-MS/MS

ParameterKleigrewe et al., 2011[1]Kleigrewe et al., 2012[2]
Limit of Detection (LOD) 2 µg/kg1 µg/kg
Limit of Quantitation (LOQ) 7 µg/kg4 µg/kg
Recovery Rate 80%99%
Concentration Range in Maize Not detectable to 83 mg/kgNot detectable to 24.7 µg/kg

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Maize Sample homogenize Homogenization sample->homogenize extract Extraction (Acetonitrile/Water + Formic Acid) homogenize->extract cleanup Dispersive SPE Cleanup (C18 Sorbent) extract->cleanup filter Filtration (0.2 µm) cleanup->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis in maize.

logical_relationship cluster_ms Tandem Mass Spectrometry (MS/MS) precursor This compound Precursor Ion (m/z 432.2) product1 Product Ion 1 (Quantifier) (m/z 213.1) precursor->product1 Collision Energy: 20 eV product2 Product Ion 2 (Qualifier) (m/z 111.0) precursor->product2 Collision Energy: 35 eV

Caption: MRM transitions for this compound analysis.

References

Application Notes and Protocols for Gene Cluster Analysis of Fusarin C Producers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarin C is a mycotoxin produced by various species of the Fusarium genus, known for its mutagenic properties.[1][2] The biosynthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC).[1][3][4] Identifying and characterizing this gene cluster is crucial for understanding the production of this mycotoxin, developing strategies to control its contamination in agriculture and food products, and exploring its potential pharmacological activities. This document provides detailed application notes and protocols for the identification of this compound producers through gene cluster analysis, focusing on molecular and analytical techniques.

The core of the this compound biosynthetic pathway is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, encoded by the fus1 (or PKS10) gene.[1][5] The gene cluster in Fusarium fujikuroi consists of nine genes (fus1-fus9), though studies have shown that only four of these (fus1, fus2, fus8, and fus9) are essential for the biosynthesis.[1][6][7] The expression of this gene cluster is often induced under specific environmental conditions, such as high nitrogen and acidic pH.[1][6]

Quantitative Data Summary

The production of this compound can vary significantly between different Fusarium species and even among isolates of the same species. The following table summarizes reported this compound production levels in various Fusarium species under different culture conditions.

Fusarium SpeciesCulture ConditionThis compound Production LevelReference
F. moniliformeLiquid Medium> 60 µg/g[8]
F. moniliformeCorn18.7 to 332.0 µg/g[8]
Various Fusarium spp. from SpainICI N synthetic liquid medium0.04 to 200 µ g/liter [9]
F. verticillioides in corn earsNatural contaminationUp to 83 mg/kg[10]
F. verticillioides in food samplesNatural contaminationUp to 28 µg/kg[10]

Experimental Protocols

Protocol 1: Fungal Culture for this compound Production

This protocol describes the cultivation of Fusarium isolates to induce the production of this compound.

Materials:

  • Fusarium isolate

  • Potato Dextrose Agar (PDA) plates

  • Modified ICI N synthetic liquid medium or liquid medium with 30-40% sucrose or glucose

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Grow the Fusarium isolate on PDA plates at 25-28°C for 5-7 days to obtain a sufficient amount of mycelium.

  • Inoculate a 250 mL flask containing 50 mL of the chosen liquid production medium with a small agar plug (approximately 1 cm²) of the fungal culture.

  • Incubate the flask in a shaker at 28°C with agitation (e.g., 150 rpm) for 7-21 days. Optimal production of this compound has been observed at a pH of 3.0 to 4.0.[8]

  • After the incubation period, harvest the culture by separating the mycelium from the culture broth by filtration. The mycelium can be used for DNA extraction, and the culture broth can be used for this compound extraction and analysis.

Protocol 2: Genomic DNA Extraction from Fusarium

This protocol outlines a method for extracting high-quality genomic DNA from fungal mycelium, suitable for PCR-based analysis.

Materials:

  • Fungal mycelium (from Protocol 1)

  • Liquid nitrogen

  • Sterile mortar and pestle

  • DNA extraction buffer (e.g., CTAB buffer)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Harvest fungal mycelium from the liquid culture by filtration and freeze-dry or freeze directly in liquid nitrogen.

  • Grind the frozen mycelium to a fine powder using a pre-chilled sterile mortar and pestle.

  • Transfer approximately 100 mg of the powdered mycelium to a 2 mL microcentrifuge tube.

  • Add 600 µL of pre-warmed (65°C) DNA extraction buffer and vortex vigorously.

  • Incubate the tube at 65°C for 60 minutes, with occasional vortexing.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 2 minutes, and centrifuge at 12,000 x g for 15 minutes.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 0.7 volumes of cold isopropanol, mix gently by inversion, and incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Wash the DNA pellet with 500 µL of 70% ethanol, and centrifuge at 12,000 x g for 5 minutes.

  • Air-dry the pellet and resuspend it in 50-100 µL of TE buffer.

  • Assess DNA quality and quantity using a spectrophotometer or gel electrophoresis.

Protocol 3: PCR-based Screening for the this compound PKS Gene (fus1)

This protocol uses Polymerase Chain Reaction (PCR) to amplify a specific region of the fus1 (PKS10) gene, the key enzyme in the this compound biosynthetic pathway, to identify potential this compound producing isolates.

Materials:

  • Genomic DNA from Fusarium isolates (from Protocol 2)

  • Degenerate or specific primers for the fus1 gene (design based on conserved regions of known fus1 sequences)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • PCR tubes

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare a PCR master mix containing the reaction buffer, dNTPs, forward and reverse primers, and Taq DNA polymerase.

  • Add 1-5 µL of the genomic DNA template (approximately 20-50 ng) to a PCR tube containing the master mix.

  • Perform PCR using a thermocycler with the following general conditions (annealing temperature and extension time may need optimization based on the specific primers used):

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 1-2 minutes (depending on the expected amplicon size)

    • Final extension: 72°C for 7 minutes

  • Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the potential presence of the fus1 gene.

Protocol 4: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the sensitive and specific detection and quantification of this compound in fungal culture extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Fungal culture broth (from Protocol 1)

  • Acetonitrile

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • This compound analytical standard

Procedure:

  • Extraction:

    • To 5 mL of the culture broth, add 5 mL of acetonitrile.

    • Vortex vigorously for 2 minutes and centrifuge at 4,000 x g for 10 minutes.

    • Collect the supernatant. For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup step may be necessary.[10]

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute this compound with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve good separation.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor ion for this compound (e.g., m/z 432.2) and its characteristic product ions.[11]

  • Quantification:

    • Prepare a calibration curve using a certified analytical standard of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The limit of detection (LOD) and limit of quantitation (LOQ) for this method can be in the low µg/kg range.[10]

Visualizations

Fusarin_C_Biosynthetic_Pathway cluster_0 This compound Biosynthetic Gene Cluster (fus) cluster_1 Biosynthetic Steps fus1 fus1 (PKS-NRPS) fus2 fus2 fus8 fus8 fus9 fus9 other_genes fus3, fus4, fus5, fus6, fus7 Polyketide_Backbone Polyketide & Amino Acid Precursors Open_Ring Open Ring Intermediate (Alcohol) Polyketide_Backbone->Open_Ring fus1 Pyrrolidone_Ring 2-Pyrrolidone Ring Closure Open_Ring->Pyrrolidone_Ring fus2 Oxidation Oxidation at C-20 Pyrrolidone_Ring->Oxidation fus8 Methylation Methylation at C-20 Oxidation->Methylation fus9 Fusarin_C This compound Methylation->Fusarin_C

Caption: Proposed biosynthetic pathway of this compound.[6]

Experimental_Workflow Start Start: Fusarium Isolate Fungal_Culture Fungal Culture (Protocol 1) Start->Fungal_Culture DNA_Extraction Genomic DNA Extraction (Protocol 2) Fungal_Culture->DNA_Extraction Culture_Extraction Culture Broth Extraction Fungal_Culture->Culture_Extraction PCR_Screening PCR for fus1 Gene (Protocol 3) DNA_Extraction->PCR_Screening Positive_Result Potential this compound Producer PCR_Screening->Positive_Result Positive Negative_Result Not a this compound Producer PCR_Screening->Negative_Result Negative Positive_Result->Culture_Extraction LCMS_Analysis LC-MS/MS Analysis (Protocol 4) Culture_Extraction->LCMS_Analysis Final_Result Confirmed this compound Producer LCMS_Analysis->Final_Result

Caption: Workflow for identifying this compound producers.

References

Application Notes and Protocols: Fusarin C as a Standard in Mycotoxin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarin C is a mycotoxin produced by various Fusarium species, which are common contaminants of cereal grains.[1][2] Due to its mutagenic and potential carcinogenic properties, this compound is a subject of significant interest in toxicology, food safety, and cancer research.[3][4] These application notes provide detailed protocols for utilizing this compound as a standard in key experimental assays to assess its biological effects.

Physicochemical Properties and Handling

This compound is a yellow, oily substance that is soluble in ethanol and methanol. It is unstable when exposed to light and heat and decomposes rapidly at a basic pH.[1] Standard solutions of this compound should be prepared in a suitable organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), and stored at -20°C in the dark. All handling of this compound should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Data Presentation: Quantitative Biological Activity of this compound

The following tables summarize the known quantitative data on the biological activity of this compound, providing a reference for its use as a standard in various assays.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeIC50 Value (µM)Reference
Caco-2Colorectal Adenocarcinoma5.6 - 42.8[5]
U266Multiple Myeloma5.6 - 42.8[5]
PC3Prostate Cancer5.6 - 42.8[5]
MDA-MB-231Breast Cancer (ER-)>10[6]
MCF-10aBreast Epithelial (non-tumorigenic)>10[6]
MCF-7Breast Cancer (ER+)46.8 (Inhibitory)[5]

Table 2: Estrogenic and Inhibitory Effects of this compound on MCF-7 Cells

EffectConcentration Range (µM)Reference
Stimulation of Proliferation0.1 - 20[5][6][7]
Inhibition of Proliferation> 50[5][6][7]

Table 3: In Vivo Acute Toxicity Data for this compound

Animal ModelRoute of AdministrationDoseObserved EffectsReference
Female DBA MiceOral Gavage0.5 mg/mouse daily for 10 daysInduced papillomas and carcinomas of the esophagus and forestomach.[1][2]
Female Wistar RatsOral Gavage50 or 100 mg/kg bw (single dose)Investigated for initiation of altered hepatocyte foci.[1]
Male BDIX RatsIntraperitoneal50 or 100 mg/kg bw (single dose)Investigated for initiation of altered hepatocyte foci.[1]

Experimental Protocols

Cytotoxicity Assessment using the MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on adherent mammalian cell lines.

Materials:

  • This compound standard solution (in DMSO)

  • Target adherent cell line (e.g., Caco-2, PC3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a medium-only control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[8][9]

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells B->D C Prepare this compound Dilutions C->D E Incubate 24-72h D->E F Add MTT Reagent E->F G Incubate 3-4h F->G H Add Solubilizing Agent G->H I Read Absorbance (570 nm) H->I Ames_Test_Workflow A Overnight Culture of S. typhimurium D Mix Bacteria, this compound, Top Agar, and S9 Mix/ Buffer A->D B Prepare this compound Dilutions & Controls B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour onto Minimal Glucose Agar Plate D->E F Incubate 48-72h at 37°C E->F G Count Revertant Colonies F->G ESCREEN_Workflow cluster_setup Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Culture MCF-7 Cells B Hormone Deprivation (3-4 days) A->B C Seed Cells in 24-well Plates B->C D Treat with this compound, E2, or Vehicle C->D E Incubate for 6 Days (with medium change) D->E F Quantify Cell Proliferation (e.g., MTT) E->F G Data Analysis F->G FusarinC_ER_Signaling cluster_cell MCF-7 Cell cluster_nucleus FC This compound ER Estrogen Receptor α (ERα) FC->ER Binds to nucleus Nucleus ER->nucleus Translocates to ERE Estrogen Response Element (ERE) transcription Transcription of Target Genes (e.g., Cyclin D1, c-Myc) ERE->transcription Activates nucleus->ERE Binds to proliferation Cell Proliferation transcription->proliferation

References

Troubleshooting & Optimization

Challenges in Fusarin C stability during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fusarin C analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the sample extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during sample extraction?

This compound is a notoriously unstable mycotoxin, and its degradation can be influenced by several factors during sample preparation and analysis. The primary concerns are its sensitivity to:

  • Heat: this compound is thermally labile, and its degradation accelerates with increasing temperature.

  • pH: It is particularly unstable under basic conditions, showing increased decomposition as the pH rises. Conversely, it exhibits greater stability in acidic environments.[1]

  • Light: Exposure to light can also lead to the degradation of this compound. Therefore, it is crucial to protect samples and extracts from light throughout the analytical process.

Q2: My chromatogram shows multiple peaks close to the expected retention time for this compound. What could be the cause?

This is a common issue when analyzing this compound. The molecule is known to undergo rearrangement under reversed-phase chromatographic conditions, leading to the formation of isomers such as (10Z)-, (8Z)-, and (6Z)-fusarin C, as well as epi-fusarin C. These isomers often have similar mass spectra to this compound, making accurate quantification challenging.

Q3: How can I minimize the formation of this compound isomers during analysis?

Minimizing isomer formation requires careful control of the analytical conditions. Key strategies include:

  • Optimizing chromatographic conditions: Experiment with different mobile phase compositions and gradients to improve the separation of this compound from its isomers.

  • Protecting samples from light and heat: As mentioned, these factors can contribute to degradation and rearrangement.

  • Careful pH control: Maintaining a slightly acidic pH throughout the extraction and analysis can help stabilize the molecule.

Q4: What are "matrix effects" and how can they impact my this compound analysis in maize samples?

Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In maize samples, complex components like lipids, carbohydrates, and proteins can co-extract with this compound and interfere with its detection by mass spectrometry, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification.

Q5: How can I mitigate matrix effects when analyzing this compound in maize?

Several strategies can be employed to minimize matrix effects:

  • Effective sample cleanup: Techniques like dispersive solid-phase extraction (d-SPE) are crucial for removing interfering matrix components.

  • Matrix-matched calibration: Prepare calibration standards in a blank maize extract that has been processed in the same way as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use of internal standards: Isotope-labeled internal standards are highly effective in correcting for matrix effects as they behave similarly to the analyte during extraction and ionization.

Troubleshooting Guides

Low Recovery of this compound
Symptom Potential Cause Recommended Solution
Low or no this compound detected in the final extract. Degradation during extraction. • Ensure all extraction steps are performed away from direct light. • Avoid high temperatures during solvent evaporation; use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). • Check the pH of the extraction solvent; an acidic environment (e.g., with 1% formic acid) can improve stability.
Inefficient extraction from the matrix. • Ensure the sample is finely ground to increase the surface area for extraction. • Optimize the extraction solvent. While methanol and acetonitrile are commonly used, their efficiency can vary depending on the matrix. Consider mixtures of these solvents with water. • Increase the extraction time or use techniques like ultrasonication to improve efficiency.
Loss during cleanup. • Ensure the d-SPE sorbents (e.g., C18, PSA) are appropriate for the maize matrix and are not retaining this compound. • Optimize the amount of d-SPE sorbent used; too much can lead to analyte loss.
Poor Chromatographic Performance
Symptom Potential Cause Recommended Solution
Peak tailing or fronting. Column overload. • Dilute the sample extract and re-inject.
Active sites on the column. • Use a column with end-capping to minimize interactions with residual silanols.
Inappropriate mobile phase pH. • Adjust the mobile phase pH to ensure this compound is in a single ionic state. A slightly acidic mobile phase is generally recommended.
Multiple, poorly resolved peaks. Isomer formation. • As discussed in the FAQs, optimize chromatographic conditions to separate isomers. • Confirm the identity of peaks using high-resolution mass spectrometry if available.
Inconsistent retention times. Changes in mobile phase composition. • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Column temperature fluctuations. • Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The stability of this compound is highly dependent on the conditions of extraction and storage. The following tables summarize the impact of pH and temperature on this compound stability.

Table 1: Effect of pH on this compound Stability when Heated in Solution [1]

pHTemperature (°C)DurationStability
4.0 - 8.0100VariesDecomposes more rapidly as pH increases.
1.0 - 7.03730 minutesStable (< 15% decomposition).

Table 2: Effect of Steaming on this compound Content in "Wotou" (Steamed Corn Cakes) [1]

Analytical MethodInitial this compoundThis compound after 30 min Steaming% Remaining
HPLCPresentDetected11%
Ames AssayPresentDetected3%

Detailed Experimental Protocols

Protocol: Extraction of this compound from Maize using Dispersive Solid-Phase Extraction (d-SPE) followed by HPLC-MS/MS Analysis

This protocol is adapted from a validated method for the determination of this compound in corn samples.[2]

1. Sample Preparation:

  • Grind maize samples to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 20 mL of an extraction solvent mixture of acetonitrile/water (84:16, v/v) with 1% formic acid to the sample tube. The acidic condition helps to stabilize this compound.
  • Shake vigorously for 1 minute to ensure thorough mixing.
  • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.
  • Shake vigorously again for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). PSA removes acidic interferences, while C18 removes nonpolar interferences like fats.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the supernatant.
  • Filter through a 0.22 µm syringe filter into an HPLC vial.
  • The sample is now ready for injection into the HPLC-MS/MS system.

Visualizations

Fusarin_C_Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. d-SPE Cleanup cluster_final_prep 4. Final Preparation Grind Grind Maize Sample Weigh Weigh 5g of Sample Grind->Weigh AddSolvent Add Acetonitrile/Water/Formic Acid Weigh->AddSolvent Shake1 Shake Vigorously (1 min) AddSolvent->Shake1 AddSalts Add QuEChERS Salts Shake1->AddSalts Shake2 Shake Vigorously (1 min) AddSalts->Shake2 Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddDSPE Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer->AddDSPE Vortex Vortex (30 sec) AddDSPE->Vortex Centrifuge2 Centrifuge (10,000 rpm, 2 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Inject Inject into HPLC-MS/MS Filter->Inject

Caption: Workflow for this compound extraction from maize.

Fusarin_C_Degradation_Factors cluster_factors Factors Leading to Degradation FC This compound Degradation Degradation Products (e.g., Isomers) FC->Degradation Degrades into Heat Heat Heat->Degradation Basic_pH Basic pH Basic_pH->Degradation Light Light Exposure Light->Degradation

Caption: Factors influencing this compound degradation.

References

Optimizing culture conditions for maximal Fusarin C production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for maximal Fusarin C production.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound production?

A1: The primary factors that significantly impact the yield of this compound are the composition of the culture medium (especially carbon and nitrogen sources), the pH of the medium, incubation temperature, aeration, and the duration of the incubation period.[1]

Q2: My this compound yield is low. What are the most common causes?

A2: Low this compound yield can often be attributed to a few key factors. First, an incorrect pH of the culture medium is a frequent issue; production is optimal in acidic conditions, specifically between pH 3.0 and 4.0.[1] Second, the composition of your media, particularly the carbon-to-nitrogen ratio and the specific types of carbon and nitrogen sources, is critical. High concentrations of readily available nitrogen can suppress production.[2] Finally, suboptimal temperature and inadequate aeration can also limit the biosynthesis of this compound.

Q3: What is the optimal temperature for producing this compound?

A3: The optimal temperature for this compound production by Fusarium species is generally in the range of 25°C to 28°C.[1][3]

Q4: How does pH affect both the production and stability of this compound?

A4: The pH of the culture medium is a critical parameter. Optimal biosynthesis of this compound occurs in an acidic environment, with a recommended pH range of 3.0 to 4.0.[1] Furthermore, this compound is more stable at acidic pH levels. It decomposes more rapidly as the pH becomes neutral or basic.[4]

Q5: What are the recommended carbon and nitrogen sources for the culture medium?

A5: Sucrose and glucose are among the best carbohydrate sources for this compound production.[1] Regarding nitrogen, while specific optimal sources can vary, it's important to note that high concentrations of readily available nitrogen may repress secondary metabolite production.[2] Some studies have successfully used nutrient broth or specific salts like ammonium phosphate. One study indicated that hydroxy proline was the best nitrogen source for this compound synthesis.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound production experiments.

Problem Possible Cause Recommended Solution
Low or No this compound Production Incorrect pH of the culture medium. Measure the pH of your medium. Adjust the initial pH to a range of 3.0-4.0 for optimal production.[1]
Suboptimal media composition. Review your media components. Ensure you are using an appropriate carbon source like glucose or sucrose at a concentration of 30-40%.[1] Consider the nitrogen source and its concentration.[2][3]
Inadequate aeration or agitation. Ensure sufficient aeration of your liquid cultures. For shake flask cultures, an agitation speed of around 200 rpm is recommended.
Incorrect incubation temperature. Verify that your incubator is set to the optimal temperature range of 25-28°C.[1][3]
Inconsistent Yields Between Batches Variability in inoculum preparation. Standardize your spore collection and inoculation procedure to ensure a consistent starting culture density.
Fluctuations in culture conditions. Closely monitor and control pH, temperature, and agitation speed throughout the entire incubation period.
Degradation of this compound Post-Extraction Exposure to non-acidic pH. Maintain acidic conditions during and after extraction, as this compound is less stable at higher pH values.[4]
Improper storage. Store purified or extracted this compound at low temperatures and protected from light to prevent degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound production based on published literature.

Table 1: Reported Media Compositions for this compound Production

Component Concentration (per 1000 mL) Reference
Medium 1
Glucose20.0 g
Nutrient Broth No. 230.0 g
Medium 2
Glycerol10.0 g
(NH4)2HPO41.0 g
KH2PO43.5 g
MgSO4·7H2O2.0 g
NaCl5.0 g
Glucose (autoclaved separately)40.0 g
Medium 3 (Optimized for F. moniliforme) [3]
Sucrose40.0 g
Hydroxy proline(Concentration not specified)
Inorganic salts(Specifics not detailed)
Perlite(Amount not specified)

Table 2: Optimal Culture Parameters for this compound Production

Parameter Optimal Value/Range Reference
pH 3.0 - 4.0[1]
Temperature 25 - 28 °C[1][3]
Agitation ~200 rpm
Incubation Time 7 - 14 days[1][3]
Sugar Concentration 30 - 40%[1]

Experimental Protocols

Protocol 1: Liquid Culture for this compound Production

  • Media Preparation: Prepare the desired liquid medium (refer to Table 1). For example, dissolve 10.0 g glycerol, 1.0 g (NH4)2HPO4, 3.5 g KH2PO4, 2.0 g MgSO4·7H2O, and 5.0 g NaCl in 900 mL of distilled water. Separately, dissolve 40.0 g of glucose in 100 mL of distilled water. Autoclave both solutions separately and then combine them aseptically.

  • Inoculation: Collect spores from a mature Fusarium species culture grown on a suitable agar medium (e.g., MEA). Inoculate the liquid medium with the spores.

  • Incubation: Incubate the flasks at 25°C with shaking at 200 rpm. It is advisable to wrap the flasks in aluminum foil to incubate in darkness.

  • Time Course Monitoring: To determine the optimal production time, a time-course study can be conducted by harvesting flasks at different time points (e.g., daily from day 3 to day 14).

  • Harvesting: After the desired incubation period, harvest the culture by separating the mycelium from the broth via filtration.

Protocol 2: Extraction and Quantification of this compound

  • Extraction: The harvested culture broth can be extracted with an appropriate organic solvent, such as chloroform or ethyl acetate. The mycelium can also be extracted separately after homogenization.

  • Purification: The crude extract can be concentrated under vacuum and may require further purification steps, such as thin-layer chromatography (TLC) or column chromatography.

  • Quantification: Quantify this compound using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis cluster_optimization Optimization Loop media_prep Media Preparation inoculation Inoculation media_prep->inoculation inoculum_prep Inoculum Preparation inoculum_prep->inoculation incubation Incubation (25-28°C, ~200rpm) inoculation->incubation harvest Harvest Culture incubation->harvest extraction Solvent Extraction harvest->extraction quantification HPLC/LC-MS Analysis extraction->quantification check_yield Low Yield? quantification->check_yield check_yield->harvest No (Optimal) adjust_params Adjust Parameters (pH, Temp, Media) check_yield->adjust_params Yes adjust_params->media_prep fusarin_c_biosynthesis precursors Acetate & Homoserine pks_nrps Fusarin Synthase (FUSS) (PKS-NRPS Hybrid) Encoded by fusA gene precursors->pks_nrps polyketide_chain Polyketide Chain Assembly pks_nrps->polyketide_chain modification_enzymes Modifying Enzymes (e.g., P450s, Methyltransferases) (fus gene cluster) polyketide_chain->modification_enzymes fusarin_c This compound modification_enzymes->fusarin_c

References

Overcoming instability of Fusarin C in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the instability of Fusarin C analytical standards.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound standard showing multiple peaks in the chromatogram?

A1: The appearance of multiple peaks from a single this compound standard is a common issue primarily due to its inherent instability. This compound can undergo rearrangement under typical reversed-phase chromatographic conditions, leading to the formation of isomers such as (10Z)-, (8Z)-, and (6Z)-fusarin C, as well as epi-fusarin C.[1][2] It is also sensitive to light and heat, which can contribute to degradation and the appearance of additional peaks.[3]

Q2: What are the main factors that cause the degradation of this compound standards?

A2: The primary factors contributing to the degradation of this compound are:

  • pH: this compound is highly susceptible to pH. It decomposes rapidly as the pH increases (becomes more basic).[4][5] It is more stable under acidic conditions.[4][5]

  • Temperature: The compound is thermally unstable.[3][5] Elevated temperatures, such as those that might be experienced during sample preparation or in an autosampler, can accelerate degradation.

  • Light: Exposure to light can cause this compound to become unstable.[3]

Q3: How should I properly store my this compound analytical standard?

A3: To minimize degradation, this compound standards should be stored with the following precautions:

  • Temperature: Store in a freezer, preferably at -20°C or lower, in an explosion-proof unit.[6]

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.[3]

  • Solvent: this compound is soluble in ethanol and methanol.[3][6][7] Prepare stock solutions in these solvents. For working standards in aqueous buffers, prepare them fresh and use them immediately due to pH-related instability.

Q4: Can I use derivatization to improve the stability and detection of this compound?

A4: While derivatization is a common strategy for other mycotoxins like fumonisins, using agents such as ortho-phthaldialdehyde (OPA), the stability of the resulting derivatives can be a concern.[3] For this compound specifically, the focus has been more on controlling the analytical conditions to minimize degradation of the parent compound rather than on derivatization.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Working Solutions

Symptoms:

  • Disappearing or significantly decreasing peak area of the main this compound peak over a short period.

  • Emergence of new, unidentified peaks in the chromatogram.

Possible Causes & Solutions:

CauseRecommended Solution
High pH of the solvent or buffer Maintain a slightly acidic pH (e.g., pH 4-6) for all aqueous solutions and mobile phases. This compound stability markedly increases as the pH is reduced.[4][5]
Exposure to room temperature Prepare working standards immediately before use and keep them on ice or in a cooled autosampler.
Exposure to light Use amber glass vials or light-blocking centrifuge tubes for sample preparation and analysis.[3]
Issue 2: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability in peak areas between replicate injections.

  • Underestimation of this compound concentration in quality control samples.

Possible Causes & Solutions:

CauseRecommended Solution
On-column rearrangement Optimize HPLC/UPLC conditions. Consider using a shorter analysis time, a lower column temperature, and a mobile phase with a consistent acidic pH.
Metabolism in biological samples If working with cell cultures or microsomal preparations, be aware that this compound can be metabolized by carboxylesterases and monooxygenases.[3][6][8] Quench enzymatic activity promptly.
Inconsistent sample handling Standardize every step of the sample preparation workflow, from thawing of the stock solution to injection, ensuring consistent timing and temperature control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards
  • Stock Solution (1 mg/mL):

    • Allow the this compound standard to equilibrate to room temperature before opening.

    • Accurately weigh the required amount of this compound and dissolve it in HPLC-grade methanol or ethanol.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C.

  • Working Standards:

    • Dilute the stock solution with the mobile phase or a solvent mixture that matches the initial chromatographic conditions.

    • If an aqueous buffer is used in the diluent, ensure it is buffered to a pH between 4 and 6.

    • Prepare working standards fresh for each analytical run and keep them in a cooled autosampler set to 4°C.

Protocol 2: HPLC-UV Analysis of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 360 nm.

Visualizations

Fusarin_C_Degradation_Pathway FC This compound Degradation Degradation Products FC->Degradation Heat, Light, High pH Rearrangement Rearrangement Products (e.g., epi-fusarin C) FC->Rearrangement Analytical Conditions (e.g., Chromatography) Metabolites Metabolites (e.g., Fusarin PM1) FC->Metabolites Enzymatic Activity (e.g., Esterases)

Caption: Factors contributing to the instability of this compound.

Analytical_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis Stock Prepare Stock in Methanol/Ethanol (Store at -20°C, protected from light) Working Prepare Fresh Working Standards in Acidified Mobile Phase (pH 4-6) Stock->Working Dilute immediately before use Autosampler Cooled Autosampler (e.g., 4°C) Working->Autosampler Injection Inject onto Reversed-Phase Column Autosampler->Injection Detection UV Detection (360 nm) Injection->Detection

Caption: Recommended workflow for handling this compound standards.

References

Technical Support Center: Chromatographic Resolution of Fusarin C Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the chromatographic resolution of Fusarin C isomers. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers?

This compound and its isomers, such as Fusarin A, are structurally similar, often differing only in the stereochemistry or the position of double bonds. This similarity in their physicochemical properties leads to co-elution in conventional reversed-phase chromatography. Furthermore, this compound can rearrange under certain chromatographic conditions, further complicating separation.[1]

Q2: What are the most common analytical techniques for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS) is the most common technique.[1][2][3] Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher resolution and sensitivity for complex matrices.

Q3: Can mobile phase additives improve the resolution of this compound isomers?

Yes, mobile phase additives can significantly impact resolution. The use of organic acids like formic acid or acetic acid, or salts such as ammonium formate or ammonium acetate, can alter the ionization of the isomers and their interaction with the stationary phase, leading to better separation.[4][5] The optimal additive and its concentration must be determined empirically for each specific method.

Q4: Is chiral chromatography a viable option for separating this compound stereoisomers?

Yes, for separating enantiomers or diastereomers of this compound, chiral chromatography is a powerful technique. Chiral Stationary Phases (CSPs) can provide the necessary selectivity to resolve stereoisomers that are inseparable on standard achiral columns.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound isomers.

Issue 1: Poor Resolution and Co-eluting Peaks

Poor resolution between this compound isomers is a frequent challenge.

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: Adjust the gradient steepness. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and optimize the concentration of mobile phase additives like formic acid or ammonium formate.[4]

  • Possible Cause 2: Inappropriate Stationary Phase.

    • Solution: Consider a column with a different stationary phase chemistry. If using a C18 column, switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity. For stereoisomers, a chiral stationary phase is recommended.[6]

  • Possible Cause 3: High Flow Rate.

    • Solution: Reduce the flow rate. Lower flow rates can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with longer run times.

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and quantification.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: Acidify the mobile phase with formic or acetic acid to suppress the ionization of silanol groups on the silica-based stationary phase, which can cause tailing. Using a column with end-capping can also minimize these interactions.[8][9]

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion, including tailing.[8][10][11]

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: If the problem persists, the column may be contaminated or degraded. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.[11]

Issue 3: Peak Splitting or Broadening

Split or broad peaks can indicate a variety of issues within the chromatographic system.

  • Possible Cause 1: Column Void or Channeling.

    • Solution: A void at the head of the column can cause peak splitting. This may require replacing the column. Using a guard column can help protect the analytical column and extend its lifetime.[10]

  • Possible Cause 2: Incompatibility between Sample Solvent and Mobile Phase.

    • Solution: Ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Possible Cause 3: Improper Column Connection.

    • Solution: Check all fittings and connections between the injector, column, and detector to ensure they are properly tightened and there is no dead volume.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of this compound and its related compounds from published methods.

CompoundRetention Time (min)m/z [M+H]⁺Chromatographic SystemReference
This compound (Isomer 1)13.7432HPLC-PDA/MS[1]
This compound (Isomer 2)15.5432HPLC-PDA/MS[1]
This compound (Isomer 3)16.8432HPLC-PDA/MS[1]
This compoundNot specified432HPLC-MS/MS[3]
Fusarin XNot specifiedNot specifiedHPLC[12]
Fusarin ZNot specifiedNot specifiedHPLC[12]

Experimental Protocols

Protocol 1: General Screening of this compound Isomers by HPLC-PDA

This protocol provides a general method for the initial screening and separation of this compound isomers.

  • Sample Preparation:

    • Extract the sample with a suitable solvent mixture, such as acetonitrile/water (80:20, v/v).

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitoring at the absorption maximum of this compound (around 360 nm).

Protocol 2: High-Resolution Separation and Quantification by UPLC-MS/MS

This protocol is suitable for achieving high resolution and sensitive quantification of this compound isomers in complex matrices.

  • Sample Preparation:

    • Follow the sample preparation steps outlined in Protocol 1.

    • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to reduce matrix effects.

  • Chromatographic Conditions:

    • Column: UPLC C18 or equivalent high-resolution column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient optimized for the specific isomers of interest. For example, starting at 10% B and increasing to 50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Monitor the precursor ion for this compound ([M+H]⁺ at m/z 432) and at least two product ions for confirmation and quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Extraction Extraction (e.g., ACN/Water) Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration SPE SPE Cleanup (Optional) Filtration->SPE Injection HPLC/UPLC Injection SPE->Injection Separation Isomer Separation (C18 Column) Injection->Separation Detection Detection (PDA or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound isomers.

Troubleshooting_Logic cluster_resolution cluster_tailing cluster_splitting Start Chromatographic Issue Identified Poor_Resolution Poor Resolution / Co-elution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Peak_Splitting Peak Splitting / Broadening Start->Peak_Splitting Adjust_Mobile_Phase Adjust Mobile Phase (Gradient, Additives) Poor_Resolution->Adjust_Mobile_Phase Yes Change_Column Change Stationary Phase (e.g., Phenyl, Chiral) Poor_Resolution->Change_Column No Acidify_Mobile_Phase Acidify Mobile Phase Peak_Tailing->Acidify_Mobile_Phase Yes Reduce_Sample_Load Reduce Sample Load Peak_Tailing->Reduce_Sample_Load No Check_Column_Void Check for Column Void (Replace if necessary) Peak_Splitting->Check_Column_Void Yes Check_Solvent_Mismatch Check Sample Solvent Compatibility Peak_Splitting->Check_Solvent_Mismatch No Adjust_Mobile_Phase->Change_Column Still poor Reduce_Flow_Rate Reduce Flow Rate Change_Column->Reduce_Flow_Rate Still poor Resolve Issue Resolved Reduce_Flow_Rate->Resolve Acidify_Mobile_Phase->Reduce_Sample_Load Still tailing Clean_Replace_Column Clean/Replace Column Reduce_Sample_Load->Clean_Replace_Column Still tailing Clean_Replace_Column->Resolve Check_Column_Void->Check_Solvent_Mismatch Still splitting Check_Fittings Check System Connections Check_Solvent_Mismatch->Check_Fittings Still splitting Check_Fittings->Resolve

Caption: Troubleshooting logic for common issues in this compound isomer chromatography.

References

Minimizing matrix effects in Fusarin C analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of Fusarin C in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification and high variability in results.[1] Complex matrices like cereals, spices, and animal feed are particularly prone to causing significant matrix effects.[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract.[1] A significant difference between the two slopes indicates the presence of matrix effects. Another method is the post-extraction addition technique, where a known amount of this compound is added to a pre-extracted sample, and the response is compared to that of the same amount of the analyte in a pure solvent.[1][3]

Q3: What are the primary strategies to minimize matrix effects in this compound analysis?

A3: The primary strategies to minimize matrix effects can be categorized into three main areas:

  • Effective Sample Cleanup: This involves using techniques to remove interfering matrix components before analysis.[1][4] Common methods include Immunoaffinity Columns (IAC), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[5][6][7][8]

  • Advanced Calibration Techniques: These methods help to compensate for the influence of the matrix. The most effective techniques are Stable Isotope Dilution Analysis (SIDA) and matrix-matched calibration.[9][10][11]

  • Optimization of Analytical Method Parameters: This includes adjusting chromatographic conditions and mass spectrometry settings to improve the separation and detection of this compound.[4][12]

Troubleshooting Guide

Problem: Inaccurate quantification and high variability in this compound results.

  • Possible Cause: Significant matrix effects (ion suppression or enhancement) from co-eluting compounds in the sample.[1]

  • Solutions:

    • Improve Sample Cleanup: A more effective cleanup procedure can remove many interfering compounds.[1] Consider using immunoaffinity columns (IACs) specific for this compound or other mycotoxins, as they offer high selectivity.[6][7][13] Solid-phase extraction (SPE) is another effective technique for purifying samples.[14][15] The QuEChERS method is a streamlined approach for extraction and cleanup that has been applied to various mycotoxins.[8][16][17]

    • Implement Stable Isotope Dilution Analysis (SIDA): This is often considered the gold standard for compensating for matrix effects.[10] It involves adding a known amount of a stable isotope-labeled version of this compound to the sample before extraction. Since the labeled standard behaves almost identically to the native analyte throughout the analytical process, it effectively corrects for losses during sample preparation and for matrix-induced ionization changes.[1][11]

    • Use Matrix-Matched Calibration: This technique corrects for the ionization influence of the matrix by preparing calibration standards in a blank matrix that is free of the analyte.[9] This helps to ensure that the calibration standards experience the same matrix effects as the samples, leading to more accurate quantification.

    • Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, and column temperature can improve the separation of this compound from interfering matrix components, reducing co-elution and associated matrix effects.[1][18]

    • Optimize Mass Spectrometry Parameters: In some cases, switching the ionization polarity (e.g., from positive to negative ion mode) can reduce matrix effects, as fewer matrix components may ionize in the selected mode.[3]

Problem: Poor peak shape and resolution for this compound.

  • Possible Cause: Issues with the analytical column or mobile phase.

  • Solutions:

    • Check for Column Overload or Contamination: Injecting a sample that is too concentrated can lead to peak distortion.[1] Dilute the sample extract and re-inject. If the problem persists, clean or replace the analytical column.[1]

    • Ensure Proper Mobile Phase Preparation: The composition of the mobile phase is critical for good chromatography.[1] Ensure it is properly prepared, degassed, and that the pH is appropriate. Using additives like formic acid or ammonium acetate can often improve peak shape.[1]

    • Optimize the Gradient: A poorly optimized gradient can lead to co-elution.[1] Adjust the gradient profile; a shallower gradient can improve the separation of closely eluting compounds.[1]

    • Maintain Stable Column Temperature: Inconsistent column temperature can cause retention time shifts and affect peak shape.[1] Use a column oven to maintain a stable temperature.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on mycotoxin analysis, which can be indicative of the performance of these methods for this compound.

Table 1: Performance of Different Analytical Methods for Mycotoxin Analysis

MethodAnalyte(s)MatrixRecovery (%)LOQ (µg/kg)Reference
HPLC-MS/MS with DSPEThis compoundCorn80%7[19]
UHPLC-MS/MSFusarium ToxinsFeed & Eggs87-107%≤ 1.1 (feed), ≤ 0.8 (eggs)[20]
LC-MS/MS with SIDA14 Fusarium ToxinsCereals79-117%Not specified[14][15]
LC-MS/MS with SIDA12 Fusarium ToxinsBeer72-117%Not specified[21]
LC-MS/MS with IAC12 MycotoxinsVarious FoodsNot specifiedNot specified[22]

Table 2: Matrix Effects Observed in Different Food Matrices for Mycotoxin Analysis

MatrixMycotoxinsMatrix Effect (%)Reference
Maize, compound feed, straw, spices9 MycotoxinsUp to -89% (spices)[23]
FeedFusarium Toxins-47 to -86%[20]

Experimental Protocols

1. Immunoaffinity Column (IAC) Cleanup

This protocol describes a general procedure for using immunoaffinity columns to clean up complex sample extracts before LC-MS/MS analysis.

  • Sample Extraction: Homogenize the sample and extract this compound using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Filtration and Dilution: Filter the extract and dilute it with a suitable buffer (e.g., phosphate-buffered saline, PBS) to ensure compatibility with the antibody in the IAC.

  • Column Loading: Pass the diluted extract through the immunoaffinity column at a controlled flow rate. The antibodies in the column will specifically bind to this compound.

  • Washing: Wash the column with a specific washing solution (e.g., water or PBS) to remove unbound matrix components.[5]

  • Elution: Elute the bound this compound from the column using a suitable solvent, such as methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.[24][25]

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol outlines the general steps of the QuEChERS method for sample preparation.

  • Sample Hydration (if necessary): For dry commodities, add a specific amount of water to the homogenized sample.[16]

  • Extraction: Add acetonitrile to the sample in a centrifuge tube and shake vigorously.

  • Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and shake again.[16]

  • Centrifugation: Centrifuge the tube to separate the acetonitrile layer (containing this compound) from the aqueous and solid layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a dSPE sorbent (e.g., a mixture of primary secondary amine (PSA) and magnesium sulfate) to remove interfering substances.

  • Centrifugation and Analysis: Vortex and centrifuge the dSPE tube. The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

3. Stable Isotope Dilution Analysis (SIDA)

This protocol describes the incorporation of a stable isotope-labeled internal standard for accurate quantification.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard to the sample before the extraction process begins.

  • Sample Preparation: Proceed with the chosen sample preparation method (e.g., IAC, QuEChERS, or SPE).

  • LC-MS/MS Analysis: Analyze the final extract using LC-MS/MS. Monitor the specific mass transitions for both the native this compound and the labeled internal standard.

  • Quantification: Calculate the concentration of this compound in the sample by determining the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with the same internal standard.

Visualizations

Experimental_Workflow_IAC cluster_sample_prep Sample Preparation cluster_iac Immunoaffinity Column Cleanup cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Solvent Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Add Buffer Loading Loading Dilution->Loading Washing Washing Loading->Washing Remove Interferences Elution Elution Washing->Elution Add Elution Solvent Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC_MS_MS Reconstitution->LC_MS_MS Inject

Caption: Workflow for Immunoaffinity Column (IAC) Cleanup.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample Sample Acetonitrile_Addition Acetonitrile_Addition Sample->Acetonitrile_Addition Homogenize Salting_Out Salting_Out Acetonitrile_Addition->Salting_Out Add Salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 Shake Supernatant_Transfer Supernatant_Transfer Centrifugation1->Supernatant_Transfer Transfer Supernatant dSPE_Addition dSPE_Addition Supernatant_Transfer->dSPE_Addition Add Sorbent Centrifugation2 Centrifugation2 dSPE_Addition->Centrifugation2 Vortex Final_Extract Final_Extract Centrifugation2->Final_Extract Collect Supernatant LC_MS_MS LC_MS_MS Final_Extract->LC_MS_MS Inject

Caption: Workflow for the QuEChERS Method.

SIDA_Concept cluster_losses Potential Losses and Variations Start Sample Containing Native this compound Add_IS Spike with Labeled Internal Standard (IS) Start->Add_IS Sample_Prep Sample Preparation (Extraction, Cleanup) Add_IS->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Loss1 Incomplete Extraction Sample_Prep->Loss1 Quantification Quantification based on (Analyte Area) / (IS Area) Ratio Analysis->Quantification Loss2 Ion Suppression/Enhancement Analysis->Loss2

Caption: Conceptual Diagram of Stable Isotope Dilution Analysis (SIDA).

References

Troubleshooting low yields in Fusarin C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in Fusarin C synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during both biosynthetic and chemical synthesis of this compound.

Frequently Asked Questions (FAQs)

Biosynthesis Troubleshooting

Q1: My Fusarium culture is growing well, but I'm seeing little to no this compound production. What are the most likely causes?

A1: This is a common issue that typically points to suboptimal culture conditions for secondary metabolite production. While biomass accumulation is important, the signaling pathways for this compound biosynthesis are often triggered by specific environmental cues or nutrient limitations. Key factors to investigate are the pH of your culture medium, aeration levels, and the composition of your carbon and nitrogen sources.

Q2: What is the optimal pH for this compound production and how do I maintain it?

A2: this compound production is significantly favored in acidic conditions. The optimal pH range for biosynthesis is generally between 3.0 and 4.0.[1] If the pH of your medium is neutral or alkaline, the expression of the fus gene cluster responsible for this compound biosynthesis can be suppressed.

Troubleshooting Steps:

  • Measure the pH of your culture medium throughout the fermentation period.

  • Adjust the initial pH of your medium to the acidic range (3.0-4.0).

  • Consider using a buffered medium to maintain a stable acidic environment.

Q3: How do the carbon and nitrogen sources in the medium affect this compound yield?

A3: The type and concentration of carbon and nitrogen sources are critical. High sugar concentrations (30-40%) have been shown to be optimal for this compound biosynthesis, with glucose and sucrose being effective carbohydrate sources.[1] Nitrogen levels also play a crucial role, and nitrogen limitation can be a trigger for secondary metabolite production in many fungi.

Troubleshooting Steps:

  • Ensure your medium has an adequate concentration of a suitable carbon source like glucose or sucrose.

  • Experiment with different carbon-to-nitrogen (C:N) ratios to find the optimal balance for your specific Fusarium strain.

  • If using a complex medium, be aware that some organic nitrogen sources may support better production than inorganic sources.

Q4: I'm observing a decrease in this compound levels after an initial period of production. What could be happening?

A4: A time-course study of this compound production is essential to determine the optimal harvest time.[1] The observed decrease could be due to several factors, including degradation of this compound at non-optimal pH values or consumption by the fungus itself. This compound is more stable at acidic pH and decomposes more rapidly as the pH increases.

Troubleshooting Steps:

  • Perform a time-course experiment, sampling at regular intervals to identify the peak production period.

  • Monitor the pH of the culture over time; a rise in pH could lead to degradation of the synthesized this compound.

  • Ensure prompt extraction of this compound from the culture once the optimal production point is reached.

Chemical Synthesis Troubleshooting

Q5: I am attempting a total synthesis of this compound and am struggling with low yields in the coupling reactions to form the polyene side chain. What are some general strategies to improve this?

A5: The construction of the conjugated polyene side chain is a significant challenge in the total synthesis of this compound and related polyketides. The sensitivity of polyenes to air, light, and acidic conditions necessitates careful reaction setup and handling.

Troubleshooting Steps:

  • Reaction Conditions: Ensure strictly anaerobic and light-protected reaction conditions. Degas all solvents and reagents thoroughly.

  • Catalyst Choice: The choice of catalyst for cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) is critical. Screen different palladium or other transition metal catalysts and ligands to find the optimal combination for your specific substrates.

  • Protecting Groups: Employ a robust protecting group strategy for sensitive functional groups that might interfere with the coupling reaction. The choice of protecting groups should be orthogonal, allowing for selective deprotection without affecting the polyene chain.

Q6: I am encountering difficulties with the alkylation of the heterocyclic core of this compound. What are potential issues and solutions?

A6: Successful alkylation of the heterocyclic portion of this compound is a key step in its total synthesis. Low yields can result from poor reactivity of the starting materials, side reactions, or decomposition of the product.

Troubleshooting Steps:

  • Base and Solvent Selection: The choice of base and solvent is crucial for efficient deprotonation and subsequent alkylation. Experiment with a range of non-nucleophilic bases and aprotic solvents to optimize the reaction conditions.

  • Temperature Control: Maintain strict temperature control, as side reactions and decomposition can be highly temperature-dependent.

  • Substrate Purity: Ensure the high purity of both the heterocyclic precursor and the alkylating agent, as impurities can quench the base or interfere with the reaction.

Data Summary

Table 1: Factors Influencing this compound Biosynthesis in Fusarium moniliforme

ParameterOptimal Range/ConditionEffect on YieldReference
pH 3.0 - 4.0Optimal biosynthesis[1]
Aeration HighImportant for optimal biosynthesis[1]
Sugar Concentration 30% - 40%Optimal for mycotoxin production[1]
Carbohydrate Source Sucrose, GlucoseBest for mycotoxin production[1]
Temperature 28°CUsed for optimal production[1]

Experimental Protocols

Protocol 1: Time-Course Study of this compound Production in Liquid Culture

This protocol is adapted from studies on this compound production by Fusarium moniliforme.

1. Media Preparation:

  • Prepare a liquid culture medium containing glucose (30-40 g/L), a suitable nitrogen source, and essential minerals.

  • Dispense the medium into multiple flasks, ensuring each flask contains the same volume.

  • Autoclave the flasks to sterilize the medium.

2. Inoculation:

  • Inoculate each flask with a standardized amount of Fusarium spores or mycelial suspension.

3. Incubation:

  • Incubate the flasks at 28°C with constant agitation for aeration.[1]

4. Sampling and Analysis:

  • At regular time intervals (e.g., every 24 hours for 14 days), harvest one flask.

  • For each harvested flask, measure:

    • Fungal biomass (dry weight).

    • pH of the culture medium.

    • Glucose and nitrogen concentrations in the medium.

    • This compound concentration.

5. This compound Extraction and Quantification:

  • Extract the culture broth with an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

  • Quantify this compound concentration using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: General Procedure for a Wittig Reaction in Polyene Synthesis

The Wittig reaction is a common method for forming carbon-carbon double bonds and can be adapted for the synthesis of the polyene side chain of this compound.

1. Ylide Preparation:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the appropriate phosphonium salt in a dry, aprotic solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir at low temperature for a specified time to ensure complete ylide formation.

2. Reaction with the Aldehyde/Ketone:

  • Dissolve the aldehyde or ketone precursor in a dry, aprotic solvent in a separate flame-dried flask under an inert atmosphere.

  • Slowly add the solution of the aldehyde or ketone to the ylide solution at low temperature.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Visualizations

troubleshooting_workflow start Low this compound Yield synthesis_type Biosynthesis or Chemical Synthesis? start->synthesis_type bio_check_growth Is fungal growth (biomass) adequate? synthesis_type->bio_check_growth Biosynthesis chem_step Identify problematic reaction step synthesis_type->chem_step Chemical Synthesis bio_optimize_growth Optimize growth medium (carbon/nitrogen source, minerals) bio_check_growth->bio_optimize_growth No bio_check_conditions Check Culture Conditions: pH, Aeration, Temperature bio_check_growth->bio_check_conditions Yes bio_optimize_growth->bio_check_conditions bio_adjust_ph Adjust pH to 3.0-4.0 bio_check_conditions->bio_adjust_ph pH out of range bio_adjust_aeration Increase aeration bio_check_conditions->bio_adjust_aeration Low aeration bio_adjust_temp Optimize temperature (e.g., 28°C) bio_check_conditions->bio_adjust_temp Suboptimal temp. bio_time_course Perform time-course study to find peak production bio_check_conditions->bio_time_course Conditions OK bio_adjust_ph->bio_time_course bio_adjust_aeration->bio_time_course bio_adjust_temp->bio_time_course bio_check_degradation Product Degradation? bio_time_course->bio_check_degradation bio_harvest_peak Harvest at peak production and ensure acidic pH during extraction bio_check_degradation->bio_harvest_peak Yes bio_check_degradation->bio_harvest_peak No, but optimize harvest time chem_coupling Polyene Coupling Reaction chem_step->chem_coupling chem_alkylation Heterocycle Alkylation chem_step->chem_alkylation chem_other Other (e.g., cyclization, deprotection) chem_step->chem_other chem_coupling_solutions Troubleshoot Coupling: - Inert/dark conditions - Screen catalysts/ligands - Check protecting groups chem_coupling->chem_coupling_solutions chem_alkylation_solutions Troubleshoot Alkylation: - Optimize base/solvent - Control temperature - Ensure reagent purity chem_alkylation->chem_alkylation_solutions chem_other_solutions Review literature for specific reaction conditions and potential side reactions chem_other->chem_other_solutions chem_purification Review purification strategy for product loss chem_coupling_solutions->chem_purification chem_alkylation_solutions->chem_purification chem_other_solutions->chem_purification

Caption: Troubleshooting workflow for low this compound yield.

fusarin_c_biosynthesis cluster_precursors Primary Metabolites cluster_pks_nrps PKS-NRPS Action cluster_modification Post-PKS-NRPS Modifications acetyl_coa Acetyl-CoA pks_nrps Fusarin Synthase (PKS-NRPS Hybrid) acetyl_coa->pks_nrps malonyl_coa Malonyl-CoA malonyl_coa->pks_nrps homoserine L-Homoserine homoserine->pks_nrps polyketide_chain Heptaketide Intermediate pks_nrps->polyketide_chain pre_fusarin Pre-Fusarin C polyketide_chain->pre_fusarin oxidation Oxidation pre_fusarin->oxidation methylation Methylation oxidation->methylation epoxidation Epoxidation methylation->epoxidation fusarin_c This compound epoxidation->fusarin_c

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Enhancing Fusarin C Detection in Grain Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Fusarin C detection in grain samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for sensitive detection of this compound in grain?

A1: The most widely used method for the sensitive and selective quantification of this compound in grain matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high specificity and low detection limits, which are crucial for mycotoxin analysis.

Q2: What are the main challenges in analyzing this compound in grain samples?

A2: The primary challenges include:

  • Complex Matrices: Grain samples contain numerous compounds that can interfere with the analysis.[1]

  • Uneven Distribution: Mycotoxins like this compound are often not uniformly distributed in a grain lot, leading to sampling errors.[1]

  • Low Concentrations: this compound can be present at very low levels, requiring highly sensitive analytical methods for detection.

  • Analyte Stability: this compound is known to be unstable under certain conditions, such as exposure to UV light and basic pH, which can lead to degradation during sample preparation and analysis.[2][3]

Q3: What are "masked" or "modified" mycotoxins, and do they affect this compound detection?

A3: Masked mycotoxins are derivatives of the parent mycotoxin formed by plant metabolism, often through conjugation with polar molecules like glucose. These modified forms may not be detected by standard analytical methods but can be converted back to the toxic parent form in the digestive tract. While the presence of masked this compound is a possibility, specific research on its prevalence and detection is an emerging area.

Q4: How can I ensure the stability of this compound during my experiment?

A4: To maintain the stability of this compound:

  • Protect from Light: this compound is labile under UV light, so all sample preparation and analysis steps should be performed in low-light conditions or using amber glassware.[3]

  • Control pH: this compound is more stable in acidic to neutral conditions and decomposes more rapidly as the pH increases.[2] Therefore, maintaining a slightly acidic pH during extraction and in the final extract can improve stability.

  • Temperature Control: While moderately stable at room temperature, prolonged exposure to high temperatures should be avoided.[3] One study showed that after steaming for 30 minutes, only 3-11% of the initial this compound remained.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
This compound Isomerization This compound can exist as multiple isomers that may interconvert in solution, leading to broadened or split peaks. Prepare fresh standards and samples and analyze them promptly.
Column Overload The concentration of the injected sample is too high. Dilute the sample extract and re-inject.
Secondary Interactions with Column Residual silanols on the column can interact with the analyte. Add a small amount of a competing base to the mobile phase or use a column with end-capping.
Contaminated Guard or Analytical Column Matrix components may have accumulated on the column. Back-flush the column (if permissible by the manufacturer) or replace the guard and/or analytical column.
Inappropriate Mobile Phase pH The mobile phase pH can affect the ionization state and peak shape of this compound. Ensure the mobile phase is buffered and at an appropriate pH for good chromatography.
Issue 2: Low or No Signal/Response
Possible Cause Recommended Solution
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source. Improve sample cleanup, adjust the chromatographic gradient to separate this compound from interfering compounds, or dilute the sample.
Incorrect MS/MS Parameters Suboptimal precursor/product ion selection or collision energy will result in a weak signal. Optimize the MRM transitions for this compound.
Analyte Degradation This compound may have degraded during sample preparation due to exposure to light or high pH. Review the sample preparation procedure to ensure stability conditions are met.[2][3]
Instrument Contamination The MS source or transfer optics may be contaminated. Perform routine cleaning and maintenance of the instrument.
Inefficient Extraction The chosen extraction solvent may not be optimal for your grain matrix. Optimize the extraction solvent and procedure to ensure efficient recovery of this compound.
Issue 3: High Variability in Results
Possible Cause Recommended Solution
Inconsistent Sample Homogenization Mycotoxins are heterogeneously distributed in grain. Ensure the entire sample is finely ground and thoroughly mixed before taking a subsample for extraction.
Inaccurate Pipetting or Dilutions Errors in sample and standard preparation can lead to significant variability. Calibrate pipettes regularly and perform dilutions carefully.
Matrix Effects Variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. Use matrix-matched calibration standards or a stable isotope-labeled internal standard for quantification.
Fluctuations in Instrument Performance Drifts in instrument sensitivity can cause variability over an analytical run. Monitor system suitability by injecting a quality control sample at regular intervals.

Quantitative Data Summary

The following table summarizes the performance of a validated HPLC-MS/MS method for the determination of this compound in corn samples.

ParameterValueReference
Limit of Detection (LOD) 2 µg/kg[4]
Limit of Quantitation (LOQ) 7 µg/kg[4]
Recovery Rate 80%[4]
Linear Range Not specified
Matrix Corn[4]

Experimental Protocols

Protocol 1: Dispersive Solid-Phase Extraction (dSPE) for this compound in Corn

This protocol is adapted from a validated method for the determination of this compound in corn.[4]

1. Sample Homogenization:

  • Grind a representative sample of corn to a fine powder.

  • Thoroughly mix the ground sample to ensure homogeneity.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (84:16, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. dSPE Cleanup:

  • Transfer the supernatant to a new 15 mL centrifuge tube containing dSPE cleanup salts (e.g., magnesium sulfate, primary secondary amine).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 432.2 ([M+H]+).

    • Product Ions (m/z): Monitor at least two product ions for confirmation (e.g., 267.1, 335.1). The most intense transition is typically used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (Grinding & Mixing) Extraction 2. Extraction (Acetonitrile/Water) Homogenization->Extraction Ground Sample Cleanup 3. dSPE Cleanup (Salt Mixture) Extraction->Cleanup Crude Extract Final_Prep 4. Final Preparation (Evaporation & Reconstitution) Cleanup->Final_Prep Cleaned Extract HPLC 5. HPLC Separation (C18 Column) Final_Prep->HPLC Final Sample MSMS 6. MS/MS Detection (MRM Mode) HPLC->MSMS Separated Analytes Quantification 7. Quantification (Calibration Curve) MSMS->Quantification MRM Data

Caption: Experimental Workflow for this compound Analysis.

troubleshooting_logic Start Poor Analytical Result CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckSignal Check Signal Intensity Start->CheckSignal CheckVariability Check Result Variability Start->CheckVariability Isomerization Consider Isomerization (Prepare Fresh Samples) CheckPeakShape->Isomerization Tailing/Splitting ColumnIssues Investigate Column (Clean/Replace) CheckPeakShape->ColumnIssues Broadening MobilePhase Optimize Mobile Phase (pH, Composition) CheckPeakShape->MobilePhase Fronting IonSuppression Address Ion Suppression (Improve Cleanup, Dilute) CheckSignal->IonSuppression Low Signal MSParams Optimize MS/MS Parameters (MRM Transitions) CheckSignal->MSParams No Signal Degradation Check for Degradation (Light/pH Stability) CheckSignal->Degradation Inconsistent Signal Homogeneity Improve Homogenization CheckVariability->Homogeneity High RSD Calibration Use Matrix-Matched Standards CheckVariability->Calibration Inaccurate Quantification SystemSuitability Monitor System Suitability CheckVariability->SystemSuitability Drifting Results

Caption: Troubleshooting Logic for this compound Analysis.

fusarin_c_biosynthesis cluster_precursors Precursors PKS_NRPS Polyketide Synthase- Nonribosomal Peptide Synthetase (PKS-NRPS) Heptaketide Heptaketide Intermediate PKS_NRPS->Heptaketide Prefusarin Prefusarin Intermediate Heptaketide->Prefusarin Homoserine Homoserine Homoserine->PKS_NRPS Fusarin_C This compound Prefusarin->Fusarin_C Series of Enzymatic Steps (Oxidation, Cyclization, etc.) Acetyl_CoA Acetyl-CoA Acetyl_CoA->PKS_NRPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS

Caption: Simplified Biosynthesis Pathway of this compound.

References

Technical Support Center: Fusarin C Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Fusarin C to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stored samples?

A1: The primary factors leading to the degradation of this compound are exposure to elevated temperatures and non-optimal pH conditions. Specifically, this compound is thermally unstable and its degradation accelerates as the pH increases, particularly in basic conditions.[1] Exposure to light can also contribute to its degradation.

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

A2: For short-term storage (days to weeks), it is recommended to store this compound solutions at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable to maintain stability. Solid, purified this compound should be stored at -20°C.

Q3: What solvents are recommended for preparing and storing this compound stock solutions?

A3: this compound is soluble in methanol and ethanol. For preparing stock solutions, methanol is a suitable solvent. To minimize degradation, it is best to prepare fresh solutions for experiments. If storage of a solution is necessary, store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is most stable in acidic to neutral pH (pH 1.0 to 7.0), with less than 15% decomposition observed after 30 minutes at 37°C within this range.[1] However, its stability significantly decreases as the pH becomes more basic.[1] Therefore, it is crucial to control the pH of aqueous buffers when working with this compound.

Q5: What are the known degradation products of this compound?

A5: this compound can undergo isomerization to form various isomers such as (10Z)-, (8Z)-, and (6Z)-fusarin C, as well as epi-fusarin C.[2] In biological systems, it can be metabolized by microsomal enzymes into more mutagenic compounds, including Fusarin Z and Fusarin X, through hydroxylation and subsequent intramolecular transesterification.[3][4]

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent peak areas or multiple peaks for this compound standard in HPLC analysis. 1. Degradation of the standard solution: this compound may have degraded due to improper storage (temperature, pH, light exposure).2. Isomerization: this compound can rearrange under certain conditions, including during chromatography.[2]3. Contaminated solvent or column. 1. Prepare a fresh standard solution from a solid stock stored at -20°C.2. Ensure the mobile phase pH is neutral or slightly acidic.3. Optimize HPLC conditions (e.g., temperature, gradient) to minimize on-column isomerization.4. Flush the HPLC system and use a new or thoroughly cleaned column.
Loss of this compound concentration in stored samples over time. 1. Inappropriate storage temperature: Storage at room temperature or 4°C for extended periods can lead to degradation.2. Incorrect solvent: The solvent may not be optimal for long-term stability.3. Repeated freeze-thaw cycles: This can accelerate the degradation of the compound.1. Store samples at -20°C or -80°C for long-term storage.2. Use a suitable solvent like methanol for stock solutions.3. Aliquot samples into single-use vials to avoid repeated freezing and thawing.
Variability in experimental results using this compound. 1. Degradation of working solutions: this compound in aqueous buffers, especially at non-optimal pH, can degrade during the course of an experiment.2. Inaccurate initial concentration: This could be due to weighing errors or the use of a degraded stock solution.1. Prepare fresh working solutions immediately before each experiment.2. If experiments are lengthy, consider the stability of this compound under the specific experimental conditions (temperature, pH).3. Verify the concentration of the stock solution spectrophotometrically or by HPLC before preparing working solutions.

Data on this compound Stability

The stability of this compound is significantly influenced by both temperature and pH.

Table 1: Effect of Steaming on this compound Stability

Assay MethodRemaining this compound after 30 min of Steaming
Reverse-Phase HPLC11%[1]
Ames Assay3%[1]

Table 2: Effect of pH on this compound Stability in Solution at 37°C for 30 minutes

pH RangeDecomposition
1.0 - 7.0< 15%[1]
> 7.0Rapid decomposition[1]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • Purified this compound (solid)

    • Anhydrous methanol (HPLC grade)

    • Amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound accurately using an analytical balance in a fume hood.

    • Dissolve the weighed this compound in the appropriate volume of anhydrous methanol to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use amber glass vials.

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

    • For short-term storage (up to one week), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This is a general protocol and may need optimization based on the specific instrument and column used.

  • Instrumentation and Columns:

    • HPLC system with a UV or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase:

    • A gradient of acetonitrile and water is commonly used. The specific gradient will depend on the separation requirements. A starting point could be a linear gradient from 20% to 80% acetonitrile in water over 20 minutes.

    • Ensure the mobile phase is filtered and degassed.

  • Detection:

    • Monitor the absorbance at the maximum wavelength for this compound, which is around 360 nm.

  • Sample Preparation:

    • Dilute the this compound samples to an appropriate concentration with the initial mobile phase composition.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Quantify this compound by comparing the peak area to a standard curve prepared from a freshly prepared and verified this compound standard.

Visualizations

Fusarin_C_Degradation_Pathway This compound This compound Isomers ((10Z)-, (8Z)-, (6Z)-fusarin C, epi-fusarin C) Isomers ((10Z)-, (8Z)-, (6Z)-fusarin C, epi-fusarin C) This compound->Isomers ((10Z)-, (8Z)-, (6Z)-fusarin C, epi-fusarin C) Isomerization (Light, Heat, Chromatography) Metabolites (Fusarin Z, Fusarin X) Metabolites (Fusarin Z, Fusarin X) This compound->Metabolites (Fusarin Z, Fusarin X) Microsomal Metabolism (Hydroxylation, Transesterification)

Caption: Degradation pathways of this compound.

Experimental_Workflow_for_Fusarin_C_Analysis cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock_Solution Prepare this compound Stock Solution (Methanol, -20°C) Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Dilution_and_Filtration Dilute and Filter Samples and Standards Working_Standards->Dilution_and_Filtration Sample_Extraction Extract this compound from Matrix Sample_Extraction->Dilution_and_Filtration HPLC_Injection Inject onto Reverse-Phase C18 Column Dilution_and_Filtration->HPLC_Injection Detection UV/DAD Detection (~360 nm) HPLC_Injection->Detection Quantification Quantify using Standard Curve Detection->Quantification

Caption: Workflow for this compound analysis.

References

Refinement of Fusarin C extraction protocols for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction and analysis of Fusarin C. The information is tailored for researchers, scientists, and professionals in drug development to enhance the reproducibility of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the this compound extraction workflow.

Question/Issue Potential Cause(s) Recommended Solution(s) & Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal Fungal Culture Conditions: Incorrect fungal strain, inappropriate growth medium, non-ideal pH, insufficient aeration, or improper incubation time and temperature.- Verify Fungal Strain: Confirm that the Fusarium species and strain used is a known this compound producer (e.g., F. moniliforme, F. venenatum). - Optimize Culture Medium: Ensure the medium is optimized for this compound production. A modified ICI N synthetic liquid medium has been shown to be effective. Key components include a suitable carbon source (e.g., sucrose) and nitrogen source (e.g., hydroxy proline).[1] - Control pH: The initial pH of the culture medium should be between 3.0 and 4.0 for optimal biosynthesis.[2] - Ensure Adequate Aeration: Use baffled flasks and maintain a consistent agitation speed (e.g., 250 rpm) during incubation.[3] - Optimize Incubation Parameters: A common incubation period is 8-14 days at approximately 28°C in the dark.[3][4]
2. Inefficient Extraction Solvent: The solvent used may not be optimal for solubilizing this compound from the matrix.- Solvent Selection: While various solvents can be used, acetonitrile/water and methanol/water mixtures are commonly employed for mycotoxin extraction. For liquid-liquid extraction from aqueous cultures, ethyl acetate is a frequently used solvent. - Solvent-to-Sample Ratio: Ensure a sufficient volume of solvent is used to thoroughly extract the sample. A common starting point is a 2:1 or 3:1 solvent-to-sample (v/w or v/v) ratio.
3. Degradation of this compound: this compound is sensitive to light, heat, and pH.- Protect from Light: Conduct all extraction and purification steps in the dark or under amber light to prevent photodegradation.[3] - Avoid High Temperatures: Use room temperature or chilled solvents for extraction. If evaporation is necessary, perform it under reduced pressure at a low temperature (e.g., < 40°C). - Maintain Acidic to Neutral pH: this compound is more stable at acidic to neutral pH and degrades more rapidly as the pH becomes basic.[5] Avoid highly alkaline conditions during extraction and storage.
Inconsistent Results Between Replicates 1. Heterogeneity of Solid Samples: Mycotoxins like this compound can be unevenly distributed in solid matrices (e.g., contaminated corn), leading to "hot spots".- Thorough Homogenization: Grind solid samples to a fine, uniform powder to ensure a representative subsample is taken for extraction.
2. Incomplete Extraction: Insufficient extraction time or agitation can lead to incomplete recovery of this compound.- Optimize Extraction Time and Agitation: Ensure adequate shaking or vortexing time to allow the solvent to penetrate the sample matrix thoroughly. For solid samples, an extraction time of 1-2 hours with continuous agitation is a good starting point. For liquid cultures, vigorous shaking for several minutes is typically sufficient.
3. Variability in Evaporation Step: Inconsistent drying of extracts can lead to variations in the final concentration.- Standardize Evaporation: Use a consistent method for solvent evaporation, such as a rotary evaporator or a gentle stream of nitrogen. Avoid overheating the sample.
Presence of Interfering Compounds in Final Extract 1. Co-extraction of Other Metabolites: The extraction solvent may also solubilize other fungal metabolites or matrix components that can interfere with analysis.- Implement a Clean-up Step: Use solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to remove interfering compounds. The choice of SPE sorbent and elution solvents will depend on the specific matrix and the interfering substances. - Liquid-Liquid Partitioning: For crude extracts, a liquid-liquid partitioning step (e.g., with hexane) can help to remove nonpolar impurities.
2. Matrix Effects in LC-MS/MS Analysis: Co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.- Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples to compensate for matrix effects. - Employ Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects and variations in extraction recovery.

Data Presentation: Quantitative Insights

The following tables summarize quantitative data related to this compound stability and extraction.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Time (minutes)Remaining this compound (%)
4.010030~55
6.010030~20
8.010030< 5
1.0 - 7.03730> 85
(Data synthesized from Zhu & Jeffrey, 1992)[5]

Table 2: Comparative Recovery of Mycotoxins using Accelerated Solvent Extraction

MycotoxinExtraction SolventRecovery (%)
DeoxynivalenolAcetonitrile/Water (84:16)70
Fumonisin B1Acetonitrile/Water (84:16)90
ZearalenoneAcetonitrile/Water (84:16)40
(Note: This data is for a multi-mycotoxin extraction method and provides an indication of the efficiency of acetonitrile/water for Fusarium mycotoxins. Specific recovery for this compound may vary.)

Experimental Protocols

1. Production of this compound in Liquid Culture

This protocol is adapted from a method for producing this compound from Fusarium moniliforme.[3][4]

a. Culture Medium Preparation (Modified ICI N Synthetic Liquid Medium):

  • Sucrose: 40 g/L

  • Hydroxy proline: 10 g/L

  • Glycerin: 10 g/L

  • KH₂PO₄: 1 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • Trace Element Solution: 2 mL/L

  • Adjust pH to 3.5-4.0 with HCl.

  • Sterilize by autoclaving.

b. Inoculation and Incubation:

  • Inoculate the sterile medium with a fresh culture of a known this compound-producing Fusarium strain.

  • Incubate at 28°C for 14 days with continuous shaking (e.g., 250 rpm) in the dark.

2. Detailed this compound Extraction and Purification Protocol

a. Extraction from Liquid Culture:

  • After incubation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Transfer the culture filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts.

b. Concentration and Clean-up:

  • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C until a crude oily residue is obtained.

  • For further purification, the crude extract can be subjected to column chromatography. A silica gel column is a common choice.

    • Equilibrate the column with a nonpolar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by ethyl acetate-methanol.

    • Collect fractions and analyze them for the presence of this compound using TLC or HPLC.

  • Pool the fractions containing pure this compound and evaporate the solvent.

c. Final Quantification:

  • Redissolve the purified this compound in a known volume of a suitable solvent (e.g., acetonitrile or methanol).

  • Quantify the concentration using HPLC with a UV detector or, for higher sensitivity and specificity, LC-MS/MS.

Mandatory Visualizations

experimental_workflow cluster_culture Fungal Culture & Production cluster_extraction Extraction cluster_purification Purification & Analysis culture_prep Culture Medium Preparation inoculation Inoculation culture_prep->inoculation incubation Incubation (14 days, 28°C, dark) inoculation->incubation filtration Filtration incubation->filtration l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->l_l_extraction pooling Pooling of Organic Layers l_l_extraction->pooling concentration Solvent Evaporation pooling->concentration column_chrom Column Chromatography (Silica Gel) concentration->column_chrom analysis HPLC or LC-MS/MS Quantification column_chrom->analysis

Caption: Experimental workflow for this compound production, extraction, and purification.

signaling_pathway cluster_regulation Regulation of this compound Biosynthesis cluster_cellular_effects Downstream Cellular Effects of this compound light Light wcoa WcoA (Photoreceptor) light->wcoa + nitrogen Nitrogen Source velvet Velvet Complex (Vel1) nitrogen->velvet + fus_cluster Fusarin Gene Cluster (fus1, fus2, etc.) wcoa->fus_cluster + velvet->fus_cluster + camp cAMP Pathway (AcyA) camp->fus_cluster + fusarin_c This compound Biosynthesis fus_cluster->fusarin_c er Estrogen Receptor (ER) cell_prolif Cell Proliferation (e.g., MCF-7 cells) er->cell_prolif + mapk MAPK Pathway (e.g., ERK, JNK) apoptosis Apoptosis (Caspase Activation) mapk->apoptosis fusarin_c_effect This compound fusarin_c_effect->er Agonist fusarin_c_effect->mapk Activation (inferred)

Caption: Simplified signaling pathways for this compound biosynthesis regulation and its cellular effects.

References

Addressing cross-reactivity in immunoassays for Fusarin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusarin C immunoassays. The focus is on understanding and mitigating cross-reactivity to ensure accurate and reliable results.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My this compound ELISA results are unexpectedly high.

  • Question: Could this be due to cross-reactivity? Answer: Yes, this is a strong possibility. The antibodies used in the immunoassay may be binding to other structurally similar molecules present in the sample. This compound belongs to a family of mycotoxins called fusarins, which share a common chemical scaffold.[1][2] Significant cross-reactivity has been observed with other fusarins, such as Fusarin A.

  • Question: How can I confirm if cross-reactivity is the issue? Answer: You can perform a cross-reactivity assessment using a competitive ELISA. This involves testing the response of your assay to potential cross-reactants (e.g., other Fusarin analogues, co-occurring mycotoxins) in the absence of this compound. By comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the IC50 of this compound, you can calculate the percentage of cross-reactivity.

  • Question: What are the common cross-reactants for this compound? Answer: The most common cross-reactant is Fusarin A, which is structurally very similar to this compound. Other fusarin analogues and metabolites of this compound could also potentially cross-react. The degree of cross-reactivity will depend on the specificity of the monoclonal antibody used in your assay kit.[1][2]

Issue 2: I am observing high background noise in my assay.

  • Question: What are the likely causes of high background in my this compound immunoassay? Answer: High background can stem from several factors:

    • Non-specific binding: The antibodies may be binding to the microplate surface or other proteins in your sample matrix.[3]

    • Contaminated reagents: Buffers or other solutions might be contaminated with the target analyte or a cross-reacting substance.

    • Insufficient washing: Inadequate washing steps can leave behind unbound antibodies or other interfering substances.[3]

    • Improper blocking: Incomplete blocking of the microplate wells can lead to non-specific antibody binding.

  • Question: How can I reduce high background noise? Answer:

    • Optimize blocking: Ensure your blocking buffer is effective. You may need to try different blocking agents or increase the incubation time.

    • Improve washing steps: Increase the number of wash cycles or the volume of wash buffer used. Ensure complete removal of the wash buffer after each step.[3]

    • Check reagent quality: Use fresh, high-quality reagents and ensure they are not contaminated.

    • Sample dilution: Diluting your sample can help reduce matrix effects that may contribute to high background.

Issue 3: My results are inconsistent between different sample matrices.

  • Question: Why do my results vary when I test for this compound in different sample types (e.g., corn vs. wheat)? Answer: This is likely due to "matrix effects." Different sample matrices contain varying combinations of proteins, fats, and other molecules that can interfere with the antibody-antigen binding in the immunoassay. This interference can either enhance or suppress the signal, leading to inconsistent and inaccurate results.

  • Question: How can I mitigate matrix effects? Answer:

    • Sample cleanup: Employ a robust sample preparation protocol with effective cleanup steps to remove interfering substances. Immunoaffinity columns (IACs) are highly effective for this purpose.

    • Matrix-matched standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for the matrix effects.

    • Sample dilution: Diluting the sample extract can minimize the concentration of interfering components.

    • Method validation: It is crucial to validate your immunoassay for each different matrix you intend to analyze.[2]

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity?

A1: Immunoassay cross-reactivity occurs when the antibodies in an assay bind to molecules that are structurally similar, but not identical, to the target analyte. In the case of this compound, this means the antibodies might also bind to other fusarin analogues. This can lead to an overestimation of the this compound concentration.

Q2: How is the percentage of cross-reactivity calculated?

A2: The percentage of cross-reactivity is typically calculated using the following formula:

% Cross-reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100

Where IC50 is the concentration of the analyte that causes a 50% inhibition of the maximum signal in a competitive immunoassay.

Q3: Where can I find data on the cross-reactivity of different anti-Fusarin C antibodies?

A3: This information is often provided in the technical datasheet of the commercial immunoassay kit. Scientific literature also presents cross-reactivity data for newly developed antibodies. For example, a study by Maragos et al. (2008) provides detailed cross-reactivity data for several monoclonal antibodies against this compound.[1][2]

Q4: What is the importance of sample preparation in minimizing cross-reactivity?

A4: Proper sample preparation is critical. A good extraction and cleanup procedure can selectively isolate this compound and remove other structurally similar compounds that could cross-react. Techniques like solid-phase extraction (SPE) and immunoaffinity column (IAC) cleanup are designed to remove interfering substances and improve the accuracy of the immunoassay.

Q5: How does the stability of this compound affect immunoassay results?

A5: this compound is known to be sensitive to heat and pH.[4] Degradation of this compound during sample storage or processing can lead to an underestimation of its concentration. It is important to store samples at low temperatures and be mindful of the pH during extraction to ensure the stability of the mycotoxin.[4]

Data Presentation

Table 1: Cross-Reactivity of Monoclonal Anti-Fusarin C Antibodies with Fusarin A

Monoclonal Antibody CloneIC50 for this compound (ng/mL)Cross-Reactivity with Fusarin A (%)
1-381.044.8
1-302.051.4
1-53.641.1
1-723.4174.0
1-4328.962.6
1-2531.478.2
1-2166.798.0

Data sourced from Maragos et al. (2008).[1][2]

Experimental Protocols

Protocol 1: Competitive Indirect ELISA (CI-ELISA) for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of an anti-Fusarin C antibody with a potential cross-reactant.

  • Coating:

    • Coat the wells of a microtiter plate with a this compound-protein conjugate (e.g., this compound-OVA) at an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competition:

    • Prepare serial dilutions of this compound (as the standard) and the potential cross-reactant in assay buffer.

    • In a separate plate or tubes, pre-incubate the anti-Fusarin C antibody with the standard or the cross-reactant dilutions for a set period (e.g., 30 minutes).

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with the wash buffer.

  • Detection:

    • Add an enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Substrate Addition and Measurement:

    • Add a substrate solution (e.g., TMB) to each well.

    • Incubate in the dark until sufficient color develops.

    • Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for both this compound and the cross-reactant.

    • Determine the IC50 values from the resulting sigmoidal curves.

    • Calculate the percentage of cross-reactivity using the formula mentioned in the FAQs.

Protocol 2: Sample Preparation for this compound Analysis in Corn

This is a general protocol that should be optimized and validated for your specific matrix and immunoassay.

  • Sample Homogenization:

    • Grind a representative sample of corn to a fine powder.

  • Extraction:

    • Weigh 25 g of the homogenized sample into a blender jar.

    • Add 100 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).

    • Blend at high speed for 3 minutes.

    • Filter the extract through a fluted filter paper.

  • Cleanup (using Immunoaffinity Column - IAC):

    • Dilute the filtered extract with PBS to reduce the organic solvent concentration to below 10%.

    • Pass the diluted extract through a this compound-specific immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Wash the column with PBS to remove unbound matrix components.

    • Elute the bound this compound from the column with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in the assay buffer provided with your immunoassay kit.

    • The sample is now ready for analysis by your this compound immunoassay.

Visualizations

Cross_Reactivity_Troubleshooting start Unexpectedly High This compound Results check_cr Potential Cause: Cross-Reactivity? start->check_cr perform_cr_study Action: Perform Cross-Reactivity Study (Competitive ELISA) check_cr->perform_cr_study Yes other_causes Investigate Other Causes (e.g., Matrix Effects, Contamination) check_cr->other_causes No struct_analogs Identify Potential Cross-Reactants (e.g., Fusarin A) perform_cr_study->struct_analogs run_elisa Run Competitive ELISA with Analogs struct_analogs->run_elisa calc_cr Calculate % Cross-Reactivity run_elisa->calc_cr cr_confirmed Cross-Reactivity Confirmed? calc_cr->cr_confirmed mitigate Mitigation Strategies cr_confirmed->mitigate Yes cr_confirmed->other_causes No antibody Select More Specific Antibody mitigate->antibody cleanup Improve Sample Cleanup mitigate->cleanup quantify Quantify and Adjust for Cross-Reactants mitigate->quantify

Caption: Troubleshooting workflow for high this compound results.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis homogenize 1. Homogenize Sample extract 2. Extract this compound homogenize->extract cleanup 3. Cleanup Extract (e.g., IAC) extract->cleanup reconstitute 4. Reconstitute in Assay Buffer cleanup->reconstitute competition 5. Competitive Binding Reaction reconstitute->competition detection 6. Add Detection Antibody competition->detection substrate 7. Add Substrate detection->substrate read 8. Read Absorbance substrate->read std_curve 9. Generate Standard Curve read->std_curve calculate 10. Calculate this compound Concentration std_curve->calculate

Caption: General workflow for this compound immunoassay.

References

Validation & Comparative

Unraveling the Toxicological Tapestry: A Comparative Analysis of Fusarin C and Fumonisin Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals dissecting the cytotoxic and genotoxic profiles of two prominent Fusarium mycotoxins. This document provides a data-driven comparison, details key experimental methodologies, and visualizes the distinct molecular pathways impacted by Fusarin C and Fumonisin B1.

At a Glance: Two Mycotoxins, Two Distinct Threats

This compound and fumonisins, particularly Fumonisin B1 (FB1), are secondary metabolites produced by Fusarium species, notorious for contaminating cereal crops worldwide, with a significant presence in maize. Despite their common origin, their toxicological footprints are markedly different, posing unique challenges to human and animal health.

This compound has been identified as a mutagenic and carcinogenic agent, with research pointing to its potential involvement in human esophageal cancer. A notable characteristic of this compound is its estrogenic activity, adding another layer to its biological impact.

Fumonisin B1 , classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer (IARC), is a potent disruptor of sphingolipid metabolism. This interference with a fundamental cellular process triggers a cascade of adverse effects, leading to well-documented diseases in animals, such as equine leukoencephalomalacia and porcine pulmonary edema.

Quantitative Comparison of Toxicological Data

The following tables provide a structured overview of the cytotoxic and genotoxic effects of this compound and Fumonisin B1, based on available experimental data.

Cytotoxicity: A Look at Cellular Viability
MycotoxinCell LineAssay TypeIC50 / Effective Concentration
This compound Caco-2 (Human colorectal adenocarcinoma)MTT~5.6 µM
PC3 (Human prostate cancer)MTT~42.8 µM
U266 (Human multiple myeloma)MTT~10.2 µM
MCF-7 (Human breast adenocarcinoma)MTTInhibitory at ~46.8 µM
Fumonisin B1 Chicken chondrocytes & splenocytesTetrazolium cleavage>200 µM
IPEC-1 (Porcine intestinal epithelial)LDH release>50 µM (proliferating cells)
Human lymphocytesMTTGrowth inhibition observed at 50-500 µg/mL
GES-1 (Human gastric epithelial)Cell viabilityInhibition noted at 40 µM
DEC99 (Duck embryo)Neutral Red UptakeSignificant viability decrease at 207 µg/mL
BALB/c 3T3 (Mouse embryo fibroblast)Neutral Red UptakeModerate, non-significant decrease at >100 µg/mL
Genotoxicity: Assessing DNA Damage Potential
MycotoxinTest SystemAssay TypeKey Findings
This compound Chinese hamster V79 cellsMicronucleus test, Chromosomal aberrationsInduction of micronuclei and chromosomal aberrations
Salmonella typhimuriumAmes testMutagenic properties observed with metabolic activation
Fumonisin B1 Human lymphocytesComet assaySignificant DNA damage at 150 and 500 µg/mL
Primary rat hepatocytesMicronucleus test, Chromosomal aberrationsInduction of chromosomal aberrations at low concentrations
BALB/c miceIn vivo micronucleus testNo significant increase in micronuclei formation
HepG2 (Human hepatoma)Comet assay, Micronucleus testDose-dependent increase in DNA migration and micronuclei

Unpacking the Mechanisms of Toxicity

The divergent toxicological outcomes of this compound and Fumonisin B1 are rooted in their distinct molecular interactions and the signaling cascades they trigger.

This compound: A Tale of Metabolic Activation and Hormonal Mimicry

The genotoxicity of this compound is not inherent to the parent molecule but arises from its metabolic transformation. Cytochrome P450 enzymes in the liver convert this compound into a reactive metabolite that can then bind to DNA, forming adducts and leading to mutations. This mechanism underscores the importance of metabolic processes in determining the ultimate carcinogenic potential of this mycotoxin.

Beyond its genotoxic nature, this compound exhibits estrogenic properties. It can bind to estrogen receptors, mimicking the effects of endogenous estrogens and stimulating the proliferation of hormone-responsive cells, such as those in breast tissue.

Fumonisin B1: A Saboteur of Sphingolipid Metabolism

Fumonisin B1's toxicity stems from its structural similarity to sphinganine and sphingosine, the foundational molecules of sphingolipids. This resemblance allows it to competitively inhibit ceramide synthase , a critical enzyme in the sphingolipid biosynthesis pathway. The consequences of this inhibition are twofold:

  • Accumulation of Sphingoid Bases: The substrates of ceramide synthase, sphinganine and sphingosine, build up to toxic levels within the cell, triggering programmed cell death (apoptosis).

  • Depletion of Complex Sphingolipids: The downstream products, including ceramides and more complex sphingolipids vital for cell membrane structure and signaling, are depleted. This compromises cellular integrity and communication.

This disruption of a central metabolic pathway initiates a cascade of downstream events, including oxidative stress, apoptosis, and altered cell growth and differentiation, ultimately leading to organ-specific toxicities.

Visualizing the Molecular Mayhem: Signaling Pathways and Experimental Blueprints

The following diagrams, rendered in the DOT language for Graphviz, provide a visual representation of the signaling pathways affected by these mycotoxins and a standard workflow for their toxicological assessment.

This compound: Dual-Pronged Molecular Assault

Fusarin_C_Pathway FusarinC This compound CYP450 Cytochrome P450 (Metabolic Activation) FusarinC->CYP450 ER Estrogen Receptor FusarinC->ER Metabolite Reactive Metabolite CYP450->Metabolite DNA DNA Metabolite->DNA DNA_Damage DNA Adducts & Mutations DNA->DNA_Damage Genotoxicity Genotoxicity & Carcinogenesis DNA_Damage->Genotoxicity Estrogenic_Effects Estrogenic Effects (e.g., Cell Proliferation) ER->Estrogenic_Effects

Caption: this compound's dual mechanism of toxicity.

Fumonisin B1: A Cascade of Sphingolipid Disruption

Fumonisin_B1_Pathway FB1 Fumonisin B1 CeramideSynthase Ceramide Synthase FB1->CeramideSynthase Sphinganine Sphinganine Accumulation CeramideSynthase->Sphinganine Substrate Accumulation Ceramide Ceramide Depletion CeramideSynthase->Ceramide Inhibition OxidativeStress Oxidative Stress Sphinganine->OxidativeStress Apoptosis Apoptosis Sphinganine->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Toxicity Hepatotoxicity & Nephrotoxicity OxidativeStress->Toxicity Apoptosis->Toxicity CellCycle->Toxicity Experimental_Workflow start Cell Culture (e.g., HepG2, Caco-2) treatment Mycotoxin Treatment (this compound or Fumonisin B1) start->treatment cytotoxicity Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Micronucleus) treatment->genotoxicity mechanism Mechanism of Action Studies treatment->mechanism data_analysis Data Analysis (IC50, DNA damage, etc.) cytotoxicity->data_analysis genotoxicity->data_analysis mechanism->data_analysis conclusion Conclusion on Comparative Toxicity data_analysis->conclusion

Unveiling the Mutagenic Threat: A Comparative Analysis of Fusarin C and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of fungal metabolites is paramount for safety assessment and drug discovery. This guide provides an objective comparison of the mutagenic properties of Fusarin C (FC) and its key metabolites, supported by experimental data and detailed methodologies.

This compound, a mycotoxin produced by various Fusarium species, has garnered significant attention due to its potential carcinogenic effects. However, the parent compound itself is not the primary culprit. Through metabolic activation, this compound is converted into more potent mutagenic derivatives, posing a greater threat to genomic integrity. This guide delves into the comparative mutagenicity of this compound and its principal metabolites, Fusarin Z (FZ) and Fusarin X (FX), summarizing key findings from pivotal genotoxicity assays.

Comparative Mutagenicity: A Tabular Overview

The mutagenic potential of this compound and its metabolites is most commonly evaluated using the Ames test, which measures the ability of a substance to induce mutations in specific strains of Salmonella typhimurium. The data consistently demonstrates that the mutagenicity of this compound is significantly enhanced following metabolic activation, and that its metabolites, FZ and FX, are substantially more potent.

CompoundAmes Test StrainMetabolic Activation (S9)Relative Mutagenicity
This compound (FC)S. typhimurium TA100Required1x
Fusarin X (FX)S. typhimurium TA100Required60x that of FC[1]
Fusarin Z (FZ)S. typhimurium TA100Required500x that of FC[1]

Table 1: Relative Mutagenicity of this compound and its Metabolites. This table summarizes the comparative mutagenic potency of this compound and its metabolites, Fusarin X and Fusarin Z, as determined by the Ames test. The data highlights the dramatically increased mutagenic potential of the metabolites compared to the parent compound.

The Critical Role of Metabolic Activation

The mutagenicity of this compound is intrinsically linked to its biotransformation. In vivo and in vitro studies have shown that this compound requires metabolic activation by microsomal monooxygenases to exert its mutagenic effects[2]. This process leads to the formation of highly reactive intermediates that can interact with DNA, leading to mutations.

The structural feature crucial for the mutagenic activity of this compound is the C13-14 epoxide ring[3]. Fusarin derivatives lacking this epoxide group, such as Fusarin A and D, are not mutagenic[3]. The metabolic activation process is thought to further enhance the reactivity of this epoxide group, facilitating its interaction with cellular macromolecules.

Two key metabolites, Fusarin Z (FZ) and Fusarin X (FX), have been isolated from in vitro metabolic activation systems using rat liver microsomal mixtures[1]. Both FZ and FX result from hydroxylation at the 1-position of the this compound molecule[1]. These metabolites have been shown to be significantly more mutagenic than the parent compound, with FZ being the most potent[1].

G cluster_metabolism Metabolic Activation cluster_metabolites Mutagenic Metabolites cluster_genotoxicity Genotoxic Effects This compound This compound Microsomal Monooxygenases Microsomal Monooxygenases This compound->Microsomal Monooxygenases Oxidation Fusarin X (FX) Fusarin X (FX) Microsomal Monooxygenases->Fusarin X (FX) Hydroxylation Fusarin Z (FZ) Fusarin Z (FZ) Microsomal Monooxygenases->Fusarin Z (FZ) Hydroxylation DNA Adducts DNA Adducts Fusarin X (FX)->DNA Adducts Fusarin Z (FZ)->DNA Adducts Gene Mutations Gene Mutations DNA Adducts->Gene Mutations

Figure 1: Metabolic Activation and Mutagenicity of this compound. This diagram illustrates the metabolic pathway of this compound, highlighting the role of microsomal monooxygenases in its conversion to the more potent mutagenic metabolites, Fusarin X and Fusarin Z, which subsequently lead to DNA damage.

Experimental Protocols for Genotoxicity Assessment

To provide a comprehensive understanding of how the mutagenic potential of this compound and its metabolites is evaluated, this section outlines the detailed methodologies for the key genotoxicity assays cited in the literature.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in specific strains of Salmonella typhimurium.

Experimental Workflow:

G Start Start Prepare Tester Strains Prepare Salmonella typhimurium (e.g., TA100) cultures Start->Prepare Tester Strains Mix Components Mix tester strain, test compound, and S9 mix (or buffer) Prepare Tester Strains->Mix Components Prepare S9 Mix Prepare S9 metabolic activation mix Prepare S9 Mix->Mix Components Plate on Minimal Glucose Agar Pour mixture onto minimal glucose agar plates Mix Components->Plate on Minimal Glucose Agar Incubate Incubate plates at 37°C for 48-72 hours Plate on Minimal Glucose Agar->Incubate Count Revertant Colonies Count the number of histidine revertant colonies Incubate->Count Revertant Colonies Analyze Data Compare revertant counts to control plates Count Revertant Colonies->Analyze Data End End Analyze Data->End

References

A Comparative Analysis of the Estrogenic Effects of Fusarin C and Zearalenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogenic effects of two common mycotoxins produced by Fusarium species: Fusarin C and zearalenone. This objective analysis, supported by experimental data, aims to inform research and development in toxicology and pharmacology.

Introduction to this compound and Zearalenone

This compound and zearalenone are secondary metabolites produced by various Fusarium fungi, which commonly contaminate cereal crops. While structurally distinct, both mycotoxins have been identified as "mycoestrogens" due to their ability to interact with estrogen receptors and elicit estrogen-like responses in mammals. Zearalenone, with its structural similarity to 17β-estradiol, has been extensively studied for its endocrine-disrupting properties.[1] this compound, initially investigated for its mutagenic and carcinogenic potential, has more recently been recognized for its estrogenic activity.[2][3] Understanding the comparative estrogenic potency and mechanisms of these two mycotoxins is crucial for assessing their potential risks to human and animal health.

Quantitative Comparison of Estrogenic Activity

The following table summarizes the available quantitative data on the estrogenic effects of this compound and zearalenone. It is important to note that direct comparative studies measuring all parameters under identical conditions are limited.

ParameterThis compoundZearalenone17β-Estradiol (Reference)
Estrogen Receptor Binding Affinity (IC50)
ERαData not available240.4 nM~1-10 nM
ERβData not available165.7 nM~1-10 nM
Cell Proliferation (MCF-7 Cells)
Stimulatory Concentration Range0.1 - 20 µM[2][3]Induces proliferation at nanomolar concentrationsPicomolar to nanomolar range
EC50 (Stimulatory Effect)Data not availableData varies (e.g., β-zearalenol: 5.2 x 10⁻³ µM)~0.01 nM
Inhibitory Concentration (IC50)46.8 µM[2]Not typically observed at physiological concentrationsNot applicable
Relative Proliferative Potency (RPP) Data not available7 (for α-zearalenol)100

Note: The data for zearalenone's metabolites, such as α-zearalenol and β-zearalenol, are often reported due to their significant in vivo presence and potent estrogenic activity.

Experimental Methodologies

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to isolated estrogen receptors (ERα and ERβ).

Protocol Outline:

  • Preparation of Receptor Source: Estrogen receptors are typically isolated from the uterine cytosol of ovariectomized rats.

  • Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound or zearalenone).

  • Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or size-exclusion chromatography are used to separate the receptor-bound radiolabeled estrogen from the unbound fraction.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. This value is inversely proportional to the binding affinity of the compound.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Protocol Outline:

  • Cell Culture: MCF-7 cells are maintained in a growth medium. Prior to the assay, they are transferred to a steroid-free medium to deplete endogenous estrogens.

  • Treatment: The cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound or zearalenone). A positive control (17β-estradiol) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell viability and proliferation can be measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: The results are expressed as a percentage of the maximal proliferation induced by 17β-estradiol. The concentration of the test compound that produces 50% of the maximal effect (EC50) is determined. The relative proliferative effect (RPE) and relative proliferative potency (RPP) can also be calculated to compare the potency of the test compound to 17β-estradiol.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate estrogen receptors, leading to the transcription of a reporter gene (luciferase).

Protocol Outline:

  • Cell Line: A cell line (e.g., a modified MCF-7 or other suitable cell line) is used that has been stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.

  • Treatment: The cells are exposed to various concentrations of the test compound.

  • Incubation: After an appropriate incubation period, the cells are lysed.

  • Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of estrogen receptor activation. EC50 values can be calculated to determine the potency of the compound. Direct binding of this compound to estrogen receptors has been demonstrated using this type of assay.[2]

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mycoestrogen Mycoestrogen ER Estrogen Receptor (ER) Mycoestrogen->ER ER_Mycoestrogen Activated ER Complex ER->ER_Mycoestrogen Binding HSP Heat Shock Protein (HSP) HSP->ER Stabilization ERE Estrogen Response Element (ERE) ER_Mycoestrogen->ERE Dimerization & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cell Proliferation, etc. Protein_Synthesis->Cellular_Response Leads to

Experimental_Workflow cluster_assays In Vitro Estrogenicity Assays cluster_data Data Analysis Receptor_Binding Estrogen Receptor Competitive Binding Assay IC50 IC50 Receptor_Binding->IC50 Determines Cell_Proliferation MCF-7 Cell Proliferation Assay (E-Screen) EC50 EC50 Cell_Proliferation->EC50 Determines RPP RPP Cell_Proliferation->RPP Calculates Reporter_Gene Luciferase Reporter Gene Assay Reporter_Gene->EC50 Determines

Discussion and Conclusion

The available data indicate that both this compound and zearalenone possess estrogenic properties, capable of stimulating the proliferation of estrogen-receptor-positive breast cancer cells. Zearalenone and its metabolites, particularly α-zearalenol, are potent mycoestrogens with well-characterized binding affinities for both ERα and ERβ.

The estrogenic activity of this compound is evident from its ability to stimulate MCF-7 cell growth and activate estrogen receptors in reporter gene assays.[2] One study suggests that the toxicity of this compound is comparable to other mycoestrogens like zearalenone.[2][3] However, a direct quantitative comparison of its estrogenic potency with that of zearalenone is hampered by the lack of specific data on its receptor binding affinity (IC50) and its proliferative effective concentration (EC50).

The structural differences between this compound and zearalenone are significant, with zearalenone more closely mimicking the steroidal structure of 17β-estradiol. This structural dissimilarity may account for potential differences in their binding modes and potencies, an area that warrants further investigation.

References

A Comparative Guide to HPLC and ELISA Methods for the Quantification of Fusarin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mycotoxin Fusarin C, a secondary metabolite produced by various Fusarium species, is a significant contaminant in cereal crops. Its mutagenic properties necessitate reliable and accurate quantification in food and feed samples. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Method Comparison at a Glance

Both HPLC and ELISA offer distinct advantages and disadvantages for the detection of this compound. HPLC, particularly when coupled with mass spectrometry (MS/MS), provides high specificity and sensitivity, making it a gold-standard confirmatory method. In contrast, ELISA offers a high-throughput and cost-effective screening solution.

ParameterHPLC-MS/MSCompetitive Indirect ELISA (CI-ELISA)
Principle Chromatographic separation followed by mass-based detection and quantification.Immunoenzymatic reaction based on the competition between this compound in the sample and a labeled this compound for a limited number of specific antibodies.
Specificity Very High (based on retention time and mass-to-charge ratio).Good to High (dependent on antibody specificity). Some cross-reactivity with related fusarins may occur[1][2].
Sensitivity High. Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically in the low µg/kg range[1].High. 50% inhibitory concentrations (IC50) can be as low as 1.0 ng/mL[1][2].
Throughput Lower. Sample analysis is sequential.High. Multiple samples can be analyzed simultaneously in a microplate format.
Cost High (instrumentation and maintenance).Lower (reagents and consumables).
Sample Preparation More extensive (extraction, clean-up).Generally simpler (extraction and dilution).
Confirmation Yes. Provides structural information.No. Positive results often require confirmation by a method like HPLC-MS/MS.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers a reliable and sensitive approach for the determination of this compound in complex matrices like corn.

Sample Preparation (Dispersive Solid Phase Extraction - dSPE) [1]

  • Extraction: Homogenize 5g of the sample with 20 mL of acetonitrile/water (80/20, v/v).

  • Salting Out: Add 4g of anhydrous MgSO4 and 1g of NaCl, vortex, and centrifuge.

  • dSPE Clean-up: Transfer an aliquot of the supernatant to a tube containing 150 mg of anhydrous MgSO4 and 50 mg of PSA (primary secondary amine) sorbent. Vortex and centrifuge.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions [1]

  • HPLC System: A standard HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (CI-ELISA)

This immunoassay is based on the competition between free this compound in the sample and this compound conjugated to a carrier protein for binding to a specific monoclonal antibody.

Assay Protocol [1][2]

  • Coating: Coat microtiter plate wells with a this compound-protein conjugate and incubate.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Competition: Add a mixture of the sample extract and a specific anti-Fusarin C monoclonal antibody to the wells and incubate.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: Measure the absorbance at a specific wavelength. The color intensity is inversely proportional to the concentration of this compound in the sample.

Performance Data

The following table summarizes the key performance characteristics of the two methods based on published data.

Performance MetricHPLC-MS/MSCI-ELISA
Limit of Detection (LOD) 2 µg/kg[1]Not explicitly stated as LOD, but high sensitivity is demonstrated.
Limit of Quantification (LOQ) 7 µg/kg[1]Not explicitly stated as LOQ.
50% Inhibitory Concentration (IC50) Not Applicable1.0 - 66.7 ng/mL (depending on the monoclonal antibody clone)[1][2]
Recovery 80%[1]Not reported in the provided source.
**Linearity (R²) **> 0.99[3]Not reported in the provided source for this compound.
Cross-Reactivity Highly specific to this compound.Varies with antibody clone. For example, cross-reactivity with Fusarin A can range from 41.1% to 174.0%[1][2].

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC-MS/MS and CI-ELISA.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Sample Homogenization Extraction Acetonitrile/Water Extraction Sample->Extraction SaltingOut Salting Out (MgSO4, NaCl) Extraction->SaltingOut Centrifuge1 Centrifugation SaltingOut->Centrifuge1 dSPE dSPE Cleanup (MgSO4, PSA) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Evaporation Evaporation Centrifuge2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound analysis by HPLC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay CI-ELISA Protocol Sample Sample Extraction Dilution Dilution of Extract Sample->Dilution Competition Add Sample & Monoclonal Antibody Dilution->Competition Coating Plate Coating (this compound Conjugate) Blocking Blocking Coating->Blocking Blocking->Competition Incubation1 Incubation Competition->Incubation1 Washing1 Washing Incubation1->Washing1 SecondaryAb Add Enzyme-Conjugated Secondary Ab Washing1->SecondaryAb Incubation2 Incubation SecondaryAb->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Incubation3 Incubation (Color Development) Substrate->Incubation3 Measurement Measure Absorbance Incubation3->Measurement

Caption: Workflow for this compound analysis by CI-ELISA.

Conclusion

The choice between HPLC and ELISA for this compound analysis depends on the specific research or monitoring objective. For rapid screening of a large number of samples where high throughput and cost-effectiveness are critical, ELISA is a suitable choice. However, for confirmatory analysis, regulatory purposes, and research requiring high specificity and accurate quantification, HPLC-MS/MS is the preferred method. In many quality control pipelines, ELISA is used as an initial screening tool, with positive results being confirmed by HPLC-MS/MS. This integrated approach leverages the strengths of both techniques to ensure food and feed safety.

References

Comparative genomics of Fusarin C producing and non-producing Fusarium strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genomic landscapes of Fusarium strains that produce the mycotoxin Fusarin C and those that do not. By examining the genetic determinants, regulatory pathways, and experimental data, this document aims to furnish researchers with the necessary information to understand and manipulate this compound biosynthesis.

Key Genetic Determinants of this compound Production

The primary genetic distinction between this compound-producing and non-producing Fusarium strains lies in the presence or absence of the this compound biosynthetic gene cluster (fus). This cluster harbors the essential genes required for the synthesis of the polyketide-non-ribosomal peptide hybrid molecule.

The this compound (fus) Gene Cluster

In producing species like Fusarium fujikuroi, Fusarium verticillioides, and Fusarium graminearum, the fus gene cluster is a well-defined genomic region. While the full cluster can contain up to nine co-expressed genes (fus1 to fus9), functional studies have demonstrated that only a core set of four genes is essential for the biosynthesis of this compound.[1]

Table 1: Core Genes of the this compound Biosynthetic Cluster

GeneEncoded ProteinFunction in this compound Biosynthesis
fus1Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS)Catalyzes the initial steps of this compound biosynthesis by assembling the polyketide backbone and incorporating an amino acid.[2][3]
fus2Putative α/β hydrolaseInvolved in the cyclization of the 2-pyrrolidone ring.
fus8Cytochrome P450 monooxygenaseResponsible for the oxidation at the C-20 position of the fusarin molecule.
fus9MethyltransferaseCatalyzes the final methylation step at the C-20 position.

The absence of this entire gene cluster is the most common reason for the inability of certain Fusarium species, such as Fusarium oxysporum, or specific strains of otherwise producing species to synthesize this compound.[4] Comparative genomic analyses have confirmed that this cluster is missing in many non-producing isolates.[4]

Regulation of this compound Biosynthesis

In strains possessing the fus gene cluster, the production of this compound is not constitutive but is tightly regulated by a complex network of signaling pathways that respond to environmental cues. Understanding these regulatory mechanisms is crucial for controlling this compound contamination and for potential biotechnological applications.

Environmental Factors

Several environmental conditions have been shown to influence the expression of the fus gene cluster and, consequently, the production of this compound:

  • Nitrogen Availability: High concentrations of nitrogen are known to induce the expression of the fus genes.[5] Conversely, nitrogen starvation downregulates their expression.[5]

  • pH: Acidic pH conditions favor the biosynthesis of this compound.

  • Light: Light has been identified as a regulator of fusarin synthesis, with some studies indicating a reduction in production in the presence of light.[4][6]

Genetic Regulators

Recent research has identified several genes outside of the fus cluster that play a significant role in regulating its expression. These genes are often part of broader signaling pathways that control various aspects of fungal development and secondary metabolism.

Table 2: Key Genetic Regulators of this compound Production in Fusarium fujikuroi

GeneEncoded ProteinSignaling PathwayEffect on this compound Production
carSRING finger protein repressorCarotenoid RegulationPositive
wcoAWhite Collar photoreceptorLight DetectionPositive
acyAAdenylate cyclasecAMP SignalingPositive

Mutations in these genes have been shown to significantly impact this compound production, highlighting the intricate cross-talk between different signaling cascades.[5]

Experimental Data and Methodologies

The following sections detail the experimental protocols used to investigate the genomics and production of this compound in Fusarium.

Comparative Genomic Analysis Workflow

A typical workflow for the comparative genomic analysis of this compound producing and non-producing strains involves several key steps.

cluster_0 Strain Selection & DNA Extraction cluster_1 Sequencing & Assembly cluster_2 Comparative Analysis A This compound Producing Strain C Genomic DNA Extraction A->C B This compound Non-producing Strain B->C D Whole Genome Sequencing C->D E Genome Assembly D->E F Gene Prediction & Annotation E->F G Presence/Absence Analysis of fus Cluster F->G H SNP/Indel/SV Analysis F->H Light Light wcoA wcoA (Photoreceptor) Light->wcoA + Nitrogen High Nitrogen fus_cluster fus Gene Cluster Expression Nitrogen->fus_cluster + pH_acid Acidic pH pH_acid->fus_cluster + cAMP cAMP Signaling wcoA->cAMP wcoA->fus_cluster + acyA acyA (Adenylate Cyclase) acyA->cAMP + carS carS (Repressor) carS->fus_cluster + cAMP->fus_cluster + FusarinC This compound Biosynthesis fus_cluster->FusarinC

References

Differentiating the Biological Activity of Fusarin C Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Fusarin C and its isomers. This compound, a mycotoxin produced by various Fusarium species, has garnered significant attention due to its mutagenic, carcinogenic, and estrogenic properties.[1][2][3] Understanding the differential activities of its isomers is crucial for accurate risk assessment and the development of potential therapeutic interventions. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes associated signaling pathways to facilitate further research in this area.

Comparative Biological Activity of this compound Isomers

The biological effects of this compound and its isomers can vary significantly. These differences are often attributed to stereochemical variations which can alter their interaction with biological targets.[4] While comprehensive comparative data remains an active area of research, this section summarizes the available quantitative information on their cytotoxic and mutagenic potential.

CompoundCell LineAssayEndpointResult
This compound Caco-2 (colorectal cancer)CytotoxicityIC505.6 - 42.8 µM[1]
U266 (multiple myeloma)CytotoxicityIC505.6 - 42.8 µM[1]
PC3 (prostate cancer)CytotoxicityIC505.6 - 42.8 µM[1]
MDA-MB-231 (breast cancer)CytotoxicityIC50> 10 µM[2]
MCF-10a (non-tumorigenic breast)CytotoxicityIC50> 10 µM[2]
MCF-7 (breast cancer)CytotoxicityIC5046.8 µM[1]
Salmonella typhimurium TA100Mutagenicity (Ames Test)Revertants/plateMutagenic with metabolic activation
Fusarin A Salmonella typhimuriumMutagenicity (Ames Test)Not specifiedNon-mutagenic
Fusarin D Salmonella typhimuriumMutagenicity (Ames Test)Not specifiedNon-mutagenic
(8Z)-Fusarin C Not specifiedNot specifiedNot specifiedAltered biological activity profile expected[4]
(6Z)-Fusarin C Not specifiedNot specifiedNot specifiedAltered biological activity profile expected[4]
epi-Fusarin C Not specifiedNot specifiedNot specifiedNot specified

Key Signaling Pathways Affected by this compound

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its estrogenic activity is mediated through direct interaction with estrogen receptors, while it also appears to influence other critical pathways involved in cell growth and proliferation.

Estrogenic Signaling Pathway

This compound has been identified as a mycoestrogen, capable of binding to estrogen receptors (ERα and ERβ) and eliciting an estrogenic response.[1][2] This interaction can lead to the activation of downstream signaling cascades that promote cell proliferation, particularly in estrogen-sensitive tissues. One of the key downstream targets of this pathway is the proto-oncogene c-Myc, a critical regulator of cell cycle progression.[5]

Estrogenic_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fusarin_C This compound ER Estrogen Receptor (ERα/ERβ) Fusarin_C->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds c_Myc c-Myc Gene ERE->c_Myc Activates Transcription Proliferation Cell Proliferation c_Myc->Proliferation Promotes

Caption: Estrogenic signaling pathway activated by this compound.

PI3K/Akt and MAPK Signaling Pathways

Preliminary evidence suggests that this compound may also influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central regulators of cell growth, survival, and proliferation. While the precise mechanisms of interaction are still under investigation, it is hypothesized that this compound may modulate the phosphorylation status of key proteins within these cascades, such as Akt and ERK, and their downstream targets like CREB.

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_downstream Downstream Targets Fusarin_C This compound PI3K PI3K Fusarin_C->PI3K Ras Ras Fusarin_C->Ras Akt Akt PI3K->Akt Akt_p p-Akt Akt->Akt_p P CREB CREB Akt_p->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p P ERK_p->CREB CREB_p p-CREB CREB->CREB_p P Gene_Expression Gene Expression (Proliferation, Survival) CREB_p->Gene_Expression

Caption: Potential involvement of this compound in PI3K/Akt and MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of this compound and its isomers.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound isomers A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

Caption: General workflow for an MTT cytotoxicity assay.

Materials:

  • Target cell lines (e.g., MCF-7, Caco-2)

  • Complete cell culture medium

  • This compound and its isomers

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and its isomers in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Following the MTT incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration that inhibits 50% of cell growth).

Mutagenicity Assay (Ames Test)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • S9 fraction (for metabolic activation)

  • This compound and its isomers

  • Positive and negative controls

Procedure:

  • Prepare overnight cultures of the Salmonella typhimurium tester strains in nutrient broth.

  • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate buffer (for direct mutagenicity).

  • Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Add molten top agar to the mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Allow the top agar to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. The results are often expressed as the number of revertants per plate.[6]

Conclusion

This guide provides a foundational overview of the differential biological activities of this compound and its isomers. The available data indicates that this compound possesses significant cytotoxic and mutagenic potential, along with estrogenic activity mediated through estrogen receptors and the potential to influence key signaling pathways like PI3K/Akt and MAPK. However, a critical knowledge gap exists regarding the specific quantitative biological activities of its various isomers. Further research, employing the standardized protocols outlined herein, is essential to fully characterize the toxicological profiles of these compounds. Such studies will be invaluable for a more accurate assessment of the risks they pose to human health and for exploring their potential in therapeutic applications.

References

Navigating Fusarin C Exposure: A Comparative Guide to Potential Biomarkers in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mycotoxin Fusarin C, a secondary metabolite produced by various Fusarium species, poses a potential threat to animal and human health due to its mutagenic properties. Effective risk assessment and the development of mitigation strategies hinge on the availability of reliable biomarkers of exposure. However, the validation of such biomarkers in animal models remains an area of active research with limited recent definitive studies. This guide provides a comparative overview of potential biomarkers for this compound exposure, based on its known metabolic pathways, and outlines experimental protocols for their validation.

Potential Biomarkers for this compound Exposure

The biotransformation of this compound in vivo presents several candidate molecules that could serve as biomarkers of exposure. These can be broadly categorized into metabolites of activation and detoxification, as well as downstream effect markers. To date, a head-to-head comparison of validated biomarkers with established performance metrics is not available in recent scientific literature. The following table summarizes potential biomarkers derived from metabolic pathways, proposing a framework for future validation studies.

Biomarker CategoryPotential BiomarkerBiological MatrixRationale for Use as a BiomarkerProposed Analytical Method
Parent Compound & Metabolites This compoundUrine, Feces, PlasmaDirect measure of recent exposure.LC-MS/MS
Fusarin X and Fusarin ZUrine, Feces, PlasmaMore mutagenic metabolites indicating metabolic activation.[1]LC-MS/MS
Fusarin PM₁UrineWater-soluble metabolite indicating carboxylesterase activity.[2]LC-MS/MS
Detoxification Products This compound-glutathione (GSH) conjugateBile, Urine, Liver TissueIndicates detoxification via the glutathione S-transferase pathway.[3]LC-HRMS/MS
Macromolecular Adducts DNA Adducts (e.g., with guanine)Liver, Target TissuesIndication of genotoxicity and the effective biological dose.32P-postlabelling, LC-MS/MS
Protein Adducts (e.g., with albumin)Plasma/SerumLonger-term indicator of exposure compared to urinary metabolites.LC-MS/MS

Experimental Protocols for Biomarker Validation

The validation of the aforementioned biomarkers is crucial to establish their reliability for exposure assessment. Below are detailed, generalized experimental protocols that can be adapted for this compound biomarker validation in rodent models (e.g., rats, mice).

Animal Dosing and Sample Collection
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to a standard chow diet and water.

  • Dosing:

    • Prepare a stock solution of purified this compound in a suitable vehicle (e.g., corn oil).

    • Administer this compound via oral gavage at multiple dose levels (e.g., low, medium, and high doses) and a vehicle control. A preliminary dose-range finding study is recommended to determine appropriate dose levels that do not cause acute toxicity but are sufficient to elicit a measurable biomarker response.

    • Include both single-dose and repeated-dose (e.g., daily for 28 days) study arms to assess biomarkers of acute and sub-chronic exposure.

  • Sample Collection:

    • Urine and Feces: House animals in metabolic cages for collection at specified time points (e.g., 0-24h, 24-48h post-dosing).

    • Blood: Collect blood samples via tail vein or terminal cardiac puncture at various time points. Process for plasma and serum.

    • Tissues: At the end of the study, euthanize animals and collect relevant tissues (liver, kidney, target organs). Flash-freeze in liquid nitrogen and store at -80°C.

Analytical Methodology for Biomarker Quantification (LC-MS/MS)

This protocol provides a general framework for the analysis of this compound and its metabolites. Method optimization and validation are critical for each specific biomarker.

  • Sample Preparation:

    • Urine: Centrifuge to remove debris. Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to measure conjugated metabolites. Use solid-phase extraction (SPE) for cleanup and concentration.

    • Plasma/Serum: Perform protein precipitation (e.g., with acetonitrile). Centrifuge and collect the supernatant for analysis.

    • Tissues: Homogenize tissues in a suitable buffer. Use protein precipitation and SPE for cleanup.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile/methanol containing a modifier (e.g., formic acid).

    • Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for sensitive and specific detection.

    • Quantification: Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction recovery. Generate a calibration curve using standards of the target analyte.

Validation of DNA Adducts by 32P-Postlabelling

While older studies reported difficulties in detecting this compound-DNA adducts with this method, modern enhancements may yield different results.[2]

  • DNA Isolation: Isolate DNA from target tissues (e.g., liver) using standard enzymatic or kit-based methods.

  • DNA Hydrolysis: Digest DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich adducted nucleotides using methods like nuclease P1 digestion.

  • 32P-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P-ATP catalyzed by T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect and quantify the adducts by autoradiography or phosphorimaging.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in this compound toxicology and biomarker generation, the following diagrams illustrate the key metabolic pathways and a generalized experimental workflow for biomarker validation.

FusarinC_Metabolism Metabolic Pathway of this compound FusarinC This compound Activation Metabolic Activation (Microsomal Monooxygenases) FusarinC->Activation CYP450 Carboxylesterase Carboxylesterase FusarinC->Carboxylesterase ReactiveMetabolite Reactive Electrophilic Metabolite(s) Activation->ReactiveMetabolite FusarinX_Z Fusarin X and Z (More Mutagenic) Activation->FusarinX_Z GSH_Conjugation Glutathione S-transferase ReactiveMetabolite->GSH_Conjugation GSH DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Genotoxicity Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Detoxification Detoxification FusarinPM1 Fusarin PM₁ (Water-soluble) Carboxylesterase->FusarinPM1 GSH_Adduct This compound-GSH Conjugate GSH_Conjugation->GSH_Adduct Excretion Excretion FusarinPM1->Excretion GSH_Adduct->Excretion Biomarker_Validation_Workflow Experimental Workflow for Biomarker Validation cluster_animal_study Animal Study cluster_analysis Biomarker Analysis cluster_validation Validation Animal_Model Select Animal Model (e.g., Rats) Dosing Administer this compound (Multiple Doses + Control) Animal_Model->Dosing Sample_Collection Collect Biological Samples (Urine, Blood, Tissues) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Prep Quantification Quantification (e.g., LC-MS/MS) Sample_Prep->Quantification Data_Analysis Statistical Analysis (Dose-Response) Quantification->Data_Analysis Performance_Metrics Assess Performance (Sensitivity, Specificity) Data_Analysis->Performance_Metrics Comparison Compare Biomarkers Performance_Metrics->Comparison Report Publish Findings Comparison->Report

References

Comparative study of Fusarin C production in different Fusarium species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Fusarin C production across various Fusarium species, a mycotoxin of significant interest due to its mutagenic properties. This document summarizes quantitative data, details experimental protocols for its analysis, and illustrates the key biosynthetic and regulatory pathways involved in its production.

Comparative Analysis of this compound Production

This compound is a polyketide-derived mycotoxin produced by a range of Fusarium species. Its production levels are highly variable and depend on the specific species, isolate, and environmental conditions. The following table summarizes reported this compound production levels in different Fusarium species under various culture conditions. It is important to note that direct comparison is challenging due to the diverse methodologies employed in these studies.

Fusarium SpeciesSubstrate/MediumProduction LevelReference
F. moniliforme (syn. F. verticillioides)Liquid Culture (Sucrose/Glucose)> 60 ppm (> 60 µg/g)[1]
F. moniliforme (syn. F. verticillioides)Corn18.7 - 332.0 µg/g[1]
F. moniliforme (syn. F. verticillioides)Modified 10% ICI N synthetic liquid medium0.04 - 200 µg/L[2]
F. venenatumNot specifiedProduces this compound[3]
F. graminearumNot specifiedProduces this compound
F. culmorumNot specifiedProduces this compound
F. crookwellenseNot specifiedProduces this compound
F. sporotrichioidesModified 10% ICI N synthetic liquid medium0.04 - 200 µg/L[2]
F. poaeModified 10% ICI N synthetic liquid medium0.04 - 200 µg/L[2]
F. tricinctumNot specifiedProduces this compound
F. avenaceumNot specifiedProduces this compound
F. oxysporumModified 10% ICI N synthetic liquid medium0.04 - 200 µg/L[2]
F. subglutinansLiquid Medium and CornNot detected[1]

Factors Influencing this compound Production

Several environmental and nutritional factors have been shown to influence the biosynthesis of this compound:

  • pH: Optimal production of this compound in F. moniliforme has been observed in acidic conditions, with a pH range of 3.0 to 4.0.[1]

  • Aeration: Adequate aeration is important for optimal biosynthesis.[1]

  • Carbohydrate Source and Concentration: Sucrose and glucose are the most effective carbohydrate sources for this compound production.[1] A high sugar concentration (30-40%) has been found to be optimal.[1]

  • Nitrogen Source: High concentrations of nitrogen, particularly from sources like glutamine, induce the expression of the fusarin gene cluster.[1]

  • Light: Light has been shown to repress fusarin production in F. fujikuroi.[4]

Experimental Protocols

Accurate quantification of this compound is crucial for research and safety assessment. The following sections outline typical methodologies for the extraction and analysis of this mycotoxin.

Fungal Culture and Mycelium Preparation

A representative protocol for fungal culture and mycelium harvesting is as follows:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized production medium) with spores or mycelial fragments of the Fusarium species of interest.

  • Incubation: Incubate the cultures on a rotary shaker at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 7-14 days) in the dark.

  • Harvesting: Separate the mycelium from the culture broth by filtration (e.g., using Miracloth).

  • Washing: Wash the mycelium with sterile distilled water to remove residual medium.

  • Drying and Grinding: Freeze-dry the mycelium and then grind it into a fine powder for extraction.

Extraction of this compound

A common procedure for extracting this compound from fungal mycelium or contaminated matrices involves solvent extraction:

  • Solvent Addition: Suspend the ground mycelium or sample in a suitable extraction solvent, such as a mixture of acetonitrile and water (e.g., 85:15 v/v).[5]

  • Extraction: Shake the suspension for an extended period (e.g., 1 hour) to ensure efficient extraction of the mycotoxin.[5]

  • Filtration: Filter the extract to remove solid debris.

  • Cleanup (Optional but Recommended): For complex matrices, a cleanup step using solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) can be employed to remove interfering compounds.[6]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is a widely used technique for the quantification of this compound.

  • Chromatographic System: A reverse-phase HPLC system is typically used.

  • Column: A C18 column is commonly employed for separation.

  • Mobile Phase: A gradient of methanol and water, often with a modifier like formic acid, is used for elution.[2]

  • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at the characteristic wavelength of this compound (around 360 nm).

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve generated with certified reference standards.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is employed.

  • Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, specific precursor-to-product ion transitions are monitored for quantification and confirmation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS allows for accurate mass measurements, providing high confidence in compound identification.

  • Internal Standards: The use of isotopically labeled internal standards is recommended for accurate quantification to compensate for matrix effects.

Biosynthesis and Regulatory Pathways

The production of this compound is a complex process involving a dedicated gene cluster and is regulated by various signaling pathways.

This compound Biosynthesis Pathway

The core of the this compound biosynthetic pathway is a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, encoded by the fusA gene (also known as fus1 or PKS10).[3] This enzyme catalyzes the initial steps of assembling the polyketide backbone and incorporating an amino acid moiety. Subsequent modifications, including oxidations and methylations, are carried out by other enzymes encoded within the fus gene cluster to yield the final this compound molecule.[7]

Fusarin_C_Biosynthesis Acetyl_CoA Acetyl-CoA PKS_NRPS PKS-NRPS (FusA/Fus1) Acetyl_CoA->PKS_NRPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS Homoserine Homoserine Homoserine->PKS_NRPS Polyketide_Intermediate Polyketide-Amino Acid Intermediate PKS_NRPS->Polyketide_Intermediate Modification_Enzymes Modification Enzymes (e.g., Oxidases, Methyltransferases) Polyketide_Intermediate->Modification_Enzymes Fusarin_C This compound Modification_Enzymes->Fusarin_C

Caption: Simplified overview of the this compound biosynthetic pathway.

Regulatory Network of this compound Production

The expression of the fus gene cluster is tightly regulated by a network of signaling pathways that respond to environmental cues. Key regulatory genes include wcoA (light sensing), acyA (cAMP signaling), and carS (carotenoid biosynthesis regulation).[8] The global regulator LaeA has also been shown to positively regulate this compound production.[4]

Regulatory_Network Light Light wcoA wcoA Light->wcoA Nitrogen High Nitrogen fus_cluster fus Gene Cluster Expression Nitrogen->fus_cluster pH Acidic pH pH->fus_cluster wcoA->fus_cluster acyA acyA (cAMP pathway) acyA->fus_cluster carS carS carS->fus_cluster LaeA LaeA LaeA->fus_cluster Fusarin_C This compound Production fus_cluster->Fusarin_C

Caption: Key regulators of this compound production in Fusarium.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data interpretation.

Experimental_Workflow Start Sample Collection (Fungal Culture or Contaminated Matrix) Extraction Extraction with Organic Solvent Start->Extraction Cleanup Sample Cleanup (SPE or dSPE) Extraction->Cleanup Analysis LC-MS/MS or HPLC-PDA Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results and Interpretation Data_Processing->End

References

Evaluating the Synergistic Toxic Effects of Fusarin C with Other Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

While direct experimental data on the synergistic toxic effects of Fusarin C with other mycotoxins remains limited, its frequent co-occurrence with other potent Fusarium toxins necessitates a thorough evaluation of potential interactions. This guide provides a comparative analysis of the known toxicological profile of this compound alongside the observed synergistic effects of its common co-contaminants: deoxynivalenol (DON), zearalenone (ZEA), and fumonisin B1 (FB1). The data presented is compiled from various in vitro and in vivo studies and is intended to inform future research and risk assessment strategies.

Toxicological Profile of this compound

This compound is a mycotoxin produced by several Fusarium species and exhibits a range of toxicological effects.[1][2] Its primary modes of action include:

  • Mutagenicity: this compound has demonstrated mutagenic properties, with its epoxide group suspected to interact with DNA.[1]

  • Estrogenic Activity: It acts as an estrogenic agonist, stimulating the growth of estrogen-responsive human breast cancer cells (MCF-7) at concentrations between 0.1 and 20 µM.[1][3] At concentrations exceeding 50 µM, it becomes inhibitory.[1][3] Its estrogenic potency is comparable to that of zearalenone.[1][3]

  • Immunosuppressive Effects: this compound has been shown to have immunomodulatory effects, including the inhibition of macrophage activation.[2]

  • Cytotoxicity: It induces a dose-dependent decrease in the viability of various human cell lines, including Caco-2 (colorectal cancer), U266 (multiple myeloma), PC3 (prostate cancer), MDA-MB-231 (breast cancer), and MCF-10a (non-tumorigenic breast epithelial).[1][3]

Synergistic Toxicity of Co-occurring Mycotoxins

Deoxynivalenol, zearalenone, and fumonisin B1 are frequently found alongside this compound in contaminated agricultural commodities. Numerous studies have investigated the combined toxic effects of these mycotoxins, revealing synergistic, additive, and occasionally antagonistic interactions depending on the combination, concentrations, and experimental model.

Deoxynivalenol (DON) and Zearalenone (ZEA)

The combination of DON and ZEA often results in enhanced cytotoxicity compared to the individual toxins.

Table 1: Synergistic Cytotoxicity of Deoxynivalenol (DON) and Zearalenone (ZEA)

Cell LineMycotoxin ConcentrationsExposure TimeObserved EffectReference
HepG2 (Human Liver Cancer)1 µM DON + 5, 10, or 20 µM ZEA24 hoursSignificant reduction in cell viability compared to single exposures.[4][5]
HepG2IC50 concentrations48 hoursSynergistic cytotoxic activity.[4]
IPEC-J2 (Porcine Intestinal Epithelial)0.5 µM DON + 10 µM ZEA (non-cytotoxic concentrations)48 hoursCytotoxic effect observed.[4]
Deoxynivalenol (DON) and Fumonisin B1 (FB1)

The interaction between DON and FB1 appears to be complex, with evidence for both synergistic and additive effects, particularly in relation to intestinal inflammation and cytotoxicity.

Table 2: Combined Toxic Effects of Deoxynivalenol (DON) and Fumonisin B1 (FB1)

Experimental ModelMycotoxin ConcentrationsExposure TimeObserved EffectReference
Mice (in vivo)Gavage with DON and FB1Not specifiedEnhanced intestinal damage and pro-inflammatory cytokine secretion.[6]
IPEC-J2 (Porcine Intestinal Epithelial)Not specifiedNot specifiedIncreased pyroptosis and inflammatory response.[6]
Porcine LymphocytesHigh concentrationsNot specifiedSynergistic genotoxicity (Comet assay).[7]
Rats (in vivo)30 µ g/animal/day DON + 150 µ g/animal/day FB114 daysAdditive effect on ceramide synthesis disturbance in the liver.[8][9]
Zearalenone (ZEA) and Fumonisin B1 (FB1)

Studies on the combined effects of ZEA and FB1 are less common, but available data suggest the potential for synergistic interactions, particularly at higher concentrations.

Table 3: Combined Toxic Effects of Zearalenone (ZEA) and Fumonisin B1 (FB1)

Experimental ModelMycotoxin ConcentrationsExposure TimeObserved EffectReference
Porcine LymphocytesHigh concentrationsNot specifiedSynergistic genotoxicity (Comet assay).[7]
Rats (in vivo)15 µ g/animal/day ZEA + 150 µ g/animal/day FB114 daysAntagonistic relationship in renal phospholipids.[8][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized representation based on methodologies cited in the reviewed literature.

  • Cell Seeding: Plate cells (e.g., HepG2, IPEC-J2) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Mycotoxin Treatment: Prepare stock solutions of mycotoxins in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to the desired final concentrations. Remove the old medium from the wells and add 100 µL of the mycotoxin-containing medium. Include solvent controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the solvent control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is a generalized representation.

  • Cell Treatment: Seed cells in 6-well plates and treat with mycotoxins as described above.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Signaling Pathways and Experimental Workflows

The synergistic toxicity of DON, ZEA, and FB1 often involves the induction of oxidative stress and the activation of apoptotic pathways.

Synergistic_Toxicity_Pathway Mycotoxins Mycotoxin Co-exposure (DON, ZEA, FB1) ROS Increased ROS Production Mycotoxins->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Upregulation Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 | Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for synergistic apoptosis induction.

Experimental_Workflow start Start: Cell Culture treatment Mycotoxin Treatment (Single and Combined) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis gene_expression Gene Expression Analysis (qPCR) incubation->gene_expression data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for evaluating synergistic cytotoxicity.

Conclusion and Future Directions

The available evidence strongly suggests that the co-occurrence of this compound with other Fusarium mycotoxins like DON, ZEA, and FB1 poses a greater toxicological risk than would be predicted from their individual effects. The synergistic and additive interactions observed in numerous studies highlight the importance of considering mycotoxin mixtures in risk assessments.

Given this compound's own mutagenic, estrogenic, and immunomodulatory properties, it is plausible that it could contribute significantly to the overall toxicity of a mycotoxin cocktail. Future research should prioritize direct investigations into the synergistic effects of this compound with DON, ZEA, and FB1. Such studies should employ a variety of cell lines relevant to human exposure (e.g., intestinal, hepatic, and immune cells) and utilize modern toxicological endpoints to elucidate the underlying molecular mechanisms. This will be crucial for developing more accurate safety guidelines for these prevalent food and feed contaminants.

References

Comparative Analysis of the Structure-Activity Relationship of Fusarin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of Fusarin C and its derivatives reveals critical structural determinants for their mutagenic, cytotoxic, and estrogenic effects. This guide synthesizes available experimental data to provide a comparative analysis for researchers in toxicology and drug development.

This compound, a mycotoxin produced by various Fusarium species, has garnered significant attention due to its diverse biological activities, including mutagenicity, carcinogenicity, and estrogenic effects. Understanding the relationship between the chemical structure of this compound and its biological functions is crucial for risk assessment and the potential development of novel therapeutic agents. This guide provides a comparative overview of the structure-activity relationship (SAR) of this compound analogs, supported by experimental data and detailed methodologies.

Cytotoxicity of this compound and its Analogs

This compound exhibits a dose-dependent cytotoxic effect on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound across different cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colorectal Adenocarcinoma5.6 - 42.8[1]
U266Multiple Myeloma5.6 - 42.8[1]
PC3Prostate Cancer5.6 - 42.8[1]
MDA-MB-231Breast Cancer (ER-)>10[1]
MCF-7Breast Cancer (ER+)46.8[1]

Note: A range of IC50 values is provided for Caco-2, U266, and PC3 cells as reported in the source.

The data indicates that this compound's cytotoxicity varies among different cancer cell types. Notably, the estrogen receptor-positive (ER+) breast cancer cell line MCF-7 shows a specific dose-response, with proliferation stimulated at lower concentrations and inhibited at higher concentrations.[1]

Mutagenicity: The Critical Role of the Epoxide Ring

The mutagenicity of this compound is a key toxicological concern. Structure-activity studies have pinpointed the 13,14-epoxide ring as an essential feature for this activity. Analogs that lack this epoxide group, such as Fusarin A and Fusarin D, are reported to be non-mutagenic.

Metabolic activation is required for this compound's mutagenic effects. In vitro studies using rat liver microsomes have identified two metabolites, Fusarin Z (FZ) and Fusarin X (FX), which are significantly more mutagenic than the parent compound in the Ames test.[2]

CompoundRelative Mutagenicity (compared to this compound)
This compound1x
Fusarin X (FX)60x
Fusarin Z (FZ)500x

This highlights the importance of metabolism in the genotoxicity of this compound.

Estrogenic Activity

This compound exhibits estrogenic activity, particularly in ER+ breast cancer cells like MCF-7. At concentrations ranging from 0.1 to 20 µM, this compound stimulates the proliferation of these cells.[1][3] This effect is believed to be mediated through the estrogen receptor, as it is not observed in ER-negative cell lines such as MDA-MB-231.[4][5] At concentrations exceeding 50 µM, this compound becomes inhibitory to MCF-7 cell growth.[1][3]

The estrogenic activity of other Fusarium metabolites, such as fusarielins, has also been reported, suggesting that the ability to interact with the estrogen receptor may be a feature of this class of compounds.[4][5]

Anti-inflammatory Potential

While comprehensive SAR studies on the anti-inflammatory activity of a wide range of this compound analogs are limited, research on related Fusarium metabolites provides some insights. For instance, some fusaric acid derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglia cells, indicating anti-inflammatory potential.[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxicity of this compound and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells (e.g., Caco-2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those requiring metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal histidine medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8]

Estrogenic Activity Assay (MCF-7 Cell Proliferation)

The estrogenic activity of this compound analogs can be evaluated by their effect on the proliferation of ER+ MCF-7 cells.

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic effects.

  • Compound Treatment: Seed the cells in a 96-well plate and, after attachment, treat them with a range of concentrations of the test compounds. Include a positive control (e.g., 17β-estradiol) and a negative control (vehicle).

  • Incubation: Incubate the cells for a period of 4-6 days.

  • Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay, crystal violet staining, or a DNA quantification assay.

  • Data Analysis: An increase in cell proliferation compared to the negative control indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through various signaling pathways. The estrogenic effects in MCF-7 cells are initiated by the binding of the compound to the estrogen receptor, which then triggers downstream signaling cascades that promote cell proliferation. At cytotoxic concentrations, other pathways leading to apoptosis or cell cycle arrest are likely activated.

Below are diagrams illustrating a hypothetical experimental workflow for a structure-activity relationship study and a simplified representation of the estrogenic signaling pathway.

SAR_Workflow cluster_synthesis Synthesis/Isolation cluster_screening Biological Screening A Design & Synthesize This compound Analogs C Cytotoxicity Assays (e.g., MTT on various cell lines) A->C D Mutagenicity Assay (Ames Test) A->D E Estrogenic Activity Assay (MCF-7 Proliferation) A->E F Anti-inflammatory Assay (e.g., NO production) A->F B Isolate Novel Natural Analogs B->C B->D B->E B->F G Structure-Activity Relationship Analysis C->G D->G E->G F->G H Lead Compound Identification G->H I Mechanism of Action Studies H->I

A typical workflow for a structure-activity relationship study of this compound analogs.

Estrogenic_Signaling FC This compound ER Estrogen Receptor (ER) FC->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene Transcription ERE->Gene Activates Proliferation Cell Proliferation Gene->Proliferation Leads to

Simplified estrogenic signaling pathway of this compound in MCF-7 cells.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Fusarin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Fusarin C, a mutagenic mycotoxin produced by various Fusarium species. Given the compound's inherent instability and potential health risks, adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals engaged in work involving this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost caution in a designated area, such as a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully fastened laboratory coat.

Principle of Disposal: Chemical Inactivation

The primary method for the disposal of this compound is through chemical inactivation. Research indicates that this compound is unstable under basic conditions, with its decomposition rate increasing with a rise in pH[1]. While specific quantitative data for the complete inactivation of this compound is limited, a robust and widely accepted method for the degradation of other mycotoxins, such as T-2 mycotoxin, involves treatment with a solution of sodium hypochlorite and sodium hydroxide. This approach is recommended for the effective neutralization of this compound waste.

Quantitative Data for Inactivation Solution

The following table outlines the preparation of the recommended inactivation solution, extrapolated from protocols for other mycotoxins.

ComponentConcentration (Working Solution)Preparation from Stock
Sodium Hypochlorite2.5% (v/v)Dilute commercial bleach (typically 5.25-8.25%)
Sodium Hydroxide0.25 NDissolve 10 g of NaOH pellets in 1 L of water

Note: Always add sodium hydroxide to water slowly and with constant stirring in a fume hood, as the dissolution process is exothermic. Prepare the inactivation solution fresh before each use.

Step-by-Step Disposal and Decontamination Protocols

A systematic approach is essential for the safe disposal of different forms of this compound waste. The following experimental protocols provide detailed methodologies for handling solid waste, liquid waste, and contaminated laboratory equipment.

Disposal of Solid this compound Waste (e.g., powder, contaminated consumables)
  • Containment: Carefully place all solid this compound waste, including contaminated vials, pipette tips, and gloves, into a clearly labeled, leak-proof hazardous waste container.

  • Inactivation: Prepare the 2.5% sodium hypochlorite and 0.25 N sodium hydroxide inactivation solution. Carefully add the solution to the hazardous waste container, ensuring all solid waste is fully submerged.

  • Reaction Time: Seal the container and allow it to stand for a minimum of 4 hours in a designated and secure area to ensure complete inactivation.

  • Neutralization: After the 4-hour inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid). Verify the pH using pH paper or a calibrated pH meter.

  • Final Disposal: Once neutralized, the liquid can be disposed of down the drain with copious amounts of water, in accordance with local regulations. The decontaminated solid waste can then be disposed of as regular laboratory waste.

Disposal of Liquid this compound Waste (e.g., solutions in organic solvents)
  • Initial Treatment (for organic solvents): If this compound is dissolved in a volatile organic solvent, first evaporate the solvent in a chemical fume hood.

  • Inactivation: Once the solvent has evaporated, add the freshly prepared 2.5% sodium hypochlorite and 0.25 N sodium hydroxide inactivation solution to the container with the this compound residue.

  • Reaction Time: Allow the mixture to react for a minimum of 4 hours .

  • Neutralization and Disposal: Following the inactivation period, neutralize the solution as described in step 4.1.4 and dispose of it according to local regulations.

Decontamination of Laboratory Equipment
  • Initial Cleaning: Pre-rinse all contaminated glassware and equipment with a suitable solvent to remove the bulk of the this compound. Collect this solvent rinse as liquid hazardous waste.

  • Soaking: Immerse the pre-rinsed equipment in the 2.5% sodium hypochlorite and 0.25 N sodium hydroxide inactivation solution.

  • Contact Time: Allow the equipment to soak for at least 4 hours .

  • Final Rinse: After soaking, thoroughly rinse the equipment with deionized water. The decontaminated equipment can then be washed and reused.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.

FusarinC_Disposal_Workflow cluster_WasteGeneration Waste Generation cluster_Decontamination Decontamination Protocol cluster_FinalDisposal Final Disposal Solid_Waste Solid this compound Waste Submerge_Solid Submerge Solid Waste Solid_Waste->Submerge_Solid Liquid_Waste Liquid this compound Waste Evaporate_Solvent Evaporate Organic Solvent (if applicable) Liquid_Waste->Evaporate_Solvent Contaminated_Equipment Contaminated Equipment Soak_Equipment Soak Equipment Contaminated_Equipment->Soak_Equipment Prepare_Solution Prepare 2.5% NaOCl + 0.25 N NaOH Solution Prepare_Solution->Submerge_Solid Add_Solution_Liquid Add Inactivation Solution to Residue Prepare_Solution->Add_Solution_Liquid Prepare_Solution->Soak_Equipment React_4h Allow to React for Minimum 4 Hours Submerge_Solid->React_4h Evaporate_Solvent->Add_Solution_Liquid Add_Solution_Liquid->React_4h Soak_Equipment->React_4h Neutralize Neutralize Solution (pH 6-8) React_4h->Neutralize Dispose_Liquid Dispose of Liquid (Down Drain with Water) Neutralize->Dispose_Liquid Dispose_Solid Dispose of Solid Waste (Regular Lab Waste) Neutralize->Dispose_Solid Rinse_Equipment Rinse Equipment with Deionized Water Neutralize->Rinse_Equipment

Caption: Workflow for the safe disposal and decontamination of this compound waste.

By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling Fusarin C

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Fusarin C, a mycotoxin produced by various Fusarium species. Adherence to these guidelines is essential to ensure personnel safety and prevent contamination. This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans, based on limited evidence of carcinogenicity in animals.[1] It is also a known mutagen.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, particularly when handling it in powdered form, a stringent PPE protocol is mandatory. The following table outlines the required PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.Prevents dermal absorption.
Lab Coat Disposable, solid-front, back-tying gown.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 respirator or higher (e.g., a P100 filter) is necessary when handling powdered this compound or when aerosolization is possible. All work with solid this compound should be conducted within a certified chemical fume hood or a Class II biological safety cabinet.[2]Prevents inhalation of the toxin.
Footwear Closed-toe shoes. Chemical-resistant shoe covers should be used when there is a risk of spills.Protects feet from spills.

Toxicity Data

OrganismRoute of AdministrationDosageObserved Effects
Mice (DBA) Oral gavage0.5 mg twice a week, later reduced to 0.05 mgInduced esophageal and forestomach carcinomas.[3]
Rats (Wistar) Oral gavage2 mg twice a week, increased to 3 mgInduced esophageal and forestomach carcinomas.[3]
Various Human Cell Lines (Caco-2, U266, PC3, MDA-MB-231, MCF-10a) In vitro>10µMInhibition of cell growth.[4][5]
Human Breast Cancer Cells (MCF-7) In vitro0.1 - 20µMStimulation of cell growth.[4][5]
Human Breast Cancer Cells (MCF-7) In vitro>50µMInhibition of cell growth.[4][5]

Operational Plan: Handling and Disposal

A meticulous approach to the handling and disposal of this compound is critical to mitigate risks.

Step-by-Step Handling Procedure:
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or biological safety cabinet.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Prepare all necessary equipment and reagents in advance to minimize movement and potential for contamination.

    • Whenever possible, use this compound in a liquid solution to avoid handling the powder.[6] If working with powder, use "static-free" disposable gloves and handle with extreme care to prevent aerosolization.[7]

  • During the Experiment:

    • Handle all solutions containing this compound with care to avoid spills and the generation of aerosols.

    • Use disposable labware (e.g., pipette tips, tubes) whenever possible.

    • Keep containers of this compound sealed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.

    • Carefully remove and dispose of all PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan:

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, disposable lab coats, pipette tips, paper towels) in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, clearly labeled hazardous waste container. The container should indicate the contents and the approximate concentration.

    • Do not dispose of this compound waste down the drain.

  • Decontamination of Surfaces and Equipment:

    • A solution of sodium hypochlorite (bleach) is effective for decontaminating surfaces and equipment. Prepare a fresh solution and allow for a sufficient contact time (e.g., at least 30 minutes) before wiping clean.

    • For surfaces that are not compatible with bleach, 70% ethanol can be used, although it may be less effective.

  • Waste Pickup:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Signaling and Metabolic Pathways

Estrogenic Signaling Pathway of this compound

This compound has been shown to act as an estrogenic agonist, stimulating the growth of estrogen receptor-positive breast cancer cells (MCF-7).[4][5][8] This activity is mediated through its interaction with estrogen receptors.

FusarinC_Estrogenic_Signaling FusarinC This compound ER Estrogen Receptor (ERα) FusarinC->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellPro Cell Proliferation (e.g., MCF-7 cells) GeneTranscription->CellPro Leads to

Estrogenic signaling pathway of this compound.
Metabolic Pathway of this compound

The metabolism of this compound in the liver involves several enzymatic reactions, primarily catalyzed by carboxylesterases and cytochrome P450 monooxygenases.[9] This metabolic activation is required for its mutagenic effects.

FusarinC_Metabolism FusarinC This compound Metabolite1 Fusarin PM1 (Less Mutagenic) FusarinC->Metabolite1 Hydrolysis ActiveMetabolite Active Mutagenic Metabolite(s) FusarinC->ActiveMetabolite Oxidation Carboxylesterase Carboxylesterase Carboxylesterase->FusarinC Monooxygenase Cytochrome P450 Monooxygenase Monooxygenase->FusarinC

Metabolic pathway of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusarin C
Reactant of Route 2
Fusarin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.